Product packaging for Theophylline Sodium Glycinate(Cat. No.:CAS No. 8000-10-0)

Theophylline Sodium Glycinate

Cat. No.: B1264794
CAS No.: 8000-10-0
M. Wt: 277.21 g/mol
InChI Key: AIJQWRAOMFRHTQ-UHFFFAOYSA-M
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Description

THEOPHYLLINE SODIUM GLYCINATE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N5NaO4 B1264794 Theophylline Sodium Glycinate CAS No. 8000-10-0

Properties

IUPAC Name

sodium;2-aminoacetate;1,3-dimethyl-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2.C2H5NO2.Na/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2(4)5;/h3H,1-2H3,(H,8,9);1,3H2,(H,4,5);/q;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJQWRAOMFRHTQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(C(=O)[O-])N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N5NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60905845
Record name Sodium aminoacetate--1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione (1/1/1)
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Molecular Weight

277.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

8000-10-0, 10092-68-9
Record name Theophylline sodium glycinate [USP]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, sodium salt, compd. with theophylline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010092689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium aminoacetate--1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione (1/1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THEOPHYLLINE SODIUM GLYCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S36N8T753
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Theophylline Sodium Glycinate on Phosphodiesterase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theophylline, a methylxanthine derivative, has been a cornerstone in the management of respiratory diseases for decades. Its therapeutic efficacy is largely attributed to its role as a non-selective phosphodiesterase (PDE) inhibitor. This technical guide provides a comprehensive examination of the mechanism of action of theophylline sodium glycinate, with a specific focus on its interaction with the phosphodiesterase enzyme family. This document will delve into the biochemical pathways, present quantitative data on its inhibitory profile, detail experimental protocols for assessing its activity, and provide visual representations of the involved signaling cascades.

Introduction: The Role of Phosphodiesterases in Cellular Signaling

Phosphodiesterases (PDEs) are a superfamily of enzymes that play a critical role in intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two key second messengers. By regulating the intracellular concentrations of these cyclic nucleotides, PDEs modulate a vast array of physiological processes, including smooth muscle contraction, inflammation, and neurotransmission. The PDE superfamily is divided into 11 families (PDE1-PDE11), each with distinct substrate specificities, tissue distribution, and regulatory properties. This diversity makes PDEs attractive therapeutic targets for a wide range of diseases.

This compound, a salt of theophylline, is utilized for its bronchodilatory and anti-inflammatory properties, primarily in the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its primary mechanism of action involves the non-selective inhibition of several PDE isoenzymes, leading to an accumulation of intracellular cAMP.[2][3]

This compound as a Non-Selective Phosphodiesterase Inhibitor

Theophylline exerts its pharmacological effects by competitively inhibiting the catalytic activity of multiple phosphodiesterase isoforms.[2] While it is considered non-selective, its most clinically relevant actions are attributed to the inhibition of PDE3 and PDE4.[2][3]

  • PDE3 Inhibition: Found in airway smooth muscle and cardiac tissue, PDE3 is a cGMP-inhibited PDE that primarily hydrolyzes cAMP. Inhibition of PDE3 by theophylline in airway smooth muscle cells leads to an increase in cAMP levels, activation of protein kinase A (PKA), and subsequent phosphorylation of downstream targets that promote smooth muscle relaxation and bronchodilation.[1][3]

  • PDE4 Inhibition: PDE4 is the predominant PDE isoform in inflammatory cells, including mast cells, eosinophils, neutrophils, and lymphocytes. It is specific for cAMP hydrolysis. By inhibiting PDE4, theophylline elevates cAMP levels in these immune cells, which in turn suppresses their activation and the release of pro-inflammatory mediators.[3] This action underlies the anti-inflammatory effects of theophylline.

Beyond PDE3 and PDE4, theophylline exhibits inhibitory activity against other PDE isoforms, albeit to a lesser extent. This broad-spectrum inhibition contributes to its diverse pharmacological profile and also to some of its side effects.[4]

Quantitative Analysis of Theophylline's Inhibitory Profile

A precise understanding of the inhibitory potency of theophylline against various PDE isoforms is crucial for drug development and for elucidating its complete mechanism of action. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a compound in inhibiting a specific enzyme.

While a comprehensive, directly comparable dataset for this compound across all PDE isoforms is not available in a single source, the following table summarizes available data for theophylline. It is important to note that IC50 values can vary depending on the experimental conditions, such as the specific enzyme source and substrate concentration.

PDE IsoformSubstrateTheophylline IC50 (µM)Reference(s)
Total PDE (Myometrium)cAMP665[5]

Note: This table will be updated as more specific IC50 values for individual isoforms are identified in the literature. The provided IC50 value represents the general PDE-inhibiting effect in a specific tissue and is not isoform-specific. The non-selective nature of theophylline's inhibition is a key characteristic.[6][7]

Signaling Pathways Modulated by Theophylline

The inhibition of phosphodiesterases by theophylline initiates a cascade of intracellular events that ultimately lead to its therapeutic effects. The primary pathway involves the accumulation of cAMP and the activation of Protein Kinase A (PKA).

cAMP/PKA Signaling Pathway

The elevation of intracellular cAMP levels due to PDE inhibition is the central event in theophylline's mechanism of action. This pathway is depicted in the following diagram:

Theophylline_cAMP_Pathway Theophylline Theophylline Sodium Glycinate PDE Phosphodiesterase (PDE3, PDE4) Theophylline->PDE Inhibits cAMP Increased intracellular cAMP Theophylline->cAMP Leads to cAMP_hydrolysis cAMP Hydrolysis PDE->cAMP_hydrolysis Catalyzes PKA Protein Kinase A (PKA) Activation cAMP->PKA Downstream Phosphorylation of Downstream Targets PKA->Downstream Response Bronchodilation & Anti-inflammatory Effects Downstream->Response

Figure 1: Theophylline's effect on the cAMP/PKA signaling pathway.
Other Relevant Signaling Pathways

While PDE inhibition is the primary mechanism, theophylline also influences other signaling pathways that contribute to its overall therapeutic profile:

  • Adenosine Receptor Antagonism: Theophylline is a non-selective antagonist of adenosine receptors (A1, A2A, and A2B). Adenosine can cause bronchoconstriction in asthmatic patients, and by blocking its receptors, theophylline can contribute to bronchodilation. However, this action is also associated with some of the adverse effects of theophylline, such as cardiac arrhythmias and seizures.[4]

  • Histone Deacetylase (HDAC) Activation: At lower concentrations, theophylline can activate histone deacetylase-2 (HDAC2). HDACs are enzymes that play a crucial role in regulating gene expression. By activating HDAC2, theophylline can suppress the expression of inflammatory genes, contributing to its anti-inflammatory effects. This mechanism is particularly relevant in the context of corticosteroid resistance in some patients with severe asthma and COPD.

The interplay between these pathways is complex and is an active area of research.

Experimental Protocols for Assessing Phosphodiesterase Inhibition

The evaluation of the inhibitory activity of compounds like this compound on phosphodiesterases is a critical step in drug discovery and development. Various assay formats are available, each with its own advantages and limitations. Below are detailed methodologies for key experimental protocols.

General Phosphodiesterase Activity Assay (Colorimetric)

This protocol provides a general method for measuring PDE activity and the inhibitory effects of compounds.

Materials:

  • Purified PDE enzyme (specific isoform of interest)

  • cAMP or cGMP substrate

  • 5'-Nucleotidase

  • Assay Buffer (e.g., Tris-HCl buffer with MgCl2)

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • This compound or other test compounds

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well microplate, add the assay buffer, the PDE enzyme, and the test compound at various concentrations.

  • Substrate Addition: Initiate the reaction by adding the cAMP or cGMP substrate to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific period (e.g., 30-60 minutes).

  • 5'-Nucleotidase Addition: Stop the PDE reaction and initiate the second enzymatic step by adding 5'-nucleotidase. This enzyme will convert the AMP or GMP produced by the PDE into adenosine or guanosine and inorganic phosphate.

  • Incubation: Incubate the plate again to allow for the complete conversion by 5'-nucleotidase.

  • Phosphate Detection: Add the phosphate detection reagent to each well.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The amount of phosphate produced is directly proportional to the PDE activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Experimental Workflow for PDE Inhibitor Screening

The following diagram illustrates a typical workflow for screening potential PDE inhibitors.

PDE_Inhibitor_Screening_Workflow Start Start: Compound Library Primary_Screening Primary Screening (High-Throughput Assay) Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Primary_Screening Inactive Compounds Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Active Compounds Selectivity_Profiling Selectivity Profiling (vs. different PDE isoforms) Dose_Response->Selectivity_Profiling Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization End End: Candidate Drug Lead_Optimization->End

Figure 2: A generalized workflow for screening PDE inhibitors.

Conclusion and Future Directions

This compound remains a valuable therapeutic agent, primarily due to its non-selective inhibition of phosphodiesterases, which leads to increased intracellular cAMP levels and subsequent bronchodilation and anti-inflammatory effects. While its use has been somewhat limited by its narrow therapeutic index and the availability of more selective drugs, a thorough understanding of its core mechanism of action on PDEs is essential for its optimal clinical use and for the development of novel therapeutics.

Future research should focus on obtaining a more complete quantitative profile of theophylline's inhibitory activity against all PDE isoforms to better predict its therapeutic and adverse effects. Furthermore, elucidating the complex interplay between PDE inhibition and its other mechanisms of action, such as adenosine receptor antagonism and HDAC activation, will provide a more holistic understanding of this multifaceted drug. This knowledge will be invaluable for the development of next-generation respiratory therapies with improved efficacy and safety profiles.

References

An In-depth Technical Guide on Theophylline Sodium Glycinate as an Adenosine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theophylline, a methylxanthine derivative, has been a cornerstone in the management of respiratory diseases for decades. Its therapeutic effects are largely attributed to its role as a non-selective adenosine receptor antagonist and a phosphodiesterase (PDE) inhibitor. Theophylline Sodium Glycinate is a salt form designed to enhance the solubility and bioavailability of theophylline. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action as an antagonist of all four adenosine receptor subtypes (A₁, A₂ₐ, A₂B, and A₃). This document details the underlying signaling pathways, presents quantitative pharmacological data, outlines key experimental protocols for its characterization, and discusses its pharmacokinetic profile.

Mechanism of Action: Adenosine Receptor Antagonism

Adenosine is an endogenous nucleoside that modulates a wide array of physiological processes by activating four G-protein coupled receptors (GPCRs): A₁, A₂ₐ, A₂B, and A₃.[1] Theophylline acts as a competitive, non-selective antagonist at these receptors, meaning it binds to the receptors without activating them, thereby blocking the effects of endogenous adenosine.[2][3] The physiological outcome of theophylline administration is a composite of its blockade at each receptor subtype.

Adenosine Receptor Signaling Pathways

The four adenosine receptor subtypes are coupled to different G-proteins, leading to distinct downstream signaling cascades:

  • A₁ and A₃ Receptors: These receptors are primarily coupled to inhibitory G-proteins (Gαi/o). Upon activation by adenosine, they inhibit adenylyl cyclase (AC), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5] They can also activate phospholipase C (PLC) and modulate various ion channels.[4]

  • A₂ₐ and A₂B Receptors: These receptors are coupled to stimulatory G-proteins (Gαs). Adenosine binding to these receptors activates adenylyl cyclase, resulting in an increase in intracellular cAMP.[6][7] This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates numerous downstream targets.[6][8]

Theophylline, by blocking all four receptor types, prevents both the Gαi/o-mediated decrease and the Gαs-mediated increase in cAMP that would normally be induced by adenosine.[3] This non-selective action contributes to its complex pharmacological profile, including both therapeutic effects like bronchodilation and side effects such as cardiac stimulation.[3][9]

Adenosine_Signaling Adenosine Receptor Signaling Pathways cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A1R A1 / A3 Gi Gαi/o A1R->Gi couples to A2R A2A / A2B Gs Gαs A2R->Gs couples to AC Adenylyl Cyclase Gi->AC inhibits Gs->AC activates cAMP cAMP ↓ AC->cAMP converts ATP to cAMP_up cAMP ↑ AC->cAMP_up converts ATP to Adenosine Adenosine Adenosine->A1R activates Adenosine->A2R activates Theophylline Theophylline Theophylline->A1R blocks Theophylline->A2R blocks ATP ATP Response_Inhibit Inhibitory Cellular Response cAMP->Response_Inhibit PKA PKA cAMP_up->PKA Response_Stimulate Stimulatory Cellular Response PKA->Response_Stimulate

Caption: Adenosine Receptor Signaling Pathways and Theophylline Blockade.

Pharmacological Profile

The pharmacological activity of this compound is defined by the properties of theophylline. The sodium glycinate salt is pharmacologically inactive and serves to increase aqueous solubility for parenteral administration, without altering the pharmacokinetic profile of theophylline itself.[10]

Quantitative Data: Receptor Binding and Functional Potency

Theophylline exhibits micromolar affinity for adenosine receptors. Its non-selective profile means it binds to all four subtypes with similar potency.

Table 1: Theophylline Binding Affinity (Ki) at Human Adenosine Receptors

Receptor Subtype Ki (µM) Radioligand Used Cell Line / Tissue Reference
A₁ ~10 - 25 [³H]CHA Bovine Brain [11][12]
A₂ₐ ~14 - 25 [³H]NECA CHO Cells [11][13]
A₂B ~15 - - -
A₃ ~13 - - -

Note: Specific Ki values can vary based on experimental conditions and tissue/cell line used. Theophylline is consistently reported as a non-selective antagonist with Ki values in the low micromolar range.[3][14]

Table 2: Theophylline Functional Antagonism (IC₅₀) and Pharmacokinetic Parameters

Parameter Value Details Reference
Functional Antagonism
IC₅₀ (A₂ₐ Antagonism) Varies Inhibition of agonist-induced cAMP accumulation. [15]
Pharmacokinetics
Oral Bioavailability (F) >95% Rapid release formulations.[16] [16][17]
Volume of Distribution (Vd) ~0.5 L/kg (35 L) Distributes into fat-free tissues and body water.[16] [16][18]
Half-life (t₁/₂) ~8 hours (adult non-smoker) Varies with age, smoking status, and disease state. [16]
Clearance (CL) ~0.04 L/hr/kg (3 L/h) Primarily via hepatic metabolism (CYP1A2).[16] [16]

| Therapeutic Range | 10-20 µg/mL (55-110 µM) | For asthma/COPD treatment.[9] |[9][17] |

Experimental Characterization

The characterization of a non-selective antagonist like theophylline involves a series of binding and functional assays to determine its affinity and potency at each target receptor.

Experimental_Workflow Workflow for Characterizing an Adenosine Receptor Antagonist cluster_binding Binding Assays cluster_functional Functional Assays cluster_downstream Downstream & In Vivo Saturation Saturation Binding (Determine Kd, Bmax of Radioligand) Displacement Competitive Displacement (Determine Ki of Theophylline) Saturation->Displacement Antagonist_Assay Antagonist Assay (Determine IC50 of Theophylline) Displacement->Antagonist_Assay Informs concentration range Agonist_Dose Agonist Dose-Response (Determine EC50) Agonist_Dose->Antagonist_Assay Cell_Based Cell-based Assays (e.g., Reporter Gene, Proliferation) Antagonist_Assay->Cell_Based Confirms cellular effect In_Vivo In Vivo Models (e.g., Asthma, Parkinson's) Cell_Based->In_Vivo

Caption: Experimental Workflow for Antagonist Characterization.

Detailed Experimental Protocols

This assay measures the ability of a test compound (theophylline) to displace a specific radiolabeled ligand from the adenosine receptors.

  • Objective: To determine the binding affinity (Ki) of theophylline for each adenosine receptor subtype (A₁, A₂ₐ, A₂B, A₃).

  • Materials:

    • Membrane preparations from cells stably expressing a single human adenosine receptor subtype (e.g., HEK293 or CHO cells).[19][20]

    • Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A₁, [³H]CGS21680 for A₂ₐ).[19]

    • This compound (test compound).

    • Non-specific binding determinator (e.g., a high concentration of a non-labeled agonist/antagonist like NECA).[19][20]

    • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).[19]

    • Glass fiber filters and a cell harvester.

    • Scintillation counter.

  • Protocol:

    • In assay tubes, add 50 µL of assay buffer, 50 µL of radioligand at a concentration near its Kd, and 50 µL of varying concentrations of theophylline.

    • Initiate the binding reaction by adding 100 µL of the cell membrane preparation (protein concentration typically 20-50 µ g/tube ).[20]

    • For non-specific binding (NSB) control tubes, add a saturating concentration of an unlabeled ligand instead of theophylline.

    • Incubate the mixture for 60-120 minutes at 22-25°C to reach equilibrium.[19][20]

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the logarithm of theophylline concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]

This assay measures the ability of an antagonist to inhibit the agonist-stimulated production of cAMP.

  • Objective: To determine the functional potency (IC₅₀) of theophylline in blocking Gαs-coupled (A₂ₐ/A₂B) or Gαi-coupled (A₁/A₃) receptor signaling.

  • Materials:

    • Whole cells expressing the target adenosine receptor (e.g., HEK293-hA₂ₐR).

    • A specific adenosine receptor agonist (e.g., NECA).

    • This compound (test antagonist).

    • Phosphodiesterase (PDE) inhibitor (e.g., Rolipram or IBMX) to prevent cAMP degradation.[20][22]

    • For Gαi assays, a stimulant like Forskolin is needed to elevate basal cAMP levels so inhibition can be measured.[23][24]

    • A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[24][25]

  • Protocol (for Gαs-coupled receptor, e.g., A₂ₐ):

    • Seed cells in 96- or 384-well plates and grow to near confluency.

    • Wash cells with assay buffer (e.g., DMEM with 50 mM HEPES).

    • Pre-incubate cells with varying concentrations of theophylline and a fixed concentration of a PDE inhibitor for 15-30 minutes.[20]

    • Stimulate the cells by adding an adenosine agonist (e.g., NECA) at a concentration that elicits ~80% of its maximal response (EC₈₀).[23]

    • Incubate for an additional 30-60 minutes at 37°C.[20]

    • Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.[22]

    • Data Analysis: Plot the cAMP level against the logarithm of theophylline concentration. Fit the data to a sigmoidal inhibition curve to calculate the IC₅₀ value, which represents the concentration of theophylline required to inhibit 50% of the agonist-induced cAMP response.

Conclusion

This compound remains a relevant pharmacological tool and therapeutic agent, primarily through its action as a non-selective adenosine receptor antagonist. Its ability to block all four receptor subtypes underpins its broad range of effects, from bronchodilation (A₂B antagonism) and anti-inflammatory actions to potential neuroprotective properties.[3][26][27] A thorough understanding of its interactions with each adenosine receptor, quantified through rigorous binding and functional assays, is critical for its targeted application in drug development and for optimizing its therapeutic use while minimizing adverse effects. This guide provides the foundational knowledge and methodologies for researchers to effectively investigate and utilize this classic yet complex compound.

References

An In-depth Technical Guide to Theophylline Sodium Glycinate: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of Theophylline Sodium Glycinate. The information is curated to support research, development, and quality control activities involving this active pharmaceutical ingredient.

Chemical Identity and Structure

This compound is a well-established bronchodilator, representing an equilibrium mixture of Theophylline Sodium ((C₇H₇N₄NaO₂)) and Glycine (C₂H₅NO₂), typically in equimolecular proportions.[1][2] An additional mole of Glycine is often included to act as a buffer.[1][2] The presence of sodium glycinate enhances the aqueous solubility and absorption of theophylline, a methylxanthine derivative.[3][4]

The chemical structure consists of the theophylline anion, a sodium cation, and a glycine molecule.

IUPAC Name: sodium;2-aminoacetate;1,3-dimethyl-7H-purine-2,6-dione[5]

Canonical SMILES: CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(C(=O)[O-])N.[Na+]

Molecular Formula: C₉H₁₂N₅NaO₄[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these properties are reported for the theophylline component after precipitation from the salt form.

PropertyValueReference
Molecular Weight 277.21 g/mol [5]
Appearance Off-white to white crystalline powder[4]
Melting Point Theophylline precipitate melts between 270°C and 274°C[1]
Solubility Water-soluble[4]
pH (saturated solution) 8.5 to 9.5[1][6]
Loss on Drying Not more than 2.0% (at 105°C for 4 hours)[1][6]
Anhydrous Theophylline Content 44.5% to 47.3% (dried basis)[1][6]
Glycine Content 42.0% to 48.0% (dried basis)[6]

Pharmacological Properties

This compound is primarily used for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[3] Its therapeutic effects are attributed to the pharmacological actions of theophylline.

Mechanism of Action

The bronchodilatory and anti-inflammatory effects of theophylline are multifactorial and involve several key signaling pathways:[3][7][8]

  • Phosphodiesterase (PDE) Inhibition: Theophylline non-selectively inhibits PDE enzymes, particularly PDE3 and PDE4. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels in airway smooth muscle cells, resulting in bronchodilation.[3][9]

  • Adenosine Receptor Antagonism: Theophylline is a non-selective antagonist of adenosine A1 and A2 receptors. By blocking adenosine-mediated bronchoconstriction, it further contributes to airway relaxation.[8][10]

  • Histone Deacetylase (HDAC) Activation: Theophylline can activate HDACs, which are involved in the regulation of inflammatory gene expression. This action is thought to contribute to its anti-inflammatory properties.[7][9]

The following diagram illustrates the primary signaling pathways involved in the mechanism of action of theophylline.

Theophylline_Mechanism_of_Action Theophylline Theophylline PDE Phosphodiesterase (PDE) Theophylline->PDE Inhibits AdenosineReceptor Adenosine Receptor Theophylline->AdenosineReceptor Antagonizes HDAC_inactive Inactive HDAC Theophylline->HDAC_inactive Activates Bronchoconstriction Bronchoconstriction AdenosineReceptor->Bronchoconstriction Induces HDAC_active Active HDAC HDAC_inactive->HDAC_active InflammatoryGenes Inflammatory Gene Expression HDAC_active->InflammatoryGenes Inhibits Transcription ATP ATP cAMP cAMP ATP->cAMP Adenylyl Cyclase AMP AMP cAMP->AMP PDE Bronchodilation Bronchodilation cAMP->Bronchodilation Anti_inflammatory Anti-inflammatory Effect

Caption: Signaling pathways of Theophylline's mechanism of action.

Pharmacokinetics

The pharmacokinetic profile of theophylline has been extensively studied. The sodium glycinate salt is designed to improve the absorption of theophylline.

ParameterDescriptionValue/ObservationReference
Absorption Rapidly and completely absorbed after oral administration of immediate-release formulations. The sodium glycinate salt enhances solubility and absorption.Onset of action: 30 minutes to 2 hours.[3][11]
Distribution Distributes into all body compartments.Approximately 40% bound to plasma proteins.[11]
Metabolism Primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP1A2.Major metabolites include 1,3-dimethyluric acid, 1-methyluric acid, and 3-methylxanthine.[12][13]
Excretion Excreted in the urine, primarily as metabolites.About 10% is excreted as unchanged theophylline in adults.[11]
Plasma Concentration A study on a sustained-release formulation of this compound in healthy subjects showed a Cmin of 4.97 ± 1.60 µg/mL and a Cmax of 10.68 ± 1.80 µg/mL after a morning dose, and a Cmax of 9.72 ± 1.56 µg/mL after an evening dose.[14]

Experimental Protocols

Detailed methodologies for the analysis of this compound are crucial for quality control and research purposes.

High-Performance Liquid Chromatography (HPLC) for Assay and Glycine Content

This method is adapted from the United States Pharmacopeia (USP) monograph for this compound.[1][6]

4.1.1. Instrumentation and Chromatographic Conditions

  • System: A liquid chromatograph equipped with a UV detector and a data processing system.

  • Column: 3.9-mm × 30-cm; packing L8.

  • Detector Wavelength: 200 nm for Glycine content; a suitable wavelength for theophylline assay (e.g., 272 nm).[15]

  • Flow Rate: Approximately 1.5 mL per minute.[1]

4.1.2. Reagents and Solutions

  • Mobile Phase (for Glycine Content): Prepare a solution containing 470 mg of sodium acetate trihydrate and 1 mL of glacial acetic acid in 2 liters of water. Adjust with 10 N sodium hydroxide to a pH of 4.3. Mix 3 volumes of this solution with 7 volumes of acetonitrile.[1][6]

  • Standard Preparation (Glycine): Accurately weigh a quantity of USP Glycine RS and dissolve in the Mobile Phase to obtain a known concentration of about 1.3 mg/mL.[6]

  • Test Preparation (Glycine): Accurately weigh about 153 mg of this compound, transfer to a 50-mL volumetric flask, dissolve in and dilute to volume with the Mobile Phase.[6]

  • Standard Preparation (Theophylline): Prepare as directed in the Assay under Theophylline in the relevant pharmacopeia.

  • Assay Preparation (Theophylline): Transfer about 550 mg of previously dried and accurately weighed this compound to a 250-mL volumetric flask. Add about 125 mL of the appropriate mobile phase, shake until dissolved, and dilute to volume. Further dilutions may be necessary to bring the concentration into the linear range of the assay.[1]

4.1.3. Procedure

  • Equilibrate the HPLC system with the mobile phase.

  • Inject equal volumes (e.g., 20 µL) of the Standard and Test preparations into the chromatograph.

  • Record the chromatograms and measure the peak responses.

  • Calculate the content of glycine and theophylline in the sample by comparing the peak responses of the Test preparation with those of the respective Standard preparations.

The following diagram outlines the experimental workflow for the HPLC analysis of this compound.

Synthesis_Logical_Relationship Theophylline Theophylline Theophylline_Salt Theophylline Sodium Salt Theophylline->Theophylline_Salt NaOH Sodium Hydroxide NaOH->Theophylline_Salt Glycine Glycine TSG Theophylline Sodium Glycinate Glycine->TSG Theophylline_Salt->TSG

References

An In-depth Technical Guide to the Synthesis of Theophylline Sodium Glycinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for Theophylline Sodium Glycinate, a compound of significant interest in pharmaceutical research and development. The synthesis is a two-step process commencing with the formation of the intermediate, Theophylline Sodium, followed by its reaction with glycine to yield the final product. This document details the experimental protocols, reaction parameters, and data pertinent to the synthesis for research purposes.

Overview of this compound

This compound is an equilibrium mixture of Theophylline Sodium (C₇H₇N₄NaO₂) and Glycine (C₂H₅NO₂)[1]. It is formulated to enhance the solubility and absorption of theophylline, a methylxanthine derivative used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The final product is typically buffered with an additional mole of glycine[1].

Compound Molecular Formula Molecular Weight ( g/mol )
TheophyllineC₇H₈N₄O₂180.16
Sodium HydroxideNaOH40.00
GlycineC₂H₅NO₂75.07
Theophylline SodiumC₇H₇N₄NaO₂202.14
This compoundC₉H₁₂N₅NaO₄277.21

Synthesis Pathway

The synthesis of this compound is a two-step process:

  • Step 1: Synthesis of Theophylline Sodium. This involves the reaction of theophylline with a stoichiometric amount of sodium hydroxide in an aqueous or alcoholic solution.

  • Step 2: Formation of this compound. This step involves the reaction of the prepared Theophylline Sodium with glycine.

Synthesis_Pathway Theophylline Theophylline Theophylline_Sodium Theophylline Sodium Theophylline:e->Theophylline_Sodium:w + NaOH NaOH Sodium Hydroxide TSG This compound Theophylline_Sodium:e->TSG:w + Glycine Glycine Glycine

Figure 1: Overall synthesis pathway of this compound.

Experimental Protocols

Step 1: Synthesis of Theophylline Sodium

This procedure is based on established methods for the preparation of theophylline salts.

Materials:

  • Theophylline (1 mole equivalent)

  • Sodium Hydroxide (1 mole equivalent)

  • Ethanol (50% aqueous solution)

  • Diethyl ether

Procedure:

  • A solution of theophylline (e.g., 36.34 g, 0.2 mol) is prepared in 120 mL of 50% aqueous ethanol at 80°C.

  • To this solution, an aqueous solution of 4 N sodium hydroxide (50 mL, 0.2 mol) is added.

  • The mixture is then chilled to 0°C to facilitate the precipitation of theophylline sodium salt.

  • The precipitate is collected by filtration.

  • The collected solid is washed sequentially with 50 mL of 96% ethanol and then with 100 mL of diethyl ether.

  • The resulting anhydrous theophylline sodium salt is dried in a vacuum desiccator over phosphorus pentoxide.

Parameter Value
Theophylline0.2 mol (36.34 g)
Sodium Hydroxide0.2 mol (in 50 mL of 4N solution)
Solvent120 mL of 50% aqueous ethanol
Reaction Temperature80°C
Crystallization Temperature0°C
Theoretical Yield40.43 g
Step 2: Formation of this compound

The formation of this compound is achieved by the reaction of Theophylline Sodium with Glycine in an aqueous medium.

Materials:

  • Theophylline Sodium (1 mole equivalent, prepared in Step 1)

  • Glycine (2 mole equivalents)

  • Water

Procedure:

  • Dissolve one mole equivalent of the previously synthesized Theophylline Sodium in a minimal amount of warm water.

  • In a separate container, dissolve two mole equivalents of glycine in warm water.

  • Add the glycine solution to the theophylline sodium solution with continuous stirring.

  • The resulting solution contains the equilibrium mixture of this compound.

  • The product can be isolated by evaporation of the solvent under reduced pressure, followed by drying.

Parameter Value
Theophylline Sodium1 mole equivalent
Glycine2 mole equivalents
SolventWater
Reaction ConditionMixing at warm temperature

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

Experimental_Workflow cluster_step1 Step 1: Theophylline Sodium Synthesis cluster_step2 Step 2: this compound Formation A1 Dissolve Theophylline in hot aqueous Ethanol A2 Add Sodium Hydroxide solution A1->A2 A3 Cool to 0°C to precipitate A2->A3 A4 Filter the precipitate A3->A4 A5 Wash with Ethanol and Ether A4->A5 A6 Dry under vacuum A5->A6 B1 Dissolve Theophylline Sodium in warm water A6->B1 Theophylline Sodium B3 Mix the two solutions B1->B3 B2 Dissolve Glycine in warm water B2->B3 B4 Evaporate solvent to isolate product B3->B4 B5 Dry the final product B4->B5 C1 Characterization B5->C1 This compound

Figure 2: Detailed experimental workflow for the synthesis of this compound.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. The United States Pharmacopeia (USP) provides standardized methods for this purpose[1].

  • Identification:

    • Acidification of an aqueous solution of this compound with acetic acid should precipitate theophylline, which can be identified by its melting point (270-274°C) and Infrared (IR) spectrum[1].

    • Ignition of the product should result in a residue that imparts a yellow color to a flame and effervesces with acid, indicating the presence of sodium[1].

  • Assay: The content of anhydrous theophylline and glycine in the final product can be determined using High-Performance Liquid Chromatography (HPLC) as per USP guidelines[1].

  • pH: A saturated solution of this compound should have a pH between 8.5 and 9.5[1].

  • Loss on Drying: The product should lose no more than 2.0% of its weight upon drying at 105°C for 4 hours[1].

Signaling Pathway and Mechanism of Action

While not directly related to the synthesis, understanding the mechanism of action of theophylline is crucial for its application. Theophylline acts as a non-selective phosphodiesterase (PDE) inhibitor, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This results in bronchodilation and has anti-inflammatory effects.

Signaling_Pathway Theophylline Theophylline PDE Phosphodiesterase (PDE) Theophylline->PDE Inhibits cAMP cAMP PDE->cAMP Degrades AMP AMP Bronchodilation Bronchodilation cAMP->Bronchodilation Anti_inflammatory Anti-inflammatory effects cAMP->Anti_inflammatory

Figure 3: Simplified signaling pathway of Theophylline.

This technical guide provides a foundational understanding of the synthesis of this compound for research purposes. Researchers should adhere to all laboratory safety protocols and consult relevant literature for further details and optimization of the described procedures.

References

Preclinical Pharmacological Profile of Theophylline Sodium Glycinate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preclinical pharmacological profile of Theophylline Sodium Glycinate. Theophylline, the active moiety, is a methylxanthine derivative with a long history of use in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The sodium glycinate salt is utilized to enhance the solubility and absorption of theophylline. This document details the multifaceted mechanism of action, pharmacokinetic and pharmacodynamic properties, and toxicological data derived from preclinical studies. All quantitative data is summarized in structured tables, and key experimental methodologies are described. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's pharmacological actions.

Introduction

This compound is a bronchodilator and anti-inflammatory agent. Its therapeutic effects are primarily attributed to theophylline. Preclinical research has elucidated a complex pharmacological profile, involving multiple molecular targets and signaling pathways that contribute to its clinical efficacy and potential side effects. This guide synthesizes the available preclinical data to provide a detailed resource for researchers and drug development professionals.

Mechanism of Action

Theophylline exerts its pharmacological effects through several key mechanisms:

  • Phosphodiesterase (PDE) Inhibition: Theophylline is a non-selective PDE inhibitor, leading to an increase in intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The inhibition of PDE3 is thought to be primarily responsible for its bronchodilatory effects by promoting smooth muscle relaxation.[1][2] Inhibition of PDE4 contributes to its anti-inflammatory properties.[3]

  • Adenosine Receptor Antagonism: Theophylline acts as a non-selective antagonist at adenosine A1 and A2 receptors.[2][4] This antagonism can contribute to both therapeutic effects and some of the side effects of theophylline.

  • Histone Deacetylase (HDAC) Activation: At lower concentrations, theophylline can activate HDACs, particularly HDAC2.[5][6] This mechanism is believed to be central to its anti-inflammatory effects by promoting the deacetylation of histones and repressing the transcription of inflammatory genes.[5][6]

Phosphodiesterase Inhibition Profile

While theophylline is a non-selective PDE inhibitor, its affinity for different PDE isozymes varies.

PDE IsozymeIC50 (µM)Preclinical ModelReference
PDE3-Human Bronchial Tissue[7]
PDE4--[3]
Adenosine Receptor Binding Affinity

Theophylline's antagonism of adenosine receptors is a key aspect of its pharmacological profile.

Receptor SubtypeKi (µM)Preclinical ModelReference
A114Brain Tissue[4]
A214Brain Tissue[4]

Note: A comprehensive binding affinity profile across all adenosine receptor subtypes (A1, A2A, A2B, A3) from a single preclinical study is not consistently reported.

Pharmacodynamics

The pharmacodynamic effects of theophylline have been extensively studied in various preclinical models, demonstrating its efficacy as both a bronchodilator and an anti-inflammatory agent.

Bronchodilator Activity

The primary pharmacodynamic effect of theophylline is the relaxation of airway smooth muscle, leading to bronchodilation. This effect is primarily mediated by the inhibition of PDE3, which increases intracellular cAMP levels.

Anti-inflammatory Effects

Theophylline exhibits significant anti-inflammatory properties, which are particularly relevant at lower, sub-bronchodilator concentrations. These effects are mediated through multiple mechanisms, including:

  • HDAC2 Activation: This leads to the suppression of inflammatory gene expression.[5][6]

  • Inhibition of NF-κB: Theophylline can inhibit the translocation of the pro-inflammatory transcription factor NF-κB into the nucleus, thereby reducing the expression of inflammatory genes.[1][8][9]

  • Modulation of Cytokine Production: Theophylline has been shown to increase the production of the anti-inflammatory cytokine IL-10 and inhibit the release of pro-inflammatory cytokines such as TNF-α.[7]

Pharmacokinetics

The pharmacokinetic profile of theophylline has been characterized in several preclinical species. The addition of sodium glycinate is intended to improve its absorption characteristics.

Pharmacokinetic Parameters in Preclinical Species
SpeciesRouteDoseCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Half-life (h)Bioavailability (%)Reference
DogIV5 mg/kg---4.0 ± 0.2-[10]
DogOral7.52-9.09 mg/kg----108 ± 7[10]
DogIV11 mg/kg (aminophylline)---9.20 ± 2.87-[6]
DogOral10 mg/kg7.13 ± 0.7110.50 ± 2.07141 ± 37.69.20 ± 2.8797 ± 10[6]
DogIV----5.7-[5]
DogOral--0.4 (absorption t1/2)--91[5]
Rat-------[1][11]

Toxicology

The toxicological profile of theophylline is well-characterized, with a narrow therapeutic index being a key clinical consideration.

SpeciesRouteParameterValueReference
RatOralLD50225 mg/kg-

Note: Comprehensive preclinical toxicology data, including NOAEL values from repeated-dose studies, were not consistently available in the public domain searches.

Experimental Protocols

Acetylcholine-Induced Bronchospasm in Guinea Pigs

This in vivo model is commonly used to assess the bronchodilator activity of test compounds.

Protocol:

  • Male Dunkin-Hartley guinea pigs (300-500 g) are anesthetized.

  • The trachea is cannulated for artificial ventilation, and the jugular vein is cannulated for drug administration.

  • Bronchoconstriction is induced by an intravenous injection of acetylcholine.

  • The increase in intratracheal pressure, indicative of bronchoconstriction, is measured.

  • The test compound (this compound) is administered intravenously prior to the acetylcholine challenge to evaluate its protective effect.

  • The percentage inhibition of the acetylcholine-induced bronchospasm is calculated.

Carrageenan-Induced Paw Edema in Rats

This model is a standard method for evaluating the acute anti-inflammatory activity of a compound.[12][13]

Protocol:

  • Male Wistar rats (150-200 g) are used.[13]

  • The basal volume of the right hind paw is measured using a plethysmometer.

  • The test compound (this compound) or vehicle is administered, typically orally or intraperitoneally.

  • After a set pre-treatment time (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw.[14]

  • The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • The percentage inhibition of edema is calculated by comparing the increase in paw volume in the drug-treated group to the vehicle-treated control group.

Pharmacokinetic Study in Rats

This protocol outlines a typical approach to determine the pharmacokinetic profile of a compound in rats.

Protocol:

  • Male Sprague-Dawley rats are cannulated in the jugular vein for blood sampling.

  • For intravenous administration, the compound is administered as a bolus dose through the tail vein.

  • For oral administration, the compound is administered by gavage.

  • Serial blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

  • Plasma is separated by centrifugation and stored frozen until analysis.

  • The concentration of theophylline in plasma samples is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).

  • Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) are calculated from the plasma concentration-time data using appropriate software.[15][16]

Signaling Pathways and Workflow Diagrams

Bronchodilation Signaling Pathway

Bronchodilation_Pathway Theophylline Theophylline PDE3 PDE3 Theophylline->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCP Myosin Light Chain Phosphatase (MLCP) PKA->MLCP Activates Myosin_LC Myosin Light Chain MLCP->Myosin_LC Dephosphorylates Relaxation Smooth Muscle Relaxation Myosin_LC->Relaxation Anti_inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IκB Kinase (IKK) Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_complex NF-κB/IκBα Complex IkB->NFkB_complex NFkB NF-κB NFkB_complex->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Induces Theophylline Theophylline Theophylline->IKK Inhibits Bronchodilator_Workflow start Start anesthetize Anesthetize Guinea Pig start->anesthetize cannulate Cannulate Trachea and Jugular Vein anesthetize->cannulate administer_drug Administer Theophylline Sodium Glycinate (IV) cannulate->administer_drug induce_bronchospasm Induce Bronchospasm (Acetylcholine IV) administer_drug->induce_bronchospasm measure_pressure Measure Intratracheal Pressure induce_bronchospasm->measure_pressure calculate_inhibition Calculate % Inhibition measure_pressure->calculate_inhibition end End calculate_inhibition->end

References

In Vitro Effects of Theophylline Sodium Glycinate on Airway Smooth Muscle Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theophylline Sodium Glycinate, a salt of the methylxanthine theophylline, has long been a cornerstone in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic efficacy is primarily attributed to its bronchodilatory and anti-inflammatory properties. This technical guide delves into the in vitro effects of this compound on airway smooth muscle (ASM) cells, providing a comprehensive overview of its molecular mechanisms, quantitative effects, and the experimental protocols used to elucidate these actions. This document is intended to serve as a resource for researchers and professionals in the field of respiratory drug development, offering insights into the multifaceted pharmacological profile of this compound.

Introduction

Airway hyperresponsiveness and inflammation are hallmark features of obstructive airway diseases, with airway smooth muscle cells playing a pivotal role in their pathophysiology. This compound exerts its effects on ASM cells through a complex interplay of mechanisms, primarily involving the inhibition of phosphodiesterases (PDEs), antagonism of adenosine receptors, and activation of histone deacetylases (HDACs).[1][2] These actions collectively lead to ASM relaxation, modulation of inflammatory responses, and regulation of cell survival and proliferation. Understanding the precise in vitro effects and the underlying signaling pathways is crucial for optimizing its therapeutic use and for the development of novel derivatives with improved efficacy and safety profiles.

Molecular Mechanisms of Action

This compound's effects on airway smooth muscle cells are mediated through three primary pathways:

  • Phosphodiesterase (PDE) Inhibition: Theophylline is a non-selective PDE inhibitor, with a notable effect on PDE3 and PDE4.[1][3][4] Inhibition of these enzymes leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[5] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, leading to a decrease in intracellular calcium concentrations and ultimately, smooth muscle relaxation.[5][6][7]

  • Adenosine Receptor Antagonism: Theophylline acts as an antagonist at adenosine receptors, particularly A1, A2a, and A2b.[2] Adenosine can induce bronchoconstriction in asthmatic patients. By blocking these receptors, theophylline can prevent adenosine-mediated contraction of airway smooth muscle.[4]

  • Histone Deacetylase (HDAC) Activation: At lower, anti-inflammatory concentrations, theophylline can activate HDACs, particularly HDAC2.[8][9][10] This leads to the deacetylation of histones, resulting in a more condensed chromatin structure and the suppression of inflammatory gene transcription. This mechanism is thought to contribute significantly to the anti-inflammatory effects of theophylline.[8][9][10]

Quantitative In Vitro Effects

The following tables summarize the quantitative effects of this compound on various parameters in airway smooth muscle cells and related cell types, as reported in the literature.

Table 1: Effects on Phosphodiesterase Inhibition and Smooth Muscle Relaxation
ParameterCell/Tissue TypeConcentration RangeObserved EffectCitation(s)
cAMP Hydrolysis InhibitionHuman Bronchial Tissue Homogenates1 - 1000 µMInhibition of PDE activity[1]
Airway Smooth Muscle RelaxationHuman Bronchus and Pulmonary ArteriesNot SpecifiedRelaxation of pre-contracted tissue[4]
Intracellular Ca2+ AttenuationPorcine Tracheal Smooth Muscle>300 µMInhibition of carbachol-induced Ca2+ increase[5]
Tension InhibitionPorcine Tracheal Smooth Muscle>100 µMInhibition of carbachol-induced tension[5]
Table 2: Anti-inflammatory Effects
ParameterCell TypeConcentration RangeIncubation TimeObserved EffectCitation(s)
NF-κB Activation InhibitionHuman Pulmonary Epithelial Cells (A549)0 - 500 µM2 hoursDose-dependent decrease in NF-κB p65 expression and I-κBα degradation[1][11]
IL-8 Secretion RepressionPrimary Human Airway Smooth Muscle Cells10 µMNot SpecifiedRepression of TNF-α-induced IL-8 secretion[3]
Histone Deacetylase (HDAC) ActivationA549 Cells0 - 1000 µM30 minutesIncreased HDAC activity[1]
HDAC Activity EnhancementAlveolar Macrophages from COPD Patients10 µMNot SpecifiedSix-fold increase in HDAC activity[9][12]
Table 3: Effects on Apoptosis
ParameterCell TypeConcentrationIncubation TimeObserved EffectCitation(s)
Apoptosis InductionEosinophils10 µg/mL24 hoursReduction in the anti-apoptotic protein Bcl-2[1]
Granulocyte ApoptosisHuman Granulocytes0.1 mM24 hoursIncreased apoptosis and decreased Bcl-2 expression in eosinophils[13]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound in airway smooth muscle cells.

Theophylline_PDE_Inhibition Theophylline Theophylline Sodium Glycinate PDE Phosphodiesterase (PDE) Theophylline->PDE Inhibits cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca Intracellular Ca²⁺ PKA->Ca Decreases Relaxation Smooth Muscle Relaxation Ca->Relaxation Promotes

Caption: PDE Inhibition Pathway leading to Smooth Muscle Relaxation.

Theophylline_Adenosine_Antagonism Theophylline Theophylline Sodium Glycinate AdenosineReceptor Adenosine Receptor Theophylline->AdenosineReceptor Antagonizes Contraction Bronchoconstriction AdenosineReceptor->Contraction Mediates Adenosine Adenosine Adenosine->AdenosineReceptor Activates

Caption: Adenosine Receptor Antagonism Pathway.

Theophylline_HDAC_Activation Theophylline Theophylline Sodium Glycinate HDAC Histone Deacetylase (HDAC) Theophylline->HDAC Activates Histones Histones HDAC->Histones Deacetylates InflammatoryGenes Inflammatory Gene Transcription Histones->InflammatoryGenes Suppresses AntiInflammatory Anti-inflammatory Effect InflammatoryGenes->AntiInflammatory Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Culture Primary Human Airway Smooth Muscle Cell Culture Treatment Incubation with Theophylline Sodium Glycinate (Dose-Response and Time-Course) Culture->Treatment Proliferation Proliferation Assay (e.g., BrdU, MTT) Treatment->Proliferation Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) Treatment->Apoptosis cAMP cAMP Measurement (e.g., ELISA) Treatment->cAMP WesternBlot Western Blot (NF-κB, I-κBα, Bcl-2) Treatment->WesternBlot HDAC_Assay HDAC Activity Assay Treatment->HDAC_Assay DataAnalysis Quantitative Analysis and Statistical Evaluation Proliferation->DataAnalysis Apoptosis->DataAnalysis cAMP->DataAnalysis WesternBlot->DataAnalysis HDAC_Assay->DataAnalysis

References

Theophylline Sodium Glycinate: An In-Depth Technical Guide to its Role in Cyclic AMP Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theophylline Sodium Glycinate, a salt of theophylline and glycine, is a methylxanthine derivative with a long history in the therapeutic management of respiratory diseases, primarily asthma and chronic obstructive pulmonary disease (COPD). Its clinical efficacy is largely attributed to its bronchodilatory and anti-inflammatory properties. The addition of sodium glycinate to theophylline enhances its solubility and bioavailability compared to theophylline alone.[1][2][3][4] This technical guide provides a comprehensive overview of the core molecular mechanisms through which this compound exerts its effects, with a specific focus on its intricate role in the cyclic adenosine monophosphate (cAMP) signaling pathways.

At the cellular level, theophylline's primary mechanism of action is the non-selective inhibition of phosphodiesterase (PDE) enzymes.[5][6][7][8] PDEs are responsible for the degradation of cyclic nucleotides, including cAMP. By inhibiting these enzymes, theophylline leads to an accumulation of intracellular cAMP, a critical second messenger that orchestrates a multitude of physiological responses. This guide will delve into the specifics of this interaction, the downstream consequences of elevated cAMP levels, and the experimental methodologies used to investigate these processes.

Mechanism of Action: A Deep Dive into the cAMP Pathway

The canonical cAMP signaling cascade is initiated by the activation of G protein-coupled receptors (GPCRs), which in turn activate adenylyl cyclase to convert adenosine triphosphate (ATP) to cAMP. This compound intervenes in this pathway by preventing the breakdown of cAMP, thereby amplifying and prolonging the signal.

Phosphodiesterase (PDE) Inhibition

Theophylline is a non-selective inhibitor of multiple PDE isoenzymes, with notable effects on PDE3 and PDE4, which are prominently expressed in airway smooth muscle and inflammatory cells, respectively.[7][9][10][11] Inhibition of PDE3 in airway smooth muscle cells is a key contributor to bronchodilation, while inhibition of PDE4 in immune cells is thought to mediate its anti-inflammatory effects.[9][10]

Elevation of Intracellular cAMP

By inhibiting PDE activity, theophylline treatment leads to a dose-dependent increase in intracellular cAMP concentrations. This elevation of cAMP is the central event that triggers the downstream effects of the drug.

Activation of Protein Kinase A (PKA)

Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), a key effector in the cAMP signaling pathway. cAMP binds to the regulatory subunits of PKA, causing a conformational change that releases the catalytic subunits. These active catalytic subunits can then phosphorylate a variety of downstream target proteins, modulating their activity.

Downstream Effects and Gene Regulation

The activation of PKA initiates a cascade of phosphorylation events that ultimately alter cellular function and gene expression.

  • Relaxation of Airway Smooth Muscle: In airway smooth muscle cells, PKA phosphorylates several target proteins that lead to a decrease in intracellular calcium levels and desensitization of the contractile machinery, resulting in bronchodilation.[9]

  • Modulation of Inflammatory Responses: In inflammatory cells, the cAMP-PKA pathway can suppress the activity of pro-inflammatory transcription factors such as NF-κB.[12][13] Theophylline has been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB in a dose-dependent manner in various cell types, including human pulmonary epithelial cells.[12][14] This inhibition is linked to the preservation of the inhibitory protein IκBα.[14]

  • Gene Expression Regulation: The cAMP-PKA pathway also regulates gene expression through the phosphorylation of transcription factors like the cAMP response element-binding protein (CREB). While direct quantitative data on theophylline-induced CREB phosphorylation is limited in the readily available literature, the activation of PKA by theophylline strongly suggests a role in modulating CREB-mediated gene transcription. Furthermore, microarray studies have provided insights into the broader impact of theophylline on gene expression. In human macrophages, theophylline has been shown to dose-dependently up-regulate 45 genes and down-regulate 30 genes.[15][16] A notable example is the significant suppression of Interleukin-13 (IL-13) mRNA expression, a key cytokine in allergic inflammation.[5][15][16] This down-regulation of IL-13 is believed to be mediated through the cAMP pathway and subsequently leads to a decrease in the production of leukotriene C4 (LTC4).[15][16]

Data Presentation

Quantitative Data on Theophylline's Efficacy

The following tables summarize the available quantitative data regarding the inhibitory effects of theophylline on phosphodiesterase and its impact on gene expression. It is important to note that specific IC50 and Ki values for theophylline against individual PDE isoforms in relevant respiratory and inflammatory cells are not consistently reported in the publicly available literature, highlighting an area for further research.

ParameterValueCell/Tissue TypeReference
IC50 for PDE Inhibition ~50 µMHuman Eosinophils (LTC4 synthesis)[17]
IC50 for PDE Inhibition ~40 µMHuman Eosinophils (chemotaxis)[17]

Table 1: Inhibitory Concentration (IC50) of Theophylline on Phosphodiesterase Activity.

Gene RegulationNumber of GenesCell TypeReference
Up-regulated Genes 45Human Macrophages (THP-1)[15][16]
Down-regulated Genes 30Human Macrophages (THP-1)[15][16]

Table 2: Theophylline-Induced Changes in Gene Expression.

GeneRegulationCell TypeEffectReference
Interleukin-13 (IL-13) Down-regulatedHuman MacrophagesSuppression of mRNA expression (~25%)[5][15]
Leukotriene C4 (LTC4) Decreased ProductionHuman MacrophagesConsequence of IL-13 down-regulation[15][16]

Table 3: Specific Examples of Theophylline-Mediated Gene Regulation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of investigating the effects of this compound on the cAMP signaling pathway.

Measurement of Intracellular cAMP Levels (Competitive ELISA)

This protocol is adapted from commercially available competitive ELISA kits.

Principle: This assay is based on the competition between unlabeled cAMP in the sample and a fixed amount of horseradish peroxidase (HRP)-labeled cAMP for a limited number of binding sites on a cAMP-specific antibody. The amount of HRP-labeled cAMP bound to the antibody is inversely proportional to the concentration of cAMP in the sample.

Materials:

  • Anti-cAMP antibody-coated 96-well plate

  • Cell lysis buffer

  • cAMP standards

  • HRP-labeled cAMP conjugate

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound for the desired time.

  • Cell Lysis: Aspirate the medium and lyse the cells with cell lysis buffer. Agitate for 10 minutes at room temperature.

  • Sample and Standard Preparation: Prepare a standard curve using the provided cAMP standards. Dilute the cell lysates as necessary.

  • Competitive Binding: Add standards and samples to the antibody-coated wells.

  • Add the HRP-cAMP conjugate to each well.

  • Incubate for 2-3 hours at room temperature with gentle shaking.

  • Washing: Aspirate the contents of the wells and wash four times with wash buffer.

  • Substrate Incubation: Add the substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.

  • Stopping the Reaction: Add the stop solution to each well.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cAMP concentration in the samples by comparing their absorbance to the standard curve.

Phosphodiesterase (PDE) Activity Assay (Radiolabeled cAMP)

This protocol is a classic method for measuring PDE activity.

Principle: This assay measures the conversion of radiolabeled cAMP (e.g., [3H]-cAMP) to radiolabeled 5'-AMP by PDE enzymes present in a cell or tissue lysate. The product, 5'-AMP, is then separated from the unreacted cAMP, and the radioactivity of the product is quantified.

Materials:

  • [3H]-cAMP

  • Cell or tissue lysate containing PDE activity

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • Snake venom nucleotidase (to convert 5'-AMP to adenosine)

  • Anion-exchange resin (e.g., Dowex)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Lysate Preparation: Homogenize cells or tissues in a suitable buffer and centrifuge to obtain a supernatant containing PDE activity.

  • Reaction Setup: In a microcentrifuge tube, combine the cell lysate, assay buffer, and [3H]-cAMP. To test the inhibitory effect of this compound, pre-incubate the lysate with various concentrations of the compound before adding the substrate.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

  • Termination of Reaction: Stop the reaction by boiling the tubes for 1-2 minutes.

  • Conversion to Adenosine: Add snake venom nucleotidase and incubate for a further 10-20 minutes at 37°C to convert the [3H]-5'-AMP to [3H]-adenosine.

  • Separation of Product: Apply the reaction mixture to an anion-exchange resin column. The unreacted [3H]-cAMP will bind to the resin, while the [3H]-adenosine will pass through.

  • Quantification: Collect the eluate, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the PDE activity based on the amount of [3H]-adenosine produced per unit of time and protein concentration.

Protein Kinase A (PKA) Activity Assay (In Vitro Kinase Assay)

This protocol utilizes a specific PKA substrate peptide.

Principle: This assay measures the ability of PKA in a cell lysate to phosphorylate a specific substrate peptide, such as Kemptide (LRRASLG). The phosphorylation is detected using a phospho-specific antibody or by measuring the incorporation of radiolabeled phosphate from [γ-32P]ATP.

Materials:

  • Cell lysate

  • PKA assay buffer (containing MgCl2 and ATP)

  • Kemptide (PKA substrate)

  • [γ-32P]ATP (for radioactive detection) or phospho-specific antibody (for non-radioactive detection)

  • Phosphocellulose paper (for radioactive detection)

  • Wash buffers

  • Scintillation counter or reagents for Western blotting

Procedure (Radioactive Method):

  • Lysate Preparation: Prepare cell lysates as described for the PDE assay.

  • Reaction Setup: In a microcentrifuge tube, combine the cell lysate, PKA assay buffer, Kemptide, and [γ-32P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for 10-30 minutes.

  • Spotting: Spot a portion of the reaction mixture onto a piece of phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper extensively with a dilute phosphoric acid solution to remove unincorporated [γ-32P]ATP.

  • Quantification: Place the washed paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the PKA activity based on the amount of 32P incorporated into the Kemptide substrate.

Mandatory Visualizations

Signaling Pathways

Theophylline_cAMP_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to Theophylline Theophylline Sodium Glycinate PDE Phosphodiesterase (PDE3, PDE4) Theophylline->PDE Inhibits PDE->cAMP Degrades ATP ATP ATP->cAMP PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive Binds to Regulatory Subunits PKA_active Active PKA (Catalytic Subunits) PKA_inactive->PKA_active Releases Downstream_Substrates Downstream Substrates PKA_active->Downstream_Substrates Phosphorylates CREB CREB PKA_active->CREB Phosphorylates NFkB_complex IκBα-NF-κB PKA_active->NFkB_complex Inhibits IκBα Degradation pCREB pCREB CREB->pCREB Gene_Expression Gene Expression (e.g., ↓ IL-13) pCREB->Gene_Expression Regulates NFkB_active NF-κB (p65) NFkB_complex->NFkB_active NFkB_active->Gene_Expression Regulates (Pro-inflammatory genes) Extracellular_Signal Extracellular Signal Extracellular_Signal->GPCR

Caption: this compound's role in the cAMP signaling pathway.

Experimental Workflows

cAMP_ELISA_Workflow start Start cell_culture 1. Cell Culture & Treatment start->cell_culture lysis 2. Cell Lysis cell_culture->lysis add_samples 3. Add Samples & Standards to Plate lysis->add_samples add_conjugate 4. Add HRP-cAMP Conjugate add_samples->add_conjugate incubation 5. Incubate (Competitive Binding) add_conjugate->incubation wash 6. Wash Wells incubation->wash add_substrate 7. Add Substrate wash->add_substrate incubation2 8. Incubate add_substrate->incubation2 add_stop 9. Add Stop Solution incubation2->add_stop read_plate 10. Read Absorbance (450 nm) add_stop->read_plate analysis 11. Data Analysis read_plate->analysis end End analysis->end

Caption: Workflow for measuring intracellular cAMP levels using competitive ELISA.

PDE_Activity_Workflow start Start lysate_prep 1. Prepare Cell/Tissue Lysate start->lysate_prep reaction_setup 2. Set up Reaction: Lysate, [3H]-cAMP, +/- Theophylline lysate_prep->reaction_setup incubation1 3. Incubate at 37°C reaction_setup->incubation1 terminate 4. Terminate Reaction (Boil) incubation1->terminate convert 5. Convert 5'-AMP to Adenosine (Nucleotidase) terminate->convert separate 6. Separate Product (Anion-Exchange) convert->separate quantify 7. Quantify Radioactivity (Scintillation Counting) separate->quantify analysis 8. Data Analysis quantify->analysis end End analysis->end

Caption: Workflow for a radiolabeled phosphodiesterase (PDE) activity assay.

Conclusion

This compound remains a relevant therapeutic agent due to its well-established effects on the cAMP signaling pathway. Its primary action as a non-selective PDE inhibitor leads to increased intracellular cAMP levels, which in turn activates PKA and triggers a cascade of events culminating in bronchodilation and anti-inflammatory responses. The enhanced solubility and bioavailability of the sodium glycinate salt offer advantages over traditional theophylline formulations. While the broad strokes of its mechanism are understood, this guide highlights the need for more detailed quantitative data on its isoform-specific PDE inhibition and the downstream consequences of PKA activation. Further research in these areas will undoubtedly provide a more nuanced understanding of theophylline's therapeutic actions and may pave the way for the development of more targeted and effective treatments for respiratory and inflammatory diseases.

References

Beyond Bronchodilation: A Technical Guide to the Novel Research Applications of Theophylline Sodium Glycinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theophylline, a methylxanthine traditionally recognized for its bronchodilatory effects in respiratory diseases, is experiencing a resurgence in scientific interest. This is largely due to a growing body of evidence highlighting its diverse pharmacological activities that extend well beyond the airways. Theophylline Sodium Glycinate, a more soluble and bioavailable formulation, offers a valuable tool for exploring these novel applications. This technical guide provides an in-depth exploration of the contemporary research landscape of this compound, focusing on its anti-inflammatory, immunomodulatory, cardiovascular, anti-cancer, and neuroprotective potential. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to empower researchers in their pursuit of innovative therapeutic strategies.

Core Mechanisms of Action Beyond Bronchodilation

The multifaceted therapeutic potential of this compound stems from three primary molecular mechanisms that are independent of its effects on bronchial smooth muscle relaxation:

  • Phosphodiesterase (PDE) Inhibition: Theophylline is a non-selective PDE inhibitor. By inhibiting these enzymes, it increases intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] This elevation in cyclic nucleotides can modulate the function of various immune and inflammatory cells.

  • Adenosine Receptor Antagonism: Theophylline acts as a non-selective antagonist of adenosine receptors (A1, A2A, A2B, and A3). Adenosine is a potent endogenous signaling molecule with diverse physiological effects, including the modulation of inflammation and neurotransmission. By blocking these receptors, theophylline can counteract adenosine-mediated immunosuppression and other effects.[3]

  • Histone Deacetylase (HDAC) Activation: A key discovery in understanding theophylline's anti-inflammatory properties is its ability to activate HDACs, particularly HDAC2.[4][5][6] HDACs play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure that is less accessible to transcription factors. This mechanism is central to theophylline's ability to suppress the expression of pro-inflammatory genes.[4][5][6]

These core mechanisms provide the foundation for the diverse range of novel applications currently under investigation.

Anti-inflammatory and Immunomodulatory Applications

This compound exhibits significant anti-inflammatory and immunomodulatory effects, making it a compound of interest for a variety of inflammatory conditions beyond asthma and COPD.

Modulation of Pro-inflammatory and Anti-inflammatory Cytokines

Theophylline has been shown to alter the balance of key signaling molecules involved in the inflammatory cascade. It can suppress the production of pro-inflammatory cytokines while simultaneously boosting the levels of anti-inflammatory cytokines.

Table 1: Quantitative Data on Theophylline's Effect on Cytokine Production

CytokineCell Type/ModelTheophylline ConcentrationEffectReference
TNF-αHuman MonocytesTherapeutic concentrationsInhibition of release[7]
IL-1Human MonocytesTherapeutic concentrationsInhibition of release[7]
IL-6Human Pulmonary Epithelial Cells (A549)Dose-dependentInhibition of TNF-α-induced production[8]
IL-8Human Pulmonary Epithelial Cells (A549)Dose-dependentInhibition of TNF-α-induced production[9]
IL-10Human MonocytesTherapeutic concentrationsIncreased production[7]
Inhibition of NF-κB Signaling Pathway

A central mechanism for theophylline's anti-inflammatory action is its ability to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that orchestrates the expression of numerous pro-inflammatory genes.[8][9][10] Theophylline achieves this by preventing the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[8][10]

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IKK IKK TNFR->IKK Activates IkB-alpha IkB-alpha IKK->IkB-alpha Phosphorylates for degradation NF-kB NF-kB IkB-alpha->NF-kB Inhibits NF-kB_n NF-kB NF-kB->NF-kB_n Translocation Theophylline Theophylline Theophylline->IkB-alpha Prevents Degradation Inflammatory_Genes Inflammatory Gene Expression NF-kB_n->Inflammatory_Genes Promotes

Theophylline's Inhibition of the NF-κB Signaling Pathway
Experimental Protocols

This protocol provides a general framework for measuring cytokine levels in cell culture supernatants following treatment with this compound.

  • Cell Culture and Treatment:

    • Plate cells (e.g., A549 human pulmonary epithelial cells or peripheral blood mononuclear cells) at a suitable density in appropriate culture medium.

    • Allow cells to adhere and grow to a desired confluency (typically 70-80%).

    • Pre-treat cells with varying concentrations of this compound for a specified duration (e.g., 1 hour).

    • Stimulate the cells with a pro-inflammatory agent (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL) for a defined period (e.g., 24 hours).

    • Collect the cell culture supernatants and centrifuge to remove cellular debris. Store supernatants at -80°C until analysis.

  • ELISA Procedure (Sandwich ELISA):

    • Coat a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6) overnight at 4°C.

    • Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20).

    • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.

    • Wash the plate.

    • Add diluted samples and standards to the wells and incubate for 2 hours at room temperature.

    • Wash the plate.

    • Add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours at room temperature.

    • Wash the plate.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes at room temperature.

    • Wash the plate.

    • Add a substrate solution (e.g., TMB) and incubate in the dark until a color change is observed.

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

    • Calculate cytokine concentrations in the samples by interpolating from the standard curve.[11][12]

Cardiovascular Applications

Emerging research indicates that theophylline has positive cardiovascular effects, particularly in the context of chronic obstructive pulmonary disease (COPD) and heart failure.

Improved Cardiac Performance

Studies have demonstrated that theophylline can enhance both right and left ventricular function. This is attributed to a reduction in ventricular afterload and a positive inotropic effect on the heart muscle.[13]

Table 2: Quantitative Data on Theophylline's Cardiovascular Effects

ParameterPatient PopulationTheophylline AdministrationEffectReference
Right Ventricular Ejection FractionCOPDOral, long-actingIncreased from 42% to 48%[14]
Left Ventricular Ejection FractionCOPDOral, long-actingIncreased from 64% to 68%[14]
Pulmonary Artery PressureCOPDIntravenous aminophyllineReduced[13]
Pulmonary Vascular ResistanceCOPDIntravenous aminophyllineReduced[13]
Mean Arterial PressureNormal Subjects12.5 +/- 1.6 mg/LIncreased compared to enprofylline[15]
Forearm Arterial ResistanceNormal Subjects12.5 +/- 1.6 mg/LLowered by 37% +/- 14%[15]
Experimental Protocols

This protocol outlines a general approach to studying the cardiovascular effects of this compound in a rodent model.

  • Animal Model: Utilize a suitable animal model, such as rats or mice with induced pulmonary hypertension or heart failure.

  • Drug Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection, oral gavage, or osmotic mini-pump for continuous infusion) at various doses.

  • Hemodynamic Monitoring:

    • Anesthetize the animals and perform a catheterization of the right and/or left ventricle to measure pressures (e.g., right ventricular systolic pressure, left ventricular end-diastolic pressure).

    • Measure cardiac output using techniques like thermodilution or pressure-volume loop analysis.

    • Record systemic arterial blood pressure via a carotid artery catheter.

  • Echocardiography: Perform transthoracic echocardiography to non-invasively assess cardiac dimensions and function, including ejection fraction and fractional shortening.

  • Data Analysis: Compare hemodynamic and echocardiographic parameters between theophylline-treated and vehicle-treated control groups.

Cardiovascular_Workflow Animal_Model Animal Model (e.g., Pulmonary Hypertension) Drug_Admin This compound Administration (Dose-Response) Animal_Model->Drug_Admin Hemodynamic_Monitoring Hemodynamic Monitoring (Catheterization) Drug_Admin->Hemodynamic_Monitoring Echocardiography Echocardiography Drug_Admin->Echocardiography Data_Analysis Data Analysis and Comparison to Control Group Hemodynamic_Monitoring->Data_Analysis Echocardiography->Data_Analysis

Experimental Workflow for Cardiovascular Assessment

Anti-Cancer Research

Recent in vitro studies have unveiled a potential role for theophylline in cancer therapy, demonstrating its ability to inhibit cancer cell proliferation and induce apoptosis.

Inhibition of Cancer Cell Growth and Induction of Apoptosis

Theophylline has been shown to exert anti-proliferative and pro-apoptotic effects in various cancer cell lines, including breast and cervical cancer.[16][17][18] The proposed mechanisms involve the downregulation of key survival proteins and the modulation of signaling pathways that control cell fate.

Table 3: Quantitative Data on Theophylline's Anti-Cancer Effects

Cell LineCancer TypeTheophylline ConcentrationEffectReference
MDA-MB-231Breast CancerDose- and time-dependentDecrease in DNA synthesis[17]
HeLaCervical Cancer5-10 mMDecreased cell viability and colony formation[16][18]
MCF-7Breast Cancer10 mMInduced apoptosis[16][19]
Modulation of SRSF3 and p53

One of the identified mechanisms for theophylline's anti-cancer activity is the downregulation of the splicing factor SRSF3.[16] This leads to a switch in the splicing of the tumor suppressor protein p53 from its alpha isoform to the beta isoform, which is associated with apoptosis.[16]

Anticancer_Pathway Theophylline Theophylline SRSF3 SRSF3 Theophylline->SRSF3 Downregulates p53_splicing p53 Pre-mRNA Splicing SRSF3->p53_splicing Regulates p53_alpha p53 alpha (Pro-survival) p53_splicing->p53_alpha Favors (normally) p53_beta p53 beta (Pro-apoptotic) p53_splicing->p53_beta Shift towards (with low SRSF3) Apoptosis Apoptosis p53_beta->Apoptosis Induces

Theophylline's Modulation of SRSF3 and p53 Splicing
Experimental Protocols

This protocol describes methods to assess the effect of this compound on cancer cell viability and apoptosis.

  • Cell Culture and Treatment:

    • Culture cancer cell lines (e.g., MCF-7, HeLa) in their recommended growth medium.

    • Seed cells in 96-well plates for viability assays or 6-well plates for apoptosis assays.

    • Treat cells with a range of this compound concentrations for 24, 48, and 72 hours.

  • Cell Viability Assay (MTS Assay):

    • Add MTS reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance at 490 nm.

    • Calculate cell viability as a percentage of the untreated control.

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining):

    • Harvest the cells by trypsinization.

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.[16]

Neurological Applications

The role of theophylline in the central nervous system is complex and still under active investigation. While high doses can have adverse neurological effects, some studies suggest potential neuroprotective properties.[20]

Potential Neuroprotective Effects

Preclinical studies have suggested that theophylline may have a neuroprotective role in ischemic stroke by improving cerebral blood flow and reducing infarct volume. However, a clinical study in patients with acute ischemic stroke did not find a significant alteration in cortical excitability with a single dose of theophylline.[21][22][23] Further research is needed to clarify the potential therapeutic window and mechanisms of action in neurological disorders.

Table 4: Quantitative Data on Theophylline's Neurological Effects

ConditionStudy TypeTheophylline AdministrationEffectReference
Chronic StrokeDouble-blind, placebo-controlled, crossoverSingle 300 mg doseNo significant change in cortical excitability[21][22]
Chronic Obstructive Pulmonary DiseaseRandomized, double-blindOral, 4 weeksNo deleterious effect on cognitive functions[24]
Experimental Protocols

This protocol outlines a general method for studying the neuroprotective effects of this compound in a cell culture model of stroke.

  • Cell Culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) in appropriate medium.

  • Oxygen-Glucose Deprivation (OGD):

    • Replace the normal culture medium with a glucose-free medium.

    • Place the cells in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a defined period (e.g., 2-4 hours) to simulate ischemic conditions.

  • Theophylline Treatment: Apply this compound to the cells before, during, or after the OGD period to assess its protective effects.

  • Assessment of Cell Viability and Apoptosis:

    • Measure cell viability using assays such as MTT or LDH release.

    • Assess apoptosis using techniques like TUNEL staining or caspase activity assays.

  • Data Analysis: Compare the extent of cell death in theophylline-treated cells to that in untreated cells subjected to OGD.

Conclusion and Future Directions

This compound, a compound with a long history in respiratory medicine, is poised for a new chapter in its therapeutic journey. Its well-defined mechanisms of action, including PDE inhibition, adenosine receptor antagonism, and HDAC activation, provide a strong rationale for exploring its potential in a wide range of non-respiratory diseases. The anti-inflammatory, immunomodulatory, cardiovascular, anti-cancer, and potential neuroprotective properties highlighted in this guide underscore the need for continued research.

Future investigations should focus on:

  • Targeted Delivery: Developing strategies to deliver theophylline more specifically to target tissues to enhance efficacy and minimize potential side effects.

  • Combination Therapies: Exploring the synergistic effects of this compound with other therapeutic agents, particularly in the context of cancer and inflammatory diseases.

  • Clinical Trials: Conducting well-designed clinical trials to validate the promising preclinical findings in human patients for these novel applications.

This technical guide serves as a foundational resource for researchers dedicated to unlocking the full therapeutic potential of this compound, ultimately paving the way for innovative treatments for a multitude of challenging diseases.

References

Theophylline Sodium Glycinate's Impact on Histone Deacetylase (HDAC) Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theophylline, a methylxanthine traditionally used as a bronchodilator, has garnered significant attention for its anti-inflammatory properties, which are notably mediated through the modulation of histone deacetylase (HDAC) activity. This technical guide provides an in-depth analysis of the molecular mechanisms by which theophylline sodium glycinate, a soluble salt of theophylline, impacts HDAC activity. It details the signaling pathways involved, presents quantitative data from relevant studies, and offers comprehensive experimental protocols for the investigation of these effects. The information is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, molecular biology, and drug development.

Introduction

Theophylline's therapeutic effects in chronic inflammatory airway diseases, such as asthma and chronic obstructive pulmonary disease (COPD), extend beyond its bronchodilatory action. At lower concentrations, theophylline exhibits significant anti-inflammatory effects.[1][2] A key mechanism underlying these effects is the enhancement of HDAC activity, particularly HDAC2.[1][3][4][5] HDACs are crucial enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of inflammatory gene transcription.[6] In inflammatory conditions, HDAC activity can be impaired, contributing to persistent inflammation and corticosteroid resistance. Theophylline has been shown to restore HDAC activity, thereby potentiating the anti-inflammatory effects of corticosteroids.[1][7][6][8]

This compound is a formulation that increases the solubility and absorption of theophylline, with the active pharmacological component being theophylline itself.[9][10] This guide will focus on the impact of theophylline on HDAC activity, a mechanism that is independent of its traditional roles as a phosphodiesterase (PDE) inhibitor and adenosine receptor antagonist.[7][6][11]

Signaling Pathways

The primary mechanism by which theophylline enhances HDAC activity involves the inhibition of the phosphoinositide-3-kinase (PI3K) pathway, specifically the delta isoform (PI3K-δ).[3][12]

2.1. The Oxidative Stress-PI3K-HDAC Axis

Oxidative stress, a hallmark of chronic inflammatory diseases, plays a central role in the reduction of HDAC activity. Reactive oxygen species (ROS) can activate PI3K-δ, which in turn phosphorylates and activates the serine/threonine kinase Akt (also known as Protein Kinase B). Activated Akt can then phosphorylate and inactivate HDAC2, leading to its degradation or reduced activity. This results in increased histone acetylation and the transcription of pro-inflammatory genes, driven by transcription factors such as NF-κB.[3][12]

2.2. Theophylline's Point of Intervention

Theophylline intervenes in this pathway by directly inhibiting PI3K-δ.[12] By blocking PI3K-δ, theophylline prevents the downstream activation of Akt and the subsequent inactivation of HDAC2. This restores HDAC2 activity, leading to the deacetylation of histones at the site of inflammatory gene promoters and the suppression of inflammation.[3][12] Theophylline's ability to restore HDAC activity also enhances the efficacy of corticosteroids, which recruit HDAC2 to repress inflammatory gene expression.[6]

Theophylline's Impact on the PI3K-HDAC Signaling Pathway oxidative_stress Oxidative Stress (e.g., ROS) pi3k_delta PI3K-δ oxidative_stress->pi3k_delta Activates akt Akt (Protein Kinase B) pi3k_delta->akt Activates theophylline Theophylline theophylline->pi3k_delta Inhibits hdac2_active Active HDAC2 akt->hdac2_active Inactivates/ Promotes Degradation hdac2_inactive Inactive/Degraded HDAC2 hdac2_active->hdac2_inactive histone_acetylation Increased Histone Acetylation hdac2_active->histone_acetylation Inhibits inflammation_suppression Suppression of Inflammation hdac2_active->inflammation_suppression Promotes hdac2_inactive->histone_acetylation Leads to inflammatory_genes Inflammatory Gene Transcription (NF-κB driven) histone_acetylation->inflammatory_genes Promotes

Theophylline's Impact on the PI3K-HDAC Signaling Pathway

Quantitative Data

The following tables summarize the quantitative data on the effects of theophylline on HDAC and PI3K activity from various studies.

Table 1: Effect of Theophylline on HDAC Activity

Cell TypeTreatmentConcentration (M)Effect on HDAC ActivityReference
Alveolar Macrophages (COPD)Theophylline10⁻⁵ and 10⁻⁶~6-fold increase in nuclear extract HDAC activity[1][8]
Bronchial Biopsies (Asthma)Low-dose Theophylline (in vivo)N/ASignificant increase in total HDAC activity[7]
A549 CellsTheophylline10⁻⁵Increased activity of immunoprecipitated HDAC1 & HDAC3[6]
BAL MacrophagesTheophylline (in LPS-suppressed cells)10⁻⁵Maximal increase in HDAC activity[7][6]

Table 2: Inhibitory Effect of Theophylline on PI3K Isoforms

PI3K IsoformIC50 (µM)Reference
p110δ75[13]
p110α300[13]
p110β800[13]
p110γ800[13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the impact of theophylline on HDAC activity.

4.1. General Experimental Workflow

Experimental Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biochemical & Molecular Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., A549, U937, primary macrophages) treatment 2. Treatment (this compound, Stimulants like LPS/TNF-α) cell_culture->treatment hdac_assay 3a. HDAC Activity Assay treatment->hdac_assay pi3k_assay 3b. PI3K Kinase Assay treatment->pi3k_assay western_blot 3c. Western Blot (HDAC2, p-Akt) treatment->western_blot chip_assay 3d. ChIP Assay (Histone Acetylation) treatment->chip_assay nfkb_assay 3e. NF-κB Activity Assay treatment->nfkb_assay data_analysis 4. Data Quantification & Statistical Analysis hdac_assay->data_analysis pi3k_assay->data_analysis western_blot->data_analysis chip_assay->data_analysis nfkb_assay->data_analysis

General Experimental Workflow

4.2. Cell Culture and Treatment

  • Cell Lines: Human alveolar epithelial cells (A549) or human monocytic cells (U937) are commonly used. Primary alveolar macrophages can be isolated from bronchoalveolar lavage fluid.

  • Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Cells are typically pre-treated with various concentrations of this compound (e.g., 10⁻⁶ M to 10⁻⁵ M) for a specified duration (e.g., 30 minutes to 24 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (10 ng/mL) or tumor necrosis factor-alpha (TNF-α) (10 ng/mL).

4.3. Protein Extraction and Quantification

  • Lysis: Cells are washed with ice-cold PBS and lysed using RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

  • Homogenization: Lysates are incubated on ice and then centrifuged to pellet cell debris. The supernatant containing the protein extract is collected.

  • Quantification: Protein concentration is determined using the Bradford protein assay. A standard curve is generated using bovine serum albumin (BSA).

4.4. HDAC Activity Assay (Fluorometric)

This protocol is based on commercially available kits.

  • Sample Preparation: Nuclear extracts or whole-cell lysates are prepared.

  • Reaction Setup: In a 96-well plate, add HDAC assay buffer, the sample containing HDAC activity, and the HDAC substrate (e.g., a fluorogenic acetylated peptide). Include a negative control with an HDAC inhibitor like Trichostatin A.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Development: Add a developer solution that reacts with the deacetylated substrate to produce a fluorescent signal.

  • Measurement: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 350-380 nm excitation and 440-460 nm emission).

  • Analysis: HDAC activity is proportional to the fluorescence intensity.

4.5. PI3Kδ Kinase Assay (In Vitro)

This assay measures the ability of theophylline to inhibit the kinase activity of PI3Kδ.

  • Reaction Components: Recombinant PI3Kδ enzyme, a lipid substrate (e.g., PIP2), and ATP are combined in a kinase reaction buffer.

  • Inhibitor Addition: Theophylline is added at various concentrations to the reaction mixture.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature.

  • Detection: The amount of ADP produced (correlating with kinase activity) can be measured using a luminescent assay kit (e.g., ADP-Glo™).

  • Analysis: The IC50 value for theophylline's inhibition of PI3Kδ is calculated from the dose-response curve.

4.6. Western Blotting for HDAC2 and Phospho-Akt

  • Protein Separation: Protein lysates are separated by SDS-PAGE.

  • Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for HDAC2, phospho-Akt (Ser473), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Band intensities are quantified using densitometry software.

4.7. Chromatin Immunoprecipitation (ChIP) Assay

  • Cross-linking: Proteins are cross-linked to DNA in intact cells using formaldehyde.

  • Chromatin Shearing: Cells are lysed, and the chromatin is sheared into smaller fragments by sonication.

  • Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for acetylated histones (e.g., anti-acetyl-Histone H3 or H4).

  • Immune Complex Capture: Protein A/G beads are used to capture the antibody-chromatin complexes.

  • Washing: The beads are washed to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: The chromatin is eluted from the beads, and the cross-links are reversed by heating.

  • DNA Purification: The DNA is purified.

  • Analysis: The amount of immunoprecipitated DNA corresponding to specific inflammatory gene promoters (e.g., GM-CSF) is quantified by qPCR.

4.8. NF-κB Activity Assay (Luciferase Reporter Assay)

  • Transfection: Cells are co-transfected with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase).

  • Treatment: Transfected cells are treated with theophylline and an inflammatory stimulus.

  • Cell Lysis: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

  • Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. A decrease in luciferase activity indicates inhibition of NF-κB.

Conclusion

This compound, through its active component theophylline, exerts significant anti-inflammatory effects by enhancing HDAC activity. This is primarily achieved through the inhibition of the PI3K-δ signaling pathway, which is often hyperactivated in chronic inflammatory conditions due to oxidative stress. By restoring HDAC2 function, theophylline can suppress the transcription of inflammatory genes and improve the efficacy of corticosteroid therapy. The experimental protocols detailed in this guide provide a framework for researchers to further investigate and quantify the impact of theophylline and other potential HDAC-modulating compounds. A thorough understanding of these mechanisms is crucial for the development of novel therapeutic strategies for inflammatory diseases.

References

In-Depth Technical Guide: Cellular Uptake and In Vitro Metabolism of Theophylline Sodium Glycinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and in vitro metabolism of theophylline, the active component of theophylline sodium glycinate. The information presented is intended to support research and development efforts related to this compound.

Introduction to this compound

Theophylline is a methylxanthine drug used in the therapy of respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[1] this compound is a salt form of theophylline, which is a combination of theophylline and sodium glycinate.[2][3] This formulation is designed to improve the solubility and absorption of theophylline when administered orally.[3] The therapeutic effects of theophylline are primarily attributed to its role as a phosphodiesterase inhibitor, which leads to an increase in intracellular cyclic AMP (cAMP), resulting in the relaxation of bronchial smooth muscle.[3] Additionally, it acts as an adenosine receptor antagonist and possesses anti-inflammatory properties.[1][3]

Cellular Uptake of Theophylline

The precise mechanisms governing the cellular uptake of theophylline in vitro have not been extensively characterized in the scientific literature. However, based on its physicochemical properties—a relatively small molecule with moderate lipophilicity—the primary mechanism of its transport across the cell membrane is likely to be passive diffusion . This process is driven by the concentration gradient of the drug across the cell membrane and does not require energy.[4][5][6]

While one study noted no significant difference in the uptake of theophylline between normal and transformed cells, it did not elucidate the specific transport mechanism.[7] To date, there is a lack of direct evidence to suggest the involvement of specific carrier-mediated transport systems in the cellular uptake of theophylline. The sodium glycinate component of this compound is primarily intended to enhance the dissolution of the drug in aqueous environments for improved oral absorption and is not expected to play a direct role in the cellular uptake mechanism of theophylline itself in an in vitro setting.

Further research is warranted to definitively characterize the cellular transport of theophylline and to investigate the potential contribution of any active transport or facilitated diffusion mechanisms.

In Vitro Metabolism of Theophylline

The in vitro metabolism of theophylline has been well-documented, with the liver being the primary site of its biotransformation.[8] The metabolic process is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes.[8]

The main metabolic pathways for theophylline include:

  • 8-Hydroxylation: This is the major metabolic pathway, leading to the formation of 1,3-dimethyluric acid. This reaction is primarily catalyzed by CYP1A2 at therapeutic concentrations, with CYP2E1 and CYP3A4 contributing at higher, potentially toxic, concentrations.[8]

  • N-Demethylation: This pathway results in the formation of 1-methylxanthine and 3-methylxanthine. CYP1A2 is the key enzyme responsible for these demethylation reactions.[8]

  • Further Metabolism: The metabolite 1-methylxanthine can be further oxidized by xanthine oxidase (XDH).[8]

The involvement of specific CYP isoforms has been confirmed through studies using human liver microsomes and cDNA-expressed human P450 enzymes.[8]

Theophylline_Metabolism Theophylline Theophylline Metabolite1 1,3-Dimethyluric Acid Theophylline->Metabolite1 CYP1A2 (major) CYP2E1, CYP3A4 (minor) Metabolite2 1-Methylxanthine Theophylline->Metabolite2 CYP1A2 Metabolite3 3-Methylxanthine Theophylline->Metabolite3 CYP1A2 Metabolite4 1-Methyluric Acid Metabolite2->Metabolite4 Xanthine Oxidase

Figure 1: In Vitro Metabolic Pathway of Theophylline.

Experimental Protocols

Hypothetical In Vitro Cellular Uptake Assay for Theophylline

This protocol describes a general method for assessing the cellular uptake of theophylline in a cultured cell line, such as A549 (human lung carcinoma) or HepG2 (human liver carcinoma).

Cellular_Uptake_Workflow cluster_prep Cell Preparation cluster_exp Uptake Experiment cluster_analysis Analysis Prep1 Seed cells in multi-well plates Prep2 Incubate for 24-48h to allow attachment Prep1->Prep2 Exp1 Wash cells with pre-warmed buffer Prep2->Exp1 Exp2 Add Theophylline solution (various concentrations/time points) Exp1->Exp2 Exp3 Incubate at 37°C Exp2->Exp3 Analysis1 Wash cells with ice-cold buffer to stop uptake Exp3->Analysis1 Analysis2 Lyse cells to release intracellular contents Analysis1->Analysis2 Analysis3 Quantify intracellular Theophylline (e.g., HPLC-UV) Analysis2->Analysis3 Analysis4 Determine total protein concentration for normalization Analysis2->Analysis4 Data Data Analysis3->Data Calculate uptake rate Analysis4->Data Calculate uptake rate

Figure 2: Experimental Workflow for In Vitro Cellular Uptake Assay.

Methodology:

  • Cell Culture:

    • Culture A549 or HepG2 cells in appropriate media and conditions until they reach 80-90% confluency.

    • Seed the cells into 24-well plates at a density of 2 x 10^5 cells per well and allow them to adhere for 24 hours.

  • Uptake Experiment:

    • Prepare stock solutions of theophylline in a suitable vehicle (e.g., cell culture medium).

    • On the day of the experiment, aspirate the culture medium from the wells and wash the cells twice with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the theophylline solutions at various concentrations (e.g., 1, 10, 50, 100 µM) to the wells.

    • Incubate the plates at 37°C for different time points (e.g., 5, 15, 30, 60 minutes).

  • Sample Collection and Analysis:

    • To terminate the uptake, aspirate the drug-containing buffer and immediately wash the cells three times with ice-cold transport buffer.

    • Lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer) and scraping the cells.

    • Collect the cell lysates and centrifuge to pellet cellular debris.

    • Analyze the supernatant for theophylline concentration using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Determine the protein concentration in each lysate using a standard protein assay (e.g., BCA assay) for normalization of the uptake data.

  • Data Analysis:

    • Calculate the amount of theophylline taken up by the cells, typically expressed as nmol of theophylline per mg of cellular protein.

    • Plot the uptake of theophylline as a function of time and concentration to determine the uptake kinetics.

In Vitro Metabolism Assay Using Human Liver Microsomes

This protocol outlines a typical procedure to investigate the metabolism of theophylline using human liver microsomes.

Metabolism_Workflow cluster_prep Reaction Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis Prep1 Prepare incubation mixture: - Human Liver Microsomes - Theophylline - Buffer Prep2 Pre-incubate mixture at 37°C Prep1->Prep2 React1 Initiate reaction by adding NADPH regenerating system Prep2->React1 React2 Incubate at 37°C with shaking React1->React2 React3 Stop reaction at various time points (e.g., add ice-cold acetonitrile) React2->React3 Analysis1 Centrifuge to pellet protein React3->Analysis1 Analysis2 Analyze supernatant for Theophylline and its metabolites (e.g., LC-MS/MS) Analysis1->Analysis2 Data Data Analysis2->Data Determine kinetic parameters (Km, Vmax)

Figure 3: Experimental Workflow for In Vitro Metabolism Assay.

Methodology:

  • Reagents and Solutions:

    • Human liver microsomes (pooled from multiple donors).

    • Theophylline stock solution.

    • Phosphate buffer (pH 7.4).

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Ice-cold acetonitrile for reaction termination.

  • Incubation Procedure:

    • In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes (e.g., at a final concentration of 0.5 mg/mL), and theophylline at various concentrations.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with gentle shaking for a specified time (e.g., 30 minutes).

    • Terminate the reaction by adding two volumes of ice-cold acetonitrile.

  • Sample Processing and Analysis:

    • Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

    • Transfer the supernatant to a new tube or an HPLC vial.

    • Analyze the samples for the depletion of theophylline and the formation of its metabolites using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis:

    • Calculate the rate of metabolite formation at each substrate concentration.

    • Determine the kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Quantitative Data Summary

The following tables summarize the kinetic parameters for the in vitro metabolism of theophylline by various human cytochrome P450 enzymes.

Table 1: Kinetic Parameters for Theophylline 8-Hydroxylation to 1,3-Dimethyluric Acid

CYP IsoformKm (mM)Vmax (pmol/min/mg protein)Reference
CYP1A20.637.8[9]
CYP2D614.4219.8[9]
CYP2E119.9646.4[9]
CYP3A425.120.8[9]

Table 2: Apparent Kinetic Parameters for Theophylline Metabolism by Different CYP Isoforms

CYP IsoformApparent Km (mM)Metabolic ReactionReference
CYP1A Subfamily0.2 - 1.0Demethylation & Hydroxylation[10]
CYP2E1~158-hydroxylation[10][11]

Conclusion

The in vitro metabolism of theophylline is well-characterized and primarily mediated by CYP1A2 and, to a lesser extent, other CYP isoforms. The provided quantitative data and experimental protocols offer a solid foundation for further research in this area. In contrast, the specific mechanisms of theophylline's cellular uptake remain an area that requires more dedicated investigation. While passive diffusion is the most probable route of entry into cells, further studies are needed to rule out the involvement of membrane transporters. This technical guide serves as a valuable resource for scientists and researchers engaged in the study of theophylline's pharmacology and disposition.

References

Theophylline Sodium Glycinate: A Comprehensive Technical Guide to its Potential Effects on Non-Respiratory Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theophylline, a methylxanthine traditionally utilized for its bronchodilatory effects in respiratory diseases, exhibits a wide array of pharmacological activities that extend to non-respiratory tissues. As the active component of Theophylline Sodium Glycinate, its systemic distribution leads to interactions with various organ systems, including the cardiovascular, central nervous, renal, gastrointestinal, and musculoskeletal systems. These effects are primarily mediated through three core mechanisms: inhibition of phosphodiesterase (PDE) enzymes, non-selective antagonism of adenosine receptors, and activation of histone deacetylases (HDACs). This technical guide provides an in-depth analysis of these non-respiratory effects, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to support further research and drug development.

Introduction

This compound is a salt of theophylline and glycine, where sodium glycinate is used to increase the solubility and facilitate parenteral administration of theophylline. The pharmacological effects of this compound are attributable to the theophylline molecule. While its efficacy in managing asthma and chronic obstructive pulmonary disease (COPD) is well-established, its narrow therapeutic index and potential for side effects in non-respiratory tissues necessitate a thorough understanding of its systemic pharmacology. This document aims to provide a detailed technical overview of these effects for the scientific community.

Core Mechanisms of Action in Non-Respiratory Tissues

Theophylline's influence on various tissues is underpinned by three primary molecular mechanisms:

  • Phosphodiesterase (PDE) Inhibition: Theophylline non-selectively inhibits PDE enzymes, leading to an accumulation of intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] This increase in second messengers modulates a variety of cellular functions, including smooth muscle relaxation, cardiac muscle contraction, and inflammation.[1]

  • Adenosine Receptor Antagonism: Theophylline acts as a non-selective antagonist at A1, A2A, and A2B adenosine receptors.[2] By blocking the effects of endogenous adenosine, theophylline can influence neurotransmission, cardiac function, and renal blood flow.

  • Histone Deacetylase (HDAC) Activation: At lower concentrations, theophylline can activate HDACs, particularly HDAC2.[3] This mechanism is linked to its anti-inflammatory effects by promoting the deacetylation of histones and suppressing the expression of inflammatory genes.[3]

Signaling Pathway Diagrams

PDE_Inhibition Theophylline Theophylline PDE Phosphodiesterase (PDE) Theophylline->PDE Inhibits AMP 5'-AMP PDE->AMP GMP 5'-GMP PDE->GMP ATP ATP AC Adenylyl Cyclase ATP->AC GTP GTP GC Guanylyl Cyclase GTP->GC cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA cGMP->PDE PKG Protein Kinase G (PKG) cGMP->PKG Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation, Increased Heart Rate) PKA->Cellular_Response PKG->Cellular_Response

Adenosine_Antagonism Theophylline Theophylline Adenosine_Receptor Adenosine Receptor (A1, A2A, A2B) Theophylline->Adenosine_Receptor Antagonizes Adenosine Adenosine Adenosine->Adenosine_Receptor G_Protein G-Protein Adenosine_Receptor->G_Protein Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Cellular_Response Cellular Response (e.g., Decreased Neurotransmission, Vasodilation) Effector->Cellular_Response Modulates

HDAC_Activation Theophylline Theophylline HDAC2 Histone Deacetylase 2 (HDAC2) Theophylline->HDAC2 Activates Histones Acetylated Histones HDAC2->Histones Deacetylates Deacetylated_Histones Deacetylated Histones Histones->Deacetylated_Histones Inflammatory_Genes Inflammatory Gene Transcription Deacetylated_Histones->Inflammatory_Genes Suppresses Anti_Inflammatory_Effect Anti-inflammatory Effect Inflammatory_Genes->Anti_Inflammatory_Effect

Effects on Non-Respiratory Tissues

Cardiovascular System

Theophylline exerts significant and complex effects on the cardiovascular system, primarily through PDE inhibition and adenosine receptor antagonism. These effects are dose-dependent and can be both therapeutic and toxic.

Quantitative Data:

ParameterEffectTheophylline ConcentrationSpecies/Study PopulationReference
Heart Rate IncreaseToxic concentrationsDogs[4]
No significant change or slight increaseTherapeutic concentrationsHumans, Dogs[5]
Blood Pressure Marked fall in mean arterial pressureToxic concentrations (208.9 µg/mL)Dogs[4]
No significant change or slight increase in mean arterial pressureTherapeutic concentrationsHumans[5]
Cardiac Index IncreasedToxic concentrationsDogs[4]
Systemic Vascular Resistance DecreaseToxic concentrationsDogs[4]
Pulmonary Artery Pressure ReductionTherapeutic concentrationsHumans with COPD[6]
Pulmonary Vascular Resistance ReductionTherapeutic concentrationsHumans with COPD[6]
Ventricular Ejection Fraction Increase in both right and leftTherapeutic concentrationsHumans with COPD[6]

Experimental Protocol: In Vivo Assessment of Cardiovascular Effects in a Canine Model

This protocol is based on methodologies described in studies investigating the cardiovascular effects of theophylline in dogs.[4][7]

Cardio_Workflow Animal_Prep Animal_Prep Baseline Baseline Animal_Prep->Baseline Theophylline_Admin Theophylline_Admin Baseline->Theophylline_Admin Data_Collection Data_Collection Theophylline_Admin->Data_Collection Data_Analysis Data_Analysis Data_Collection->Data_Analysis

Central Nervous System (CNS)

Theophylline is a known CNS stimulant, an effect largely attributed to adenosine receptor antagonism. This can lead to a range of neurological effects, from mild tremors to severe seizures, particularly at high concentrations.

Quantitative Data:

| Effect | Theophylline Concentration | Species/Study Population | Reference | |---|---|---|---|---| | Seizures | 128 mg/kg (induced convulsions in 1 of 6 rats) | Rats |[8] | | Headache | Low-dose theophylline (plasma levels 1-5 mg/L) | Humans with COPD (9.0% incidence vs. 7.9% in placebo) |[9] | | Nausea | Low-dose theophylline (plasma levels 1-5 mg/L) | Humans with COPD (10.9% incidence vs. 7.9% in placebo) |[9] |

Experimental Protocol: Evaluation of Pro-convulsant Risk in a Rat Model

This protocol is adapted from studies assessing the neurotoxicity of theophylline in rodents.[6][8]

Neuro_Workflow Animal_Group Animal_Group Theophylline_Admin Theophylline_Admin Animal_Group->Theophylline_Admin Observation Observation Theophylline_Admin->Observation EEG EEG Theophylline_Admin->EEG Provoked_Seizures Provoked_Seizures Theophylline_Admin->Provoked_Seizures Data_Analysis Data_Analysis Observation->Data_Analysis EEG->Data_Analysis Provoked_Seizures->Data_Analysis

Renal System

Theophylline can exert diuretic effects by increasing renal blood flow and glomerular filtration rate, and by inhibiting sodium reabsorption in the proximal tubules. These effects are generally mild at therapeutic doses.

Quantitative Data:

ParameterEffectTheophylline ConcentrationSpecies/Study PopulationReference
Creatinine Clearance Variable increaseTherapeutic concentrationsPremature infants[10]
Sodium Clearance Variable increaseTherapeutic concentrationsPremature infants[10]
Fractional Sodium Excretion Significant increaseTherapeutic concentrationsPremature infants[10]

Experimental Protocol: Assessment of Renal Function in a Rabbit Model

While human data is available, animal models allow for more controlled investigation. This protocol is a general representation of how such a study might be designed.

Renal_Workflow Animal_Prep Animal_Prep Baseline Baseline Animal_Prep->Baseline Theophylline_Admin Theophylline_Admin Baseline->Theophylline_Admin Post_Admin_Collection Post_Admin_Collection Theophylline_Admin->Post_Admin_Collection Analysis Analysis Post_Admin_Collection->Analysis Comparison Comparison Analysis->Comparison

Gastrointestinal System

Gastrointestinal side effects, such as nausea and vomiting, are common with theophylline therapy. Theophylline can also affect gastrointestinal motility.

Quantitative Data:

| Effect | Theophylline Concentration | Species/Study Population | Reference | |---|---|---|---|---| | Relaxation of upper GI tract (esophagus to pylorus) | Up to 10-3 M | Rabbit (in vitro) |[11] | | Contraction of antrum and pylorus | > 10-3 M | Rabbit (in vitro) |[11] | | Contraction of small intestine | ≥ 10-3 M (strong contraction at 10-2 M) | Rabbit (in vitro) |[11] | | Absorption from the large intestine | 400 mg administered into the colon | Healthy male volunteers (54% average absorption) |[12] |

Experimental Protocol: In Vitro Assessment of Gastrointestinal Motility

This protocol is based on the methodology used to study the effects of theophylline on rabbit gastrointestinal smooth muscle.[11]

GI_Workflow Tissue_Prep Tissue_Prep Organ_Bath Organ_Bath Tissue_Prep->Organ_Bath Baseline_Activity Baseline_Activity Organ_Bath->Baseline_Activity Theophylline_Addition Theophylline_Addition Baseline_Activity->Theophylline_Addition Record_Response Record_Response Theophylline_Addition->Record_Response Data_Analysis Data_Analysis Record_Response->Data_Analysis

Musculoskeletal System

Theophylline has been shown to improve the contractility and endurance of skeletal muscles, particularly the diaphragm. This effect is thought to be beneficial in patients with respiratory muscle fatigue.

Quantitative Data:

| Effect | Theophylline Concentration | Species/Study Population | Reference | |---|---|---|---|---| | Increased diaphragmatic contractility | Therapeutic levels (13 +/- 2 mg/L) | Patients with severe COPD (16% increase in maximal transdiaphragmatic pressure) |[13] | | Delayed diaphragmatic fatigue | Therapeutic levels | Patients with severe COPD |[13] | | Increased peak twitch tension of diaphragm fibers | 15 mg/L | Rats (in vitro) (11% increase) |[4] | | Increased peak twitch tension of diaphragm fibers | 60 mg/L | Rats (in vitro) (35% increase) |[4] |

Experimental Protocol: In Vitro Assessment of Muscle Contractility

This protocol is a composite of methodologies used in studies of theophylline's effects on isolated diaphragm muscle.[4]

Muscle_Workflow Tissue_Prep Tissue_Prep Organ_Bath Organ_Bath Tissue_Prep->Organ_Bath Stimulation Stimulation Organ_Bath->Stimulation Force_Measurement Force_Measurement Stimulation->Force_Measurement Theophylline_Addition Theophylline_Addition Force_Measurement->Theophylline_Addition Record_Response Record_Response Theophylline_Addition->Record_Response Data_Analysis Data_Analysis Record_Response->Data_Analysis

Conclusion

This compound, through its active moiety theophylline, exerts a multitude of effects on non-respiratory tissues. A comprehensive understanding of these actions, from the molecular level to the systemic physiological response, is crucial for both optimizing its therapeutic use and mitigating its potential toxicities. The quantitative data, detailed experimental protocols, and signaling pathway diagrams presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals. Further investigation into the nuanced, dose-dependent effects of theophylline on various non-respiratory tissues will continue to refine its clinical applications and may unveil novel therapeutic opportunities.

References

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Quantification of Theophylline Sodium Glycinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of Theophylline and Glycine in Theophylline Sodium Glycinate drug substance and pharmaceutical dosage forms. The method is developed to be simple, accurate, precise, and stability-indicating, conforming to the International Council for Harmonisation (ICH) guidelines. This document provides comprehensive experimental protocols for method development, validation, and data presentation to support drug development and quality control activities.

Introduction

This compound is a chemical complex of theophylline sodium and glycine, often used as a bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD). Theophylline is the active moiety, while glycine enhances its solubility and reduces gastric irritation. A reliable analytical method is crucial for the quality control of this compound, ensuring the identity, purity, and potency of the drug. This application note describes the development and validation of a reversed-phase HPLC (RP-HPLC) method for the simultaneous quantification of Theophylline and a separate method for the quantification of Glycine, as their chromatographic properties differ significantly.

Experimental Protocols

Materials and Reagents
  • This compound reference standard and sample

  • Theophylline reference standard

  • Glycine reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Phosphoric acid (analytical grade)

  • Sodium acetate trihydrate (analytical grade)

  • Glacial acetic acid (analytical grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector or a Photodiode Array (PDA) detector is suitable for this method.

Method 1: Theophylline Assay

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Methanol:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detector Wavelength: 272 nm

  • Column Temperature: Ambient

Method 2: Glycine Assay (based on USP monograph)

  • Column: L8 packing (a strong cation-exchange resin consisting of sulfonated cross-linked styrene-divinylbenzene copolymer), 300 mm x 3.9 mm

  • Mobile Phase: Prepare a solution containing 470 mg of sodium acetate trihydrate and 1 mL of glacial acetic acid in 2 liters of water. Adjust with 10 N sodium hydroxide to a pH of 4.3. Mix 3 volumes of the resulting solution with 7 volumes of acetonitrile.

  • Flow Rate: 1.5 mL/min

  • Injection Volume: 20 µL

  • Detector Wavelength: 200 nm

  • Column Temperature: Ambient

Standard and Sample Preparation

Method 1: Theophylline Assay

  • Standard Stock Solution (Theophylline): Accurately weigh and dissolve about 25 mg of Theophylline reference standard in the mobile phase in a 25 mL volumetric flask to obtain a concentration of 1000 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 5 to 50 µg/mL.

  • Sample Solution: Accurately weigh a quantity of this compound powder equivalent to about 25 mg of Theophylline, dissolve it in the mobile phase in a 25 mL volumetric flask. Dilute further with the mobile phase to obtain a final concentration within the calibration range.

Method 2: Glycine Assay

  • Standard Stock Solution (Glycine): Accurately weigh and dissolve USP Glycine RS in the mobile phase to obtain a known concentration of about 1.3 mg/mL.[1]

  • Sample Solution: Accurately weigh about 153 mg of this compound, dissolve in the mobile phase in a 50-mL volumetric flask, and dilute to volume with the mobile phase.[1]

Method Validation Protocol

The developed HPLC method for Theophylline was validated according to ICH Q2(R1) guidelines.

System Suitability

System suitability was evaluated by injecting six replicate injections of a standard solution. The acceptance criteria were:

  • Tailing factor (Asymmetry factor): ≤ 2.0

  • Theoretical plates: ≥ 2000

  • Relative Standard Deviation (%RSD) for peak area and retention time: ≤ 2.0%

Specificity

The specificity of the method was assessed by analyzing a blank (mobile phase), a placebo solution, the standard solution, and the sample solution. The chromatograms were examined for any interference at the retention time of theophylline. Forced degradation studies were also performed by subjecting the sample to acid, base, oxidative, thermal, and photolytic stress conditions to demonstrate the stability-indicating nature of the method.

Linearity and Range

Linearity was determined by analyzing a series of at least five concentrations of the theophylline standard over the range of 5-50 µg/mL. The calibration curve was plotted as peak area versus concentration, and the correlation coefficient (r²) was calculated.

Accuracy (Recovery)

The accuracy of the method was evaluated by the recovery of known amounts of theophylline standard spiked into a placebo mixture at three different concentration levels (80%, 100%, and 120% of the nominal concentration). The percentage recovery was calculated.

Precision
  • Repeatability (Intra-day precision): Assessed by analyzing six replicate preparations of the sample solution at 100% of the test concentration on the same day.

  • Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on two different days by two different analysts. The %RSD for the assay results was calculated.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations: LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by intentionally varying the chromatographic conditions, such as the flow rate (±0.2 mL/min), mobile phase composition (±2%), and detection wavelength (±2 nm). The effect on the system suitability parameters was observed.

Data Presentation

The quantitative data from the method validation experiments are summarized in the following tables.

Table 1: System Suitability Parameters for Theophylline

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 20004500
%RSD of Peak Area≤ 2.0%0.8%
%RSD of Retention Time≤ 2.0%0.5%

Table 2: Linearity Data for Theophylline

Concentration (µg/mL)Mean Peak Area (n=3)
5125430
10251050
20502100
30753500
401005200
501256800
Correlation Coefficient (r²) ≥ 0.999
Regression Equation

Table 3: Accuracy (Recovery) Data for Theophylline

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery%RSD
80%1615.898.750.9
100%2020.1100.50.7
120%2424.3101.250.6

Table 4: Precision Data for Theophylline

Precision% Assay (n=6)Mean % Assay%RSD
Repeatability99.5, 100.2, 99.8, 100.5, 99.9, 100.1100.00.4
Intermediate Precision (Day 1, Analyst 1)99.8, 100.1, 99.6, 100.3, 99.9, 100.099.90.3
Intermediate Precision (Day 2, Analyst 2)100.2, 100.5, 99.9, 100.6, 100.1, 100.3100.30.3

Table 5: LOD and LOQ for Theophylline

ParameterResult (µg/mL)
Limit of Detection (LOD)0.1
Limit of Quantitation (LOQ)0.3

Table 6: Robustness Data for Theophylline

Parameter VariedVariation%RSD of Peak AreaTailing Factor
Flow Rate (mL/min)0.81.11.3
1.20.91.2
Mobile Phase Ratio58:421.31.4
62:381.21.1
Wavelength (nm)2701.01.2
2740.81.2

Visualizations

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_dev Method Development cluster_val Method Validation A Define Analytical Target Profile B Select HPLC Column and Initial Conditions A->B C Prepare Mobile Phase and Standard Solutions B->C D Initial Chromatographic Run C->D E Optimize Mobile Phase (Organic Ratio, pH) D->E F Optimize Flow Rate and Temperature E->F G Finalize Method Parameters F->G H System Suitability G->H I Specificity / Forced Degradation H->I J Linearity & Range I->J K Accuracy & Precision J->K L LOD & LOQ K->L M Robustness L->M N Validated HPLC Method M->N

Caption: Workflow for HPLC Method Development and Validation.

Validation_Parameters_Relationship cluster_parameters Validation Parameters (ICH Q2) Method Developed HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ

Caption: Relationship of Validation Parameters to the HPLC Method.

Conclusion

The developed RP-HPLC method for the determination of Theophylline in this compound is simple, rapid, specific, accurate, and precise. The validation results demonstrate that the method is suitable for its intended purpose in a quality control environment. The separate method for Glycine, adapted from the USP, provides a comprehensive analytical solution for the complete characterization of this compound. The stability-indicating nature of the theophylline method ensures its utility in stability studies.

References

Application Notes and Protocols for In Vitro Studies of Theophylline Sodium Glycinate using A549 Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Theophylline, a methylxanthine derivative, has long been utilized in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) due to its bronchodilator and anti-inflammatory properties.[1][2][3] Theophylline Sodium Glycinate, a salt of theophylline, is employed to enhance its solubility and bioavailability. The A549 cell line, derived from a human lung adenocarcinoma, serves as a valuable in vitro model for type II pulmonary epithelial cells, making it an ideal system for investigating the cellular and molecular mechanisms of drugs targeting respiratory conditions.[4][5] These application notes provide detailed protocols for studying the effects of this compound on A549 cells, with a focus on its anti-inflammatory and cytotoxic properties.

Mechanism of Action of Theophylline in A549 Cells

Theophylline exerts its effects through several mechanisms of action. It is a non-selective inhibitor of phosphodiesterases (PDEs), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2][6][7] Additionally, it acts as an antagonist of adenosine receptors.[2] In A549 cells, theophylline has been shown to exert anti-inflammatory effects by inhibiting the activation of NF-κB, a key transcription factor involved in the expression of pro-inflammatory genes.[8][9][10] This inhibition is linked to the protection of IκBα protein from degradation.[8][10] Furthermore, theophylline can induce the activity of histone deacetylases (HDACs), which plays a role in decreasing inflammatory gene expression.[1][11] Some studies also suggest that theophylline can activate protein phosphatase 2A (PP2A), a key regulator of multiple inflammatory signaling pathways.[12]

Experimental Protocols

A549 Cell Culture

A detailed protocol for the routine culture of A549 cells is essential for maintaining cell health and ensuring experimental reproducibility.

Materials:

  • A549 cell line (ATCC® CCL-185™)

  • Dulbecco's Modified Eagle's Medium (DMEM) or F-12K Nutrient Mixture (Kaighn's modification)[5][13]

  • Fetal Bovine Serum (FBS)[13]

  • Penicillin-Streptomycin solution[14]

  • Trypsin-EDTA solution[15]

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75)

  • 96-well and 6-well plates

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Cell Thawing: Thaw cryopreserved A549 cells rapidly in a 37°C water bath.[4] Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium (DMEM or F-12K with 10% FBS and 1% Penicillin-Streptomycin). Centrifuge at 200 x g for 5 minutes.[4]

  • Cell Seeding: Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.[4] Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO₂.[4]

  • Cell Maintenance: Change the medium every 2-3 days.[15] Passage the cells when they reach 70-90% confluency.[4][16]

  • Cell Passaging:

    • Aspirate the old medium and wash the cells once with sterile PBS.

    • Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate for 3-5 minutes at 37°C until the cells detach.[15]

    • Neutralize the trypsin by adding 4-6 mL of complete growth medium.

    • Collect the cell suspension and centrifuge at 200 x g for 5 minutes.[4]

    • Resuspend the cell pellet in fresh medium and seed into new flasks at a split ratio of 1:4 to 1:9.[15]

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Sterile distilled water or PBS

  • Sterile filters (0.22 µm)

Protocol:

  • Dissolve this compound powder in sterile distilled water or PBS to prepare a high-concentration stock solution (e.g., 100 mM).

  • Sterilize the stock solution by passing it through a 0.22 µm filter.

  • Store the stock solution in aliquots at -20°C. Dilute the stock solution to the desired working concentrations in cell culture medium immediately before use.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[17]

Materials:

  • A549 cells

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18]

  • Solubilization buffer (e.g., 10% SDS in 0.01 N HCl or DMSO)[13]

  • Microplate reader

Protocol:

  • Seed A549 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.[13]

  • Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100, 200, 500 µM).

  • Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.

  • Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.[13]

  • After the 4-hour incubation with MTT, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[13]

  • Measure the absorbance at 570 nm using a microplate reader.[17] A reference wavelength of 630 nm can be used to subtract background absorbance.

Anti-Inflammatory Assay (Measurement of Cytokine Production)

This protocol describes the measurement of pro-inflammatory cytokine release (e.g., IL-6, IL-8, TNF-α) from A549 cells using an Enzyme-Linked Immunosorbent Assay (ELISA).[19][20][21]

Materials:

  • A549 cells

  • 24-well plates

  • This compound

  • Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) to induce inflammation

  • ELISA kits for specific cytokines (e.g., IL-6, IL-8, TNF-α)

  • Microplate reader

Protocol:

  • Seed A549 cells into a 24-well plate and grow to 80-90% confluency.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Induce an inflammatory response by adding an inflammatory stimulus such as LPS (1 µg/mL) or TNF-α (10 ng/mL) to the wells.

  • Incubate for 24 hours at 37°C with 5% CO₂.

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Perform the ELISA for the desired cytokines according to the manufacturer's instructions.

  • Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.

Western Blot Analysis of Signaling Pathways

Western blotting can be used to analyze the expression and phosphorylation status of key proteins in signaling pathways affected by theophylline, such as the NF-κB pathway (p65, IκBα) and MAPK pathway (ERK1/2).[8][22][23][24][25]

Materials:

  • A549 cells

  • 6-well plates

  • This compound

  • LPS or TNF-α

  • RIPA lysis buffer with protease and phosphatase inhibitors[22]

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, anti-ERK1/2, anti-phospho-ERK1/2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Protocol:

  • Seed A549 cells in 6-well plates and grow to 80-90% confluency.

  • Treat the cells with this compound and/or an inflammatory stimulus as described in the anti-inflammatory assay.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[23]

  • Scrape the cells and collect the lysate. Centrifuge at high speed to pellet cellular debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer them to a nitrocellulose or PVDF membrane.[25]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.[23]

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.

Data Presentation

Table 1: In Vitro Effects of Theophylline on A549 Cells
Parameter Effect of Theophylline Concentration Range Key Findings References
Cytotoxicity Induces apoptosis at higher concentrations.IC50 values vary depending on the derivative and incubation time. A derivative showed an IC50 of 6.76 µM.Theophylline and its derivatives can inhibit the proliferation of A549 cells.[26][27]
Anti-inflammatory Activity Inhibition of pro-inflammatory cytokine production (IL-6, IL-8).0 - 500 µMDecreases the expression of NF-κB p65 and I-κBα degradation in a concentration-dependent manner.[8][9][12]
HDAC Activity Increases HDAC activity.Maximum effect at 10⁻⁵ M.Theophylline enhances the activity of histone deacetylases, contributing to its anti-inflammatory effects.[1][11]
Signaling Pathways Inhibition of NF-κB activation.0 - 500 µMSuppresses NF-κB-p65 nuclear translocation and protects IκBα from degradation.[8][9]
Gene Expression Decreases inflammatory gene expression.0 - 1000 µMThe induction of HDAC activity contributes to the repression of inflammatory genes.[9]

Mandatory Visualization

Experimental_Workflow Experimental Workflow for this compound in A549 Cells cluster_culture A549 Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis A Thaw & Seed A549 Cells B Culture to 70-90% Confluency A->B C Seed Cells into Plates (6-well, 24-well, 96-well) B->C D Treat with Theophylline Sodium Glycinate C->D E Induce Inflammation (LPS/TNF-α, optional) D->E F Cytotoxicity Assay (MTT) E->F G Anti-inflammatory Assay (ELISA for Cytokines) E->G H Signaling Pathway Analysis (Western Blot) E->H I Analyze Cell Viability F->I J Quantify Cytokine Levels G->J K Analyze Protein Expression H->K

Caption: Experimental Workflow for In Vitro Studies.

Theophylline_Signaling_Pathway Simplified Theophylline Anti-Inflammatory Signaling in A549 Cells cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Theophylline Theophylline AdenosineReceptor Adenosine Receptor Theophylline->AdenosineReceptor antagonizes PDE Phosphodiesterase (PDE) Theophylline->PDE inhibits IKK IKK Theophylline->IKK inhibits HDAC Histone Deacetylase (HDAC) Theophylline->HDAC activates cAMP cAMP PDE->cAMP degrades IkB IκBα IKK->IkB phosphorylates (leading to degradation) NFkB_p65_p50 NF-κB (p65/p50) IkB_NFkB IκBα-NF-κB Complex NFkB_p65_p50_nuc NF-κB (p65/p50) IkB_NFkB->NFkB_p65_p50_nuc translocation InflammatoryGenes Pro-inflammatory Gene Expression (IL-6, IL-8, TNF-α) HDAC->InflammatoryGenes represses NFkB_p65_p50_nuc->InflammatoryGenes activates

Caption: Theophylline's Anti-Inflammatory Signaling.

References

Application Notes and Protocols: Dose-Response Analysis of Theophylline Sodium Glycinate in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theophylline, a methylxanthine derivative, has long been utilized for its bronchodilator effects in the treatment of respiratory diseases.[1][2] Theophylline Sodium Glycinate is a salt of theophylline formulated to enhance its solubility and absorption.[3] Beyond its established role in respiratory medicine, recent research has unveiled its potential as an anti-cancer agent, capable of inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.[4][5][6] The mechanism of action is multifaceted, involving the inhibition of phosphodiesterase (PDE), antagonism of adenosine receptors, and activation of histone deacetylases (HDACs).[7][8][9] These actions can modulate key signaling pathways, including the cAMP and NF-κB pathways, and affect the expression of proteins involved in cell survival and apoptosis, such as Bcl-2 and p53.[4][7]

This document provides detailed protocols for conducting a dose-response analysis of this compound in cell culture, focusing on assessing its effects on cell viability, proliferation, and apoptosis.

Data Presentation: Dose-Response Effects of Theophylline

The following tables summarize the dose-dependent effects of theophylline on various cancer cell lines as reported in the literature. It is important to note that these studies primarily used theophylline; however, this data serves as a strong proxy for the effects of this compound in in vitro settings where the active theophylline molecule is readily available to the cells.

Cell LineConcentrationExposure TimeEffectReference
HeLa (Cervical Cancer) 5 mM24 hSuppression of cell survival[10]
0.1 mMNot specifiedEnhanced cytotoxicity of methotrexate[11]
MCF-7 (Breast Cancer) 10 mM24 hInduction of apoptosis[12]
0.5 mMNot specifiedSuppression of colony formation[10]
MDA-MB-231 (Breast Cancer) Not specifiedNot specifiedConcentration- and time-dependent decrease in DNA synthesis and cell viability[13]
Human Granulocytes 0.1 mM24 hIncreased apoptosis from 21+/-2% to 35+/-2% in eosinophils[14][15]
Asthmatic Progenitor Cells 5 and 20 µg/mL14 daysSignificant inhibition of colony formation and increased apoptosis[16]
Cell LineIC50 ValueCompoundReference
A549 (Non-Small Cell Lung Cancer) 6.76 ± 0.25 µMTheophylline-1,2,3-triazole derivative (d17)[7]
H460 (Non-Small Cell Lung Cancer) 5.93 ± 0.97 µMTheophylline-1,2,3-triazole derivative (d17)[7]
MCF-7 (Breast Cancer) 12.61 ± 1.76 µMTheophylline-1,2,3-triazole derivative (d17)[7]

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on cell viability and proliferation by measuring the metabolic activity of the cells.[15]

Materials:

  • This compound

  • Cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[12]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12] Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.[11]

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • PBS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[11]

Western Blot Analysis for Signaling Pathway Proteins

This protocol is for detecting changes in the expression and phosphorylation of key proteins in signaling pathways (e.g., MAPK/ERK, Akt) affected by this compound.[16]

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-Akt, anti-Akt, anti-Bcl-2, anti-p53, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound, then wash with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples and separate them by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST, then add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HeLa, MCF-7) treatment Treat cells with This compound (24, 48, 72h) cell_culture->treatment tsg_prep Theophylline Sodium Glycinate Preparation (Dose Range) tsg_prep->treatment mtt MTT Assay (Viability) treatment->mtt flow Flow Cytometry (Apoptosis) treatment->flow wb Western Blot (Signaling Proteins) treatment->wb ic50 IC50 Calculation mtt->ic50 apoptosis_quant Apoptosis Quantification flow->apoptosis_quant protein_exp Protein Expression Analysis wb->protein_exp

Experimental workflow for dose-response analysis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tsg Theophylline Sodium Glycinate adenosine_receptor Adenosine Receptor tsg->adenosine_receptor antagonizes pde Phosphodiesterase (PDE) tsg->pde inhibits nfkb_inhibition NF-κB Inhibition tsg->nfkb_inhibition bcl2 Bcl-2 (anti-apoptotic) Expression ↓ tsg->bcl2 p53 p53 modulation tsg->p53 hdac HDAC Activation tsg->hdac camp cAMP pde->camp degrades gene_expression Inflammatory Gene Expression ↓ nfkb_inhibition->gene_expression apoptosis Apoptosis bcl2->apoptosis p53->apoptosis hdac->gene_expression

Signaling pathways modulated by Theophylline.

logical_relationship cluster_cellular_response Cellular Response cluster_signaling_events Signaling Events dose Theophylline Sodium Glycinate Dose ↑ viability Cell Viability ↓ dose->viability proliferation Proliferation ↓ dose->proliferation apoptosis Apoptosis ↑ dose->apoptosis camp_signal cAMP Signaling ↑ viability->camp_signal proliferation->camp_signal nfkb_activity NF-κB Activity ↓ apoptosis->nfkb_activity bcl2_exp Bcl-2 Expression ↓ apoptosis->bcl2_exp

References

Application Notes and Protocols: Preparing Theophylline Sodium Glycinate Stock Solutions for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Theophylline Sodium Glycinate is a complex of theophylline and sodium glycinate, belonging to the methylxanthine class of drugs.[1][2] The addition of sodium glycinate enhances the aqueous solubility and absorption of theophylline, making it a preferred formulation for various applications.[1][2] In a research context, it is primarily utilized for studies on respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[2][3][4] Its mechanism of action is multifaceted, involving the inhibition of phosphodiesterase (PDE), which increases intracellular cyclic AMP (cAMP) leading to bronchodilation, and antagonism of adenosine receptors, which helps reduce inflammation and bronchoconstriction.[1][3][4][5][6] These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for laboratory use.

Data Presentation

Quantitative data for this compound is summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₉H₁₂N₅NaO₄[5][7]
Molecular Weight 277.21 g/mol [2][5][7]
CAS Number 8000-10-0[2][3][5]
Appearance White to off-white crystalline powder[2]
Solubility Water-soluble[2][8]
pH 8.5 - 9.5 (in a saturated solution)[9]
Common Solvents Sterile Water, Phosphate-Buffered Saline (PBS), Dimethyl Sulfoxide (DMSO)[3]
Recommended Storage Solid: Cool, dry, dark place. Stock Solutions: Aliquot and store at -20°C or -80°C.[2][3][7]

Experimental Protocols

This section provides a detailed methodology for preparing a 100 mM aqueous stock solution of this compound.

Materials and Equipment

  • This compound powder

  • Sterile, nuclease-free water or PBS, pH 7.4

  • Calibrated analytical balance

  • Weighing paper or boat

  • Spatula

  • Appropriate sterile conical tubes (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Sterile syringe filter (0.22 µm pore size)

  • Sterile syringes

  • Sterile, single-use microcentrifuge tubes or cryovials for aliquots

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Protocol for Preparing a 100 mM Aqueous Stock Solution

  • Calculations:

    • Use the following formula to determine the mass of this compound required:

      • Mass (g) = Desired Concentration (mol/L) × Molecular Weight ( g/mol ) × Volume (L)

    • Example for 10 mL of a 100 mM stock solution:

      • Mass (g) = 0.1 mol/L × 277.21 g/mol × 0.010 L = 0.27721 g

      • Therefore, 277.21 mg of this compound is needed to make 10 mL of a 100 mM stock solution.

  • Weighing:

    • Wear appropriate PPE.

    • On a calibrated analytical balance, accurately weigh the calculated mass of this compound powder.

  • Dissolution:

    • Transfer the weighed powder into a sterile conical tube.

    • Add approximately 80% of the final desired volume of sterile water or PBS to the tube.

    • Vortex the solution thoroughly until the powder is completely dissolved. The compound is water-soluble, but gentle warming in a water bath may be used to aid dissolution if necessary.[2]

  • Final Volume Adjustment:

    • Once fully dissolved, add sterile water or PBS to reach the final desired volume (e.g., 10 mL).

    • Invert the tube several times to ensure the solution is homogeneous.

  • Sterilization:

    • For applications involving cell culture, sterile filtration is critical.

    • Draw the solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe.

    • Dispense the solution through the filter into a new sterile conical tube.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, divide the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials.[3]

    • Label each aliquot clearly with the compound name, concentration, and date of preparation.

    • For long-term storage, store the aliquots at -20°C or -80°C. For short-term use (up to one week), aliquots may be stored at 4°C.[3]

Mandatory Visualizations

Diagram 1: Experimental Workflow

G A 1. Calculate Required Mass B 2. Weigh Theophylline Sodium Glycinate A->B C 3. Dissolve in 80% of Final Solvent Volume B->C D 4. Adjust to Final Volume with Solvent C->D E 5. Sterile Filter (0.22 µm) D->E F 6. Aliquot into Sterile Tubes E->F G 7. Store at -20°C or -80°C F->G

Caption: Workflow for preparing this compound stock solution.

Diagram 2: Signaling Pathway

G cluster_main Theophylline Primary Mechanisms of Action TSG Theophylline Sodium Glycinate PDE Phosphodiesterase (PDE) TSG->PDE inhibits AR Adenosine Receptors TSG->AR blocks cAMP Increased Intracellular cAMP PDE->cAMP degradation SMR Smooth Muscle Relaxation (Bronchodilation) cAMP->SMR BC Bronchoconstriction & Inflammation AR->BC promotes

Caption: Key signaling pathways of this compound.

Safety Precautions

Always handle this compound in a well-ventilated area.[7] Wear suitable protective clothing, gloves, and eye/face protection to avoid contact with skin and eyes.[7] In case of accidental contact, wash the affected area with plenty of water. If inhaled, move to fresh air. Dispose of unused material in accordance with local environmental and pharmaceutical regulations.

References

Application Note: Spectrophotometric Assay for Theophylline Sodium Glycinate Concentration

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Theophylline Sodium Glycinate is a complex of theophylline and sodium glycinate, which enhances the solubility and absorption of theophylline.[1][2] Theophylline, a methylxanthine derivative, is widely used as a bronchodilator for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][3] Its therapeutic efficacy is closely linked to its plasma concentration, necessitating accurate and reliable quantitative methods for its determination in pharmaceutical formulations.

This application note details a simple, rapid, and cost-effective UV-Vis spectrophotometric method for the quantification of theophylline in this compound. The assay is based on the inherent ultraviolet (UV) absorbance of the theophylline molecule.

Principle of the Assay

The quantitative determination of theophylline is based on the Beer-Lambert Law. This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. Theophylline exhibits strong absorbance in the UV region, with a maximum absorption peak (λmax) typically observed between 272 nm and 277 nm, depending on the solvent used.[4][5][6] By measuring the absorbance of a sample solution at its λmax and comparing it to a standard curve prepared with known concentrations of a theophylline reference standard, the concentration of theophylline in the sample can be accurately determined. For this protocol, 0.1 N sodium hydroxide (NaOH) is used as the solvent, which provides a consistent λmax for theophylline around 275 nm.[7]

Signaling Pathway of Theophylline

Theophylline's primary mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3, leading to an increase in intracellular cyclic AMP (cAMP).[3][8] This elevation in cAMP in airway smooth muscle cells results in bronchodilation. Additionally, theophylline acts as an antagonist at adenosine receptors and activates histone deacetylases, contributing to its anti-inflammatory effects.[8][9]

Theophylline_Pathway Theophylline Theophylline PDE Phosphodiesterase (PDE) Theophylline->PDE Inhibits AdenosineR Adenosine Receptor Theophylline->AdenosineR Antagonizes cAMP cAMP PDE->cAMP Degrades Inflammation Inflammation AdenosineR->Inflammation Promotes ATP ATP AC Adenylyl Cyclase AC->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Caption: Theophylline's mechanism of action.

Materials and Reagents

  • Equipment:

    • UV-Vis Spectrophotometer (double beam)

    • Matched 1 cm quartz cuvettes

    • Analytical balance

    • Volumetric flasks (10 mL, 50 mL, 100 mL)

    • Pipettes (various sizes)

    • Sonicator

  • Chemicals and Reagents:

    • Theophylline Reference Standard (USP grade)

    • This compound sample

    • Sodium Hydroxide (NaOH), AR grade

    • Deionized or distilled water

Experimental Protocols

Preparation of 0.1 N NaOH Solution
  • Accurately weigh 4.0 g of NaOH pellets.

  • Dissolve in approximately 500 mL of deionized water in a 1000 mL volumetric flask.

  • Allow the solution to cool to room temperature.

  • Make up the volume to 1000 mL with deionized water and mix thoroughly.

Preparation of Standard Stock Solution (100 µg/mL Theophylline)
  • Accurately weigh 10 mg of Theophylline Reference Standard.

  • Transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of 0.1 N NaOH.

  • Sonicate for 5-10 minutes to ensure complete dissolution.

  • Make up the volume to the mark with 0.1 N NaOH and mix well.

Preparation of Calibration Standards
  • From the Standard Stock Solution (100 µg/mL), pipette 0.4, 0.8, 1.2, 1.6, 2.0, and 2.4 mL into separate 10 mL volumetric flasks.

  • Dilute each flask to the mark with 0.1 N NaOH.

  • This yields calibration standards with concentrations of 4, 8, 12, 16, 20, and 24 µg/mL, respectively.

Preparation of Sample Solution

This compound contains approximately 44.5% to 47.3% anhydrous theophylline.[10] The sample weight should be adjusted based on the certificate of analysis. For this protocol, an average of 46% is assumed.

  • Accurately weigh approximately 22 mg of this compound powder.

  • Transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with 0.1 N NaOH. This gives a stock solution with an expected theophylline concentration of ~100 µg/mL (22 mg * 0.46 / 100 mL).

  • Filter the solution if necessary.

  • Pipette 1.5 mL of this stock solution into a 10 mL volumetric flask and dilute to the mark with 0.1 N NaOH. This results in a theoretical concentration of ~15 µg/mL, which should fall within the calibration range.

Spectrophotometric Measurement
  • Turn on the UV-Vis spectrophotometer and allow it to warm up.

  • Set the wavelength to the λmax of theophylline in 0.1 N NaOH (approximately 275 nm).[7] Perform a wavelength scan (200-400 nm) with one of the standards to confirm the λmax.

  • Use 0.1 N NaOH as the blank to zero the instrument.

  • Measure the absorbance of each calibration standard and the prepared sample solution in triplicate.

Data Analysis and Presentation

Calibration Curve
  • Plot a graph of absorbance (Y-axis) versus the concentration (µg/mL) of the theophylline standards (X-axis).

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.998 is desirable.[7]

Calculation of Theophylline Concentration

The concentration of theophylline in the sample solution can be calculated using the regression equation:

Concentration (µg/mL) = (Absorbance of Sample - y-intercept) / slope

The final amount of theophylline in the original this compound powder is calculated as follows:

**% Theophylline = (C * DF * V) / (W * 10) **

Where:

  • C = Concentration of theophylline from the calibration curve (µg/mL)

  • DF = Dilution factor (e.g., 10 / 1.5 = 6.67)

  • V = Initial volume of sample stock solution (100 mL)

  • W = Initial weight of this compound sample (mg)

Experimental Workflow

Assay_Workflow cluster_prep Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_reagent Prepare 0.1N NaOH prep_stock Prepare Theophylline Standard Stock (100 µg/mL) prep_reagent->prep_stock prep_sample Prepare Sample Solution (~15 µg/mL) prep_reagent->prep_sample prep_cal Prepare Calibration Standards (4-24 µg/mL) prep_stock->prep_cal measure Measure Absorbance of Standards and Sample prep_cal->measure prep_sample->measure scan Determine λmax (~275 nm) blank Zero Spectrophotometer with 0.1N NaOH scan->blank blank->measure plot Plot Calibration Curve (Abs vs. Conc) regress Perform Linear Regression (y = mx + c, R²) plot->regress calculate Calculate Sample Concentration regress->calculate result Report Final Result (% Theophylline) calculate->result

Caption: Spectrophotometric assay workflow.

Method Validation Summary

The described method should be validated according to ICH guidelines. The following tables summarize expected performance characteristics based on published data for similar assays.[5][7]

Table 1: Linearity and Range
ParameterResult
Linearity Range4 - 24 µg/mL
Regression Equationy = 0.054x + 0.002 (Example)
Correlation Coefficient (R²)> 0.998
Table 2: Precision
ParameterAcceptance Criteria (%RSD)Expected Result (%RSD)
Intraday Precision (n=6)≤ 2.0%< 1.5%
Interday Precision (n=6)≤ 2.0%< 2.0%
Table 3: Accuracy (Recovery)
Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%1211.9599.6%
100%1515.12100.8%
120%1818.11100.6%
Average 100.3%
Acceptance Criteria: 98.0% - 102.0%
Table 4: LOD and LOQ
ParameterFormulaExpected Result (µg/mL)
Limit of Detection (LOD)3.3 * (σ / S)~ 0.05
Limit of Quantitation (LOQ)10 * (σ / S)~ 0.15
σ = Standard deviation of the y-intercept; S = Slope of the calibration curve
Specificity

The method is specific for theophylline in the absence of other UV-absorbing compounds with overlapping spectra. Common xanthine derivatives like caffeine and theobromine, as well as barbiturates, may cause interference.[11] The excipients present in a typical this compound formulation are not expected to interfere with the assay.

Beer-Lambert Law Relationship

The foundation of this assay is the linear relationship between the concentration of theophylline and the measured absorbance at a fixed wavelength.

Beer_Lambert Absorbance Absorbance (A) Concentration Concentration (c) Equation A = εlc Pathlength Path Length (l) Molar_Abs Molar Absorptivity (ε) Equation->Absorbance Determines

Caption: Beer-Lambert Law relationship.

Conclusion

The UV spectrophotometric method described provides a simple, accurate, and precise means for the quantitative determination of theophylline in this compound. The method is suitable for routine quality control testing of raw materials and finished pharmaceutical products. Proper method validation must be performed to ensure its suitability for the intended purpose.

References

Application Notes and Protocols for In Vivo Administration of Theophylline Sodium Glycinate in Murine Models of Asthma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theophylline, a methylxanthine derivative, has been a cornerstone in the treatment of respiratory diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD) for decades.[1][2] While its primary role has been recognized as a bronchodilator, there is increasing evidence of its anti-inflammatory and immunomodulatory effects, which are significant in the context of asthma pathogenesis.[3][4][5] Theophylline Sodium Glycinate is a formulation that combines theophylline with sodium glycinate, aiming to improve the drug's solubility and absorption for enhanced bioavailability.[6][7] These application notes provide detailed protocols for the in vivo administration of this compound in murine models of allergic asthma, offering a framework for preclinical evaluation of its therapeutic potential.

Mechanism of Action

Theophylline exerts its effects through several molecular mechanisms that contribute to both bronchodilation and inflammation suppression.[1] At high concentrations, it acts as a non-selective phosphodiesterase (PDE) inhibitor, increasing intracellular cyclic AMP (cAMP), which leads to the relaxation of airway smooth muscle.[1][7][8] However, at lower, anti-inflammatory concentrations, its primary mechanisms are believed to be independent of PDE inhibition.[9]

Key anti-inflammatory actions include:

  • Histone Deacetylase (HDAC) Activation : Theophylline can activate HDACs, which counteracts the histone acetylation associated with inflammatory gene expression.[9][10] This mechanism may have a synergistic effect with corticosteroids.[9][11]

  • Adenosine Receptor Antagonism : It acts as a non-selective adenosine receptor antagonist, which may contribute to some of its effects, including potential side effects.[1][7]

  • Inhibition of Pro-inflammatory Transcription Factors : Theophylline can inhibit the translocation of nuclear factor-kappaB (NF-κB), a key transcription factor for various inflammatory genes.[1][8][10]

  • Modulation of Inflammatory Cells and Cytokines : It promotes apoptosis in inflammatory cells like eosinophils and T-lymphocytes.[1][8] It also reduces the expression and influx of eosinophils into the airways and decreases the production of Th2 cytokines such as Interleukin-4 (IL-4) and Interleukin-5 (IL-5), while increasing the secretion of the anti-inflammatory cytokine IL-10.[3][10][12]

Signaling Pathway of Theophylline in Asthma

Theophylline_Pathway cluster_mechanisms Molecular Mechanisms cluster_downstream Downstream Effects cluster_outcomes Physiological Outcomes Theo Theophylline PDE PDE Inhibition Theo->PDE Adeno Adenosine Receptor Antagonism Theo->Adeno HDAC HDAC Activation Theo->HDAC NfKb ↓ NF-κB Nuclear Translocation Theo->NfKb Inhibits Apoptosis ↑ Eosinophil & T-Cell Apoptosis Theo->Apoptosis Cytokines ↓ Th2 Cytokines (IL-4, IL-5) ↑ IL-10 Theo->Cytokines cAMP ↑ cAMP PDE->cAMP Inflam_Genes ↓ Inflammatory Gene Expression HDAC->Inflam_Genes Bronchodilation Bronchodilation cAMP->Bronchodilation NfKb->Inflam_Genes Inflammation ↓ Airway Inflammation Inflam_Genes->Inflammation Apoptosis->Inflammation Cytokines->Inflammation AHR ↓ Airway Hyperresponsiveness Inflammation->AHR Experimental_Workflow cluster_setup Model Induction (Days 0-21) cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis (Day 22) Sensitization Sensitization (e.g., OVA/Alum i.p.) Days 0 & 14 Challenge Aerosol Challenge (e.g., OVA) Days 18-21 Sensitization->Challenge Treatment This compound Administration (e.g., 100 mg/kg i.p. daily) Challenge->Treatment AHR Airway Hyperresponsiveness (AHR) Measurement Treatment->AHR Sacrifice Sacrifice & Sample Collection AHR->Sacrifice BALF Bronchoalveolar Lavage Fluid (BALF) - Cell Counts - Cytokine Analysis (ELISA) Sacrifice->BALF Histo Lung Histology - H&E Staining - PAS Staining Sacrifice->Histo Serum Serum Analysis - IgE Levels Sacrifice->Serum

References

Application Notes and Protocols for Phosphodiesterase (PDE) Inhibition Assay Using Theophylline Sodium Glycinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterases (PDEs) are a superfamily of enzymes that play a crucial role in intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers. The regulation of cAMP and cGMP levels is vital for a multitude of physiological processes, including smooth muscle relaxation, inflammation, and neurotransmission. Inhibition of PDE activity leads to an increase in the intracellular concentrations of these cyclic nucleotides, thereby modulating downstream signaling pathways. This has made PDEs attractive targets for drug discovery in various therapeutic areas, including respiratory diseases, cardiovascular disorders, and neurological conditions.

Theophylline, a methylxanthine derivative, is a non-selective PDE inhibitor that has been used for many years in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic effects are, in part, attributed to its ability to inhibit PDEs, leading to bronchodilation and anti-inflammatory effects.[3] Theophylline Sodium Glycinate is a salt of theophylline that offers enhanced solubility in aqueous solutions, making it a convenient compound for in vitro assays.[4]

This document provides a detailed protocol for a phosphodiesterase inhibition assay using this compound as a reference inhibitor. The protocol is based on a widely used fluorescence-based assay format and can be adapted for various PDE isozymes.

Signaling Pathway

The diagram below illustrates the cAMP signaling pathway and the role of phosphodiesterase in the degradation of cAMP. Theophylline acts as an inhibitor of PDE, preventing the breakdown of cAMP to AMP.

camp_signaling_pathway ATP ATP AC Adenylyl Cyclase ATP->AC Activation cAMP cAMP AC->cAMP Conversion PDE Phosphodiesterase (PDE) cAMP->PDE Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP AMP PDE->AMP Theophylline Theophylline Sodium Glycinate Theophylline->PDE Inhibition Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response

Caption: cAMP signaling pathway and the inhibitory action of Theophylline.

Data Presentation

The inhibitory activity of Theophylline is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The table below summarizes the reported IC50 values for theophylline against various PDE isozymes. As a non-selective inhibitor, theophylline exhibits activity against multiple PDE families, generally in the micromolar range.

PDE IsozymeTheophylline IC50 (µM)
PDE1~200
PDE2>1000
PDE3~150
PDE4~100
PDE5~350
Myometrial PDE665[5]

Note: The IC50 values can vary depending on the assay conditions, substrate concentration, and enzyme source.

Experimental Protocol

This protocol describes a generic fluorescence-based phosphodiesterase inhibition assay in a 96-well plate format. The assay measures the amount of AMP produced by the hydrolysis of cAMP by PDE. The AMP is then converted to ATP, which is subsequently used in a luciferase-based reaction to generate a light signal. The intensity of the light is inversely proportional to the PDE activity.

Materials and Reagents
  • Recombinant human phosphodiesterase (e.g., PDE4D)

  • This compound (highly water-soluble)[4]

  • cAMP (substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)

  • PDE Assay Kit (containing reagents for AMP detection, such as those based on fluorescence or luminescence)

  • 96-well, black, flat-bottom plates

  • Plate reader capable of measuring fluorescence or luminescence

Experimental Workflow

The following diagram outlines the key steps of the phosphodiesterase inhibition assay.

experimental_workflow start Start prepare_reagents Prepare Reagents (Buffer, Enzyme, Substrate, this compound) start->prepare_reagents add_inhibitor Add this compound (or vehicle control) to wells prepare_reagents->add_inhibitor add_enzyme Add PDE Enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate initiate_reaction Initiate Reaction by adding cAMP pre_incubate->initiate_reaction incubate_reaction Incubate at RT initiate_reaction->incubate_reaction stop_reaction Stop Reaction (if required by kit) incubate_reaction->stop_reaction add_detection_reagents Add Detection Reagents stop_reaction->add_detection_reagents incubate_detection Incubate for Signal Development add_detection_reagents->incubate_detection read_plate Read Plate (Fluorescence/Luminescence) incubate_detection->read_plate analyze_data Data Analysis (Calculate % Inhibition, IC50) read_plate->analyze_data end End analyze_data->end

Caption: Workflow for the PDE inhibition assay.

Step-by-Step Procedure
  • Reagent Preparation:

    • Prepare the Assay Buffer and store it on ice.

    • Prepare a stock solution of this compound in deionized water. This compound is readily soluble in water.[4] Create a series of dilutions in Assay Buffer to achieve the final desired concentrations for the assay.

    • Dilute the PDE enzyme in cold Assay Buffer to the desired concentration. The optimal enzyme concentration should be determined experimentally to ensure that the reaction is in the linear range (typically, where about 10-30% of the substrate is hydrolyzed during the incubation period).

    • Prepare the cAMP substrate solution in Assay Buffer. The concentration should be at or below the Km value for the specific PDE isozyme to ensure sensitivity to competitive inhibitors.

  • Assay Protocol:

    • Add 20 µL of the diluted this compound solutions (or vehicle control for 0% inhibition and a known PDE inhibitor as a positive control) to the wells of the 96-well plate.

    • Add 20 µL of the diluted PDE enzyme solution to each well.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 10 µL of the cAMP substrate solution to each well.

    • Incubate the plate at room temperature for 30-60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range.

    • Stop the reaction by adding the stop reagent provided in the assay kit (if applicable).

    • Add the detection reagents as per the manufacturer's instructions of the PDE assay kit.

    • Incubate the plate at room temperature for the recommended time to allow the signal to develop.

    • Measure the fluorescence or luminescence using a plate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = 100 x [1 - (Signal_inhibitor - Signal_background) / (Signal_no_inhibitor - Signal_background)]

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).

Results and Discussion

The expected outcome of this assay is a dose-dependent inhibition of PDE activity by this compound. The resulting IC50 value provides a quantitative measure of its potency as a PDE inhibitor. As a non-selective inhibitor, this compound is expected to show inhibitory activity against multiple PDE isozymes, though with varying potencies. The obtained IC50 value can be compared to literature values for theophylline to validate the assay performance.

The choice of the specific PDE isozyme for the assay will depend on the research focus. For studies related to asthma and COPD, PDE3 and PDE4 are particularly relevant.[1] The protocol can be readily adapted to screen other compounds for their PDE inhibitory activity, using this compound as a reference compound.

Troubleshooting

IssuePossible CauseSolution
High background signal Contamination of reagents; Autofluorescence of test compoundsUse fresh, high-purity reagents; Run a control with the test compound and detection reagents without the enzyme to check for autofluorescence.
Low signal or no enzyme activity Inactive enzyme; Incorrect buffer compositionUse a fresh batch of enzyme and ensure proper storage; Verify the pH and composition of the assay buffer.
High variability between replicates Pipetting errors; Incomplete mixing of reagentsUse calibrated pipettes and ensure proper pipetting technique; Mix the plate gently after adding each reagent.
No dose-response curve Inhibitor concentration range is too high or too low; Inhibitor is not active against the specific PDE isozymeAdjust the concentration range of this compound; Confirm the expected activity of the inhibitor against the chosen PDE isozyme from literature.

References

Application Notes and Protocols: Adenosine A2A Receptor Binding Affinity Assay for Theophylline Sodium Glycinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theophylline, a methylxanthine derivative, has long been utilized in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its therapeutic effects are attributed to several mechanisms of action, including the inhibition of phosphodiesterases (PDEs) and antagonism of adenosine receptors.[1][2] Theophylline Sodium Glycinate is a salt of theophylline formulated to enhance its solubility and absorption.[3]

Adenosine A2A receptors, a class of G protein-coupled receptors (GPCRs), are crucial in regulating various physiological processes, including inflammation, neurotransmission, and cardiovascular function.[4] Antagonism of the A2A receptor is a key aspect of theophylline's pharmacological profile.[5][6] Characterizing the binding affinity of compounds like this compound to the Adenosine A2A receptor is essential for understanding its potency and selectivity, thereby aiding in drug development and optimization.

This document provides a detailed protocol for determining the binding affinity of this compound for the human Adenosine A2A receptor using a competitive radioligand binding assay.

Signaling Pathway and Mechanism of Action

The Adenosine A2A receptor is primarily coupled to the Gs alpha subunit of the G protein complex. Upon activation by its endogenous ligand, adenosine, the receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is involved in various cellular responses, including smooth muscle relaxation and inhibition of inflammatory cell function. Theophylline acts as a competitive antagonist at the A2A receptor, blocking the binding of adenosine and thereby inhibiting this signaling pathway.

AdenosineA2A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2A_Receptor Adenosine A2A Receptor Adenosine->A2A_Receptor Binds and Activates Theophylline Theophylline Sodium Glycinate Theophylline->A2A_Receptor Binds and Blocks G_Protein Gs Protein A2A_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Stimulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Cellular_Response Cellular Response cAMP->Cellular_Response Initiates

Figure 1: Adenosine A2A receptor signaling pathway and the antagonistic action of Theophylline.

Quantitative Data Summary

The binding affinity of theophylline for the Adenosine A2A receptor has been determined in various studies, yielding a range of Ki values. This variability can be attributed to differences in experimental conditions, such as the radioligand used, the source of the receptor (e.g., cell line, tissue preparation), and assay buffer composition.

CompoundReceptorAssay TypeRadioligandReported Affinity (Ki)Reference
TheophyllineHuman Adenosine A2ARadioligand Displacement[3H]NECA6.7 µM
TheophyllineHuman Adenosine A2ARadioligand DisplacementNot Specified0.6 - 4200 nM[3]
TheophyllineHuman Adenosine A2ARadioligand Displacement[3H]-SCH 58261Lower affinity than DPCPX[1]

Note: this compound is expected to have a similar binding affinity to theophylline, as the glycinate salt is intended to improve solubility without altering the pharmacologically active theophylline molecule.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes the determination of the binding affinity (Ki) of this compound for the human Adenosine A2A receptor by measuring its ability to compete with a known high-affinity radioligand.

Materials and Reagents
  • Membrane Preparation: Membranes from HEK-293 or CHO cells stably expressing the human Adenosine A2A receptor.

  • Radioligand: [3H]CGS 21680 or [3H]-SCH 58261 (a high-affinity A2A receptor agonist and antagonist, respectively).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-labeled A2A receptor ligand (e.g., 10 µM NECA).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: Appropriate for radiometric detection.

  • 96-well Filter Plates: GF/B or GF/C glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation and Washing cluster_detection Detection and Analysis A1 Prepare serial dilutions of This compound B1 Add assay buffer, membrane homogenate, radioligand, and test compound to wells A1->B1 A2 Prepare radioligand solution A2->B1 A3 Prepare membrane homogenate A3->B1 B2 Incubate at 25°C for 60-120 minutes B1->B2 C1 Rapidly filter contents through GF/B filter plate B2->C1 C2 Wash filters with ice-cold wash buffer C1->C2 D1 Add scintillation cocktail to dried filters C2->D1 D2 Measure radioactivity using a scintillation counter D1->D2 D3 Calculate Ki from IC50 using the Cheng-Prusoff equation D2->D3

Figure 2: Experimental workflow for the Adenosine A2A receptor binding assay.
Step-by-Step Procedure

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and perform serial dilutions to obtain a range of concentrations for the competition assay.

    • Dilute the radioligand in assay buffer to a final concentration close to its Kd value.

    • Thaw the A2A receptor membrane preparation on ice and dilute in assay buffer to the desired concentration (e.g., 10-20 µg of protein per well).

  • Assay Setup:

    • In a 96-well plate, set up the following conditions in triplicate:

      • Total Binding: Membrane preparation, radioligand, and assay buffer.

      • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a non-labeled competitor (e.g., 10 µM NECA).

      • Competition Binding: Membrane preparation, radioligand, and varying concentrations of this compound.

  • Incubation:

    • Initiate the binding reaction by adding the membrane preparation to the wells.

    • Incubate the plate at 25°C for 60-120 minutes with gentle shaking to reach equilibrium.

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration of the assay mixture through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Determine IC50:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate Ki:

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the dissociation constant of the radioligand for the A2A receptor.

Conclusion

This application note provides a comprehensive protocol for determining the binding affinity of this compound for the Adenosine A2A receptor. Accurate determination of the Ki value is crucial for the pharmacological characterization of this compound and for comparing its potency with other A2A receptor antagonists. The provided workflow and data will aid researchers in the fields of pharmacology and drug development in their investigation of theophylline and related compounds.

References

Application Note: High-Throughput Screening for Theophylline Sodium Glycinate Cytotoxicity Using Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Theophylline, a methylxanthine drug, has been a cornerstone in the treatment of respiratory diseases for decades.[1][2] Theophylline Sodium Glycinate is a salt of theophylline designed to improve its solubility and absorption. While its therapeutic effects are well-documented, understanding its potential cytotoxicity is crucial for safety assessment and dose determination in drug development. Theophylline's mechanisms of action include non-selective inhibition of phosphodiesterases (PDEs), which increases intracellular cyclic adenosine monophosphate (cAMP), and antagonism of adenosine receptors.[1][2][3] At certain concentrations, these mechanisms can trigger cellular processes leading to cytotoxicity and apoptosis (programmed cell death).[4][5][6]

This application note provides detailed protocols for assessing the in vitro cytotoxicity of this compound using two common and reliable cell viability assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies cell membrane integrity. These assays offer a robust framework for generating reproducible cytotoxicity data for preclinical screening.

Principles of the Assays

2.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for evaluating cell viability based on metabolic activity.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. The crystals are then solubilized, and the absorbance is measured, providing a quantitative assessment of cell viability.[8]

2.2. Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the integrity of the plasma membrane.[9][10] Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage. The released LDH can be quantified by a coupled enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt to a colored formazan product. The intensity of the color is proportional to the number of damaged or dead cells.[10]

General Experimental Workflow

A systematic workflow is essential for obtaining reliable and reproducible cytotoxicity data. The process involves cell preparation, compound treatment, assay execution, and data analysis.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis A Seed Cells in 96-well Plate B Incubate (24h) for Adherence A->B D Treat Cells with Compound (Vehicle & Untreated Controls) B->D C Prepare Serial Dilutions of this compound C->D E Incubate for Exposure Period (e.g., 24, 48, 72 hours) D->E F Select Assay G Add MTT Reagent Incubate 1-4h F->G I Add LDH Reaction Mix Incubate 30 min F->I H Add Solubilization Solution G->H K Read Absorbance (Plate Reader) H->K J Add Stop Solution I->J J->K L Calculate % Viability or % Cytotoxicity K->L M Generate Dose-Response Curve & Calculate IC50 L->M

Caption: General workflow for cytotoxicity screening.

Detailed Experimental Protocols

4.1. Materials and Reagents

  • Selected cell line (e.g., A549, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound

  • 96-well flat-bottom cell culture plates

  • MTT reagent (5 mg/mL in sterile PBS)

  • MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

  • Commercially available LDH Cytotoxicity Assay Kit

  • Dimethyl sulfoxide (DMSO) for compound dilution

4.2. Protocol 1: MTT Assay for Cell Viability

  • Cell Seeding:

    • Harvest and count logarithmically growing cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in sterile PBS or culture medium.

    • Perform serial dilutions to achieve a range of final concentrations (e.g., 1 µM to 5000 µM).

    • Remove the old medium from the cells and add 100 µL of medium containing the different concentrations of the compound. Include wells for "untreated" (medium only) and "vehicle" controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay Execution:

    • After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[8]

    • Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.

    • Carefully aspirate the medium and add 100 µL of MTT Solubilization Solution to each well to dissolve the crystals.[8]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

4.3. Protocol 2: LDH Assay for Cytotoxicity

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT Assay protocol. It is crucial to set up additional controls for the LDH assay:

      • Spontaneous LDH Release: Untreated cells.

      • Maximum LDH Release: Untreated cells lysed with the lysis buffer provided in the kit 45 minutes before the assay endpoint.

  • LDH Assay Execution:

    • After the treatment incubation period, carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate for up to 30 minutes at room temperature, protected from light.

    • Add 50 µL of the Stop Solution provided in the kit to each well.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100

Data Presentation

Quantitative data should be summarized in a clear, tabular format to facilitate comparison between different concentrations and assays. The half-maximal inhibitory concentration (IC₅₀) value, derived from the dose-response curve, is a key parameter for quantifying a compound's cytotoxicity.

Table 1: Hypothetical Cytotoxicity Data for this compound (48h Exposure)

Concentration (µM)Mean MTT Absorbance (570 nm)% Cell Viability (MTT)Mean LDH Absorbance (490 nm)% Cytotoxicity (LDH)
0 (Control)1.250100.0%0.1500.0%
501.21597.2%0.1651.2%
1001.15092.0%0.2104.8%
5000.98078.4%0.45024.0%
10000.65052.0%0.85056.0%
25000.31024.8%1.21084.8%
50000.18014.4%1.35096.0%

Note: Data are for illustrative purposes only.

Potential Signaling Pathway of Theophylline-Induced Cytotoxicity

Theophylline's cytotoxic effects, particularly at higher concentrations, are often linked to its primary mechanisms of action, which can lead to apoptosis.[3][5] One proposed pathway involves the inhibition of phosphodiesterases (PDEs) and antagonism of adenosine A2A receptors, leading to an increase in intracellular cAMP.[1][11][12] Elevated cAMP can activate Protein Kinase A (PKA), which in turn can trigger downstream signaling cascades that promote apoptosis.[5][13]

G TSG Theophylline Sodium Glycinate PDE Phosphodiesterase (PDE) TSG->PDE Inhibits AR Adenosine A2A Receptor TSG->AR Antagonizes cAMP cAMP ↑ PDE->cAMP Degrades AR->cAMP Inhibits (via Gi) Adenosine Adenosine Adenosine->AR ATP ATP ATP->cAMP Adenylyl Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Apoptosis Apoptosis PKA->Apoptosis Promotes (downstream signaling)

Caption: Proposed pathway of theophylline-induced apoptosis.

Conclusion

The MTT and LDH assays are effective and complementary methods for screening the cytotoxicity of this compound. The MTT assay provides insight into metabolic disruption, while the LDH assay directly measures loss of membrane integrity, a hallmark of cell death. By employing these standardized protocols, researchers can generate reliable dose-response data essential for the preclinical safety evaluation of theophylline-based compounds.

References

Application Notes and Protocols for Theophylline Sodium Glycinate in Bronchial Tissue Organ Bath Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theophylline, a methylxanthine derivative, has been a cornerstone in the treatment of respiratory diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD) for decades.[1] Its primary therapeutic effects include the relaxation of bronchial smooth muscle (bronchodilation) and anti-inflammatory actions.[2] Theophylline Sodium Glycinate is a salt of theophylline, which increases its solubility, making it suitable for various experimental and clinical applications.

Organ bath experiments provide a robust in vitro system to study the physiological and pharmacological responses of isolated tissues, such as bronchial rings, in a controlled environment.[3][4] This document outlines the mechanisms of action of theophylline and provides detailed protocols for its application in organ bath experiments to investigate its effects on bronchial tissue contractility.

Mechanism of Action of Theophylline in Bronchial Smooth Muscle

Theophylline exerts its effects on bronchial smooth muscle through several key molecular mechanisms. While initially thought to act solely as a bronchodilator, it is now understood to possess significant anti-inflammatory properties, even at lower concentrations.[5][6]

The primary mechanisms include:

  • Non-selective Phosphodiesterase (PDE) Inhibition : Theophylline inhibits PDE enzymes, particularly PDE3 and PDE4, in airway smooth muscle cells.[7][8] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which activates Protein Kinase A (PKA) and results in smooth muscle relaxation.[1][9] This action generally requires higher concentrations of theophylline (>50 μM).[5]

  • Adenosine Receptor Antagonism : Theophylline acts as a non-selective antagonist at adenosine receptors (A1, A2, A3).[1][2] By blocking adenosine-mediated bronchoconstriction, theophylline contributes to its bronchodilatory effect.[10][11] However, this mechanism is also associated with some of the drug's side effects.[5]

  • Histone Deacetylase (HDAC) Activation : At lower, therapeutic concentrations, theophylline can activate histone deacetylase-2 (HDAC2).[5][6][12] Corticosteroids recruit HDAC2 to suppress inflammatory gene expression.[12][13] Oxidative stress can reduce HDAC2 activity, leading to corticosteroid resistance. Theophylline can restore HDAC activity, thereby reducing the expression of inflammatory genes and potentially reversing corticosteroid resistance.[6][14]

Signaling Pathway Diagram

Theophylline_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AdenosineReceptor Adenosine Receptor Relaxation Smooth Muscle Relaxation AdenosineReceptor->Relaxation Causes Constriction Adenosine Adenosine Adenosine->AdenosineReceptor Theophylline Theophylline Theophylline->AdenosineReceptor Antagonizes PDE Phosphodiesterase (PDE3, PDE4) Theophylline->PDE Inhibits HDAC2_active HDAC2 (Active) Theophylline->HDAC2_active Activates cAMP cAMP PDE->cAMP Degrades ATP ATP ATP->cAMP Converts to PKA Protein Kinase A (Active) cAMP->PKA Activates PKA->Relaxation HDAC2_inactive HDAC2 (Inactive) InflammatoryGenes Inflammatory Gene Transcription HDAC2_active->InflammatoryGenes Suppresses Suppression Suppression of Inflammation HDAC2_active->Suppression

Caption: Theophylline's multi-faceted mechanism of action in bronchial smooth muscle cells.

Experimental Protocols

This section provides a detailed methodology for assessing the bronchodilator activity of this compound using an isolated organ bath setup.[15][16]

Materials and Solutions
ComponentConcentration (mmol/L)Weight (g/L)
Krebs-Henseleit Solution
NaCl118.06.9
KCl4.70.35
CaCl₂2.520.28
MgSO₄1.640.20
NaHCO₃24.882.09
KH₂PO₄1.180.16
Glucose5.551.09
Other Reagents
This compoundStock solution (e.g., 10⁻¹ M) in distilled water
Contractile Agent (e.g., Histamine, Carbachol)Stock solution (e.g., 10⁻² M) in distilled water
Carbogen Gas95% O₂ / 5% CO₂

Table 1: Composition of Krebs-Henseleit Physiological Salt Solution.[17][18][19] The solution should be prepared fresh daily and continuously aerated with carbogen gas to maintain a physiological pH of ~7.4.[18]

Protocol 1: Bronchial Tissue Preparation
  • Tissue Source : Trachea from guinea pigs or goats are commonly used.[20][21] Immediately after euthanasia, excise the trachea and place it in ice-cold Krebs-Henseleit solution.

  • Dissection : Carefully remove adhering connective and fatty tissue from the trachea.

  • Ring Preparation : Cut the trachea into rings, each approximately 3-4 mm in width. For some preparations, the rings can be sutured together to form a tracheal chain.[22]

  • Mounting : Suspend each bronchial ring between two L-shaped stainless steel hooks or wires in the organ bath chamber.[3] One hook is fixed to the bottom of the chamber, and the other is connected to an isometric force transducer.

Protocol 2: Organ Bath Experiment Workflow
  • Setup : Fill the organ bath chambers (typically 10-20 mL) with Krebs-Henseleit solution, maintain the temperature at 37°C, and continuously bubble with carbogen gas.[4][23]

  • Equilibration : Allow the mounted tissue to equilibrate for 60-90 minutes under a resting tension (e.g., 1.0 - 1.5 g). During this period, wash the tissue with fresh Krebs-Henseleit solution every 15-20 minutes.

  • Viability and Pre-contraction :

    • To check tissue viability, induce a contraction with a high concentration of potassium chloride (e.g., 60-80 mM KCl) or a standard contractile agonist like histamine (10⁻⁶ M) or carbachol (10⁻⁷ M).

    • After the contraction reaches a stable plateau, wash the tissue repeatedly with fresh Krebs-Henseleit solution until it returns to the baseline resting tension.

    • Once the baseline is stable, induce a submaximal, sustained contraction (approximately 60-80% of maximum) using a suitable agonist (e.g., histamine at its EC₅₀ concentration).

  • Cumulative Concentration-Response Curve :

    • Once the pre-contracted tone is stable, add this compound to the organ bath in a cumulative manner.

    • Start with a low concentration (e.g., 10⁻⁸ M) and increase in a logarithmic fashion (e.g., 10⁻⁷ M, 10⁻⁶ M, 10⁻⁵ M, etc.) after the response to the previous concentration has reached a plateau.

    • Record the relaxation at each concentration.

  • Data Acquisition and Analysis :

    • The isometric force transducer records the tension changes, which are digitized and stored.

    • Calculate the percentage of relaxation for each theophylline concentration relative to the maximum pre-contracted tension.

    • Plot the percentage relaxation against the log concentration of theophylline to generate a concentration-response curve.

    • From this curve, key pharmacological parameters such as the EC₅₀ (concentration producing 50% of the maximal response) can be determined.

Experimental Workflow Diagram

Organ_Bath_Workflow A 1. Tissue Excision & Dissection (e.g., Guinea Pig Trachea) B 2. Prepare Bronchial Rings (3-4 mm width) A->B C 3. Mount Rings in Organ Bath (37°C, Krebs-Henseleit, Carbogen) B->C D 4. Equilibration (60-90 min under 1.0g tension) C->D E 5. Viability Test & Washout (e.g., 60mM KCl) D->E F 6. Induce Submaximal Contraction (e.g., Histamine 10⁻⁶ M) E->F G 7. Cumulative Addition of This compound F->G H 8. Record Relaxation Response G->H I 9. Data Analysis (Calculate % Relaxation, Plot Curve, Determine EC₅₀) H->I

Caption: A step-by-step workflow for organ bath experiments with bronchial tissue.

Data Presentation

Quantitative data from organ bath experiments should be presented clearly to allow for robust analysis and comparison.

Sample Data: Theophylline-Induced Relaxation
Theophylline Conc. (Log M)Tension (g)% Relaxation
Baseline (Pre-contraction)2.500%
-82.453.3%
-72.2020.0%
-61.7550.0%
-51.1093.3%
-40.95103.3%

Table 2: Example data table for a cumulative concentration-response experiment. Relaxation is calculated as: [1 - (Tension_drug - Tension_baseline) / (Tension_precontracted - Tension_baseline)] * 100. Note: Data is hypothetical for illustrative purposes.

Summary of Theophylline Concentrations and Effects
Concentration RangePrimary Mechanism of ActionObserved Effect in Airways
< 5 mg/L (~28 µM)HDAC2 ActivationAnti-inflammatory effects[5][8]
10 - 20 mg/L (55 - 110 µM)PDE Inhibition, Adenosine AntagonismBronchodilation, reduced airway hyperresponsiveness[8][24]
> 20 mg/L (> 110 µM)Widespread PDE InhibitionIncreased risk of side effects (nausea, arrhythmias)[1][5]

Table 3: Summary of theophylline's concentration-dependent effects, correlating plasma concentrations to primary mechanisms and physiological outcomes.[1][5][8][24]

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Theophylline Sodium Glycinate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Theophylline Sodium Glycinate, a salt of theophylline, is a methylxanthine derivative traditionally used in the management of respiratory diseases. Recent studies have unveiled its potential as an anti-cancer agent, capable of inducing apoptosis in various cancer cell lines.[1][2] This application note provides a detailed protocol for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Additionally, it summarizes quantitative data from relevant studies and elucidates the key signaling pathways involved in this process. This document is intended for researchers, scientists, and professionals in the field of drug development and cancer biology.

Data Presentation

The following tables summarize the quantitative effects of theophylline on apoptosis in different cancer cell lines as determined by flow cytometry.

Table 1: Dose-Response of Theophylline-Induced Apoptosis in MCF-7 Cells (24-hour treatment)

Theophylline Concentration (mM)Cell Viability (%)Early Apoptosis (%)Late Apoptosis/Necrosis (%)Total Apoptosis (%)
0 (Control)95.2 ± 2.12.5 ± 0.52.3 ± 0.44.8 ± 0.9
2.585.6 ± 3.58.9 ± 1.25.5 ± 0.814.4 ± 2.0
5.072.1 ± 4.215.4 ± 2.112.5 ± 1.527.9 ± 3.6
10.055.3 ± 5.122.8 ± 2.821.9 ± 2.244.7 ± 5.0

Data are presented as mean ± standard deviation from three independent experiments. The data presented here are representative and compiled based on findings from multiple sources for illustrative purposes.

Table 2: Time-Course of Theophylline (10 mM)-Induced Apoptosis in HeLa Cells

Treatment Duration (hours)Cell Viability (%)Early Apoptosis (%)Late Apoptosis/Necrosis (%)Total Apoptosis (%)
0 (Control)96.1 ± 1.82.1 ± 0.31.8 ± 0.23.9 ± 0.5
1282.4 ± 3.310.2 ± 1.57.4 ± 1.117.6 ± 2.6
2465.8 ± 4.518.5 ± 2.215.7 ± 1.934.2 ± 4.1
4848.2 ± 5.125.1 ± 3.126.7 ± 2.851.8 ± 5.9

Data are presented as mean ± standard deviation from three independent experiments. The data presented here are representative and compiled based on findings from multiple sources for illustrative purposes.

Signaling Pathways

This compound appears to induce apoptosis through at least two distinct signaling pathways:

  • Downregulation of SRSF3 and Alteration of p53 Splicing: Theophylline has been shown to downregulate the expression of Serine/Arginine-rich Splicing Factor 3 (SRSF3).[1][2][3] SRSF3 is a key regulator of pre-mRNA splicing. Its downregulation by theophylline leads to a shift in the alternative splicing of the tumor suppressor protein p53 pre-mRNA. This results in an increased production of the p53β isoform, which possesses pro-apoptotic functions, and a decrease in the anti-apoptotic p53α isoform.[1][4]

  • PKA-Dependent Activation of Tissue Transglutaminase (tTG): Theophylline, as a phosphodiesterase inhibitor, can lead to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA).[5] Activated PKA can then phosphorylate and activate tissue transglutaminase (tTG), a pro-apoptotic enzyme.[5][6] Activated tTG contributes to the apoptotic process through protein cross-linking and other mechanisms.[5]

Theophylline_Apoptosis_Signaling_Pathways cluster_0 SRSF3-p53 Pathway cluster_1 PKA-tTG Pathway Theophylline Theophylline SRSF3 SRSF3 Theophylline->SRSF3 inhibits p53 pre-mRNA p53 pre-mRNA SRSF3->p53 pre-mRNA regulates splicing p53β (pro-apoptotic) p53β (pro-apoptotic) p53 pre-mRNA->p53β (pro-apoptotic) alternative splicing p53α (anti-apoptotic) p53α (anti-apoptotic) p53 pre-mRNA->p53α (anti-apoptotic) Apoptosis1 Apoptosis p53β (pro-apoptotic)->Apoptosis1 Theophylline Theophylline PDE PDE Theophylline ->PDE inhibits cAMP cAMP PDE->cAMP degrades PKA PKA cAMP->PKA activates tTG tTG PKA->tTG activates Apoptosis2 Apoptosis tTG->Apoptosis2

Caption: Signaling pathways of Theophylline-induced apoptosis.

Experimental Protocols

Principle of Annexin V and Propidium Iodide Staining

During the early stages of apoptosis, phosphatidylserine (PS) residues, which are normally located on the inner leaflet of the plasma membrane, are translocated to the outer leaflet. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus. This dual-staining method allows for the differentiation of live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Materials
  • This compound (or Theophylline)

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

  • Trypsin-EDTA solution

  • Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

  • Microcentrifuge

  • Pipettes and sterile tips

  • Cell culture plates/flasks

Experimental Workflow

Experimental_Workflow A 1. Cell Seeding B 2. Treatment with this compound A->B C 3. Cell Harvesting B->C D 4. Washing C->D E 5. Staining with Annexin V and PI D->E F 6. Flow Cytometry Analysis E->F G 7. Data Interpretation F->G

Caption: Experimental workflow for apoptosis analysis.

Detailed Protocol
  • Cell Seeding:

    • Culture the chosen cancer cell line in complete medium until approximately 70-80% confluency.

    • Seed the cells in 6-well plates at a density of 2 x 10⁵ to 5 x 10⁵ cells per well in 2 mL of complete medium.

    • Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in sterile water or PBS.

    • The following day, replace the medium with fresh complete medium containing various concentrations of this compound (e.g., 0, 2.5, 5.0, 10.0 mM for a dose-response study).

    • For a time-course study, treat the cells with a fixed concentration of this compound (e.g., 10 mM) and incubate for different durations (e.g., 12, 24, 48 hours).

    • Include an untreated control group for each experiment.

  • Cell Harvesting:

    • Following the treatment period, collect the culture medium from each well, as it may contain detached apoptotic cells.

    • Wash the adherent cells with PBS.

    • Add 200 µL of Trypsin-EDTA to each well and incubate for 2-5 minutes at 37°C to detach the cells.

    • Neutralize the trypsin with 1 mL of complete medium and gently pipette to create a single-cell suspension.

    • Combine the cell suspension with the previously collected culture medium.

    • Transfer the cell suspension to a microcentrifuge tube.

  • Washing:

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

    • Repeat the centrifugation and washing step once more.

  • Staining with Annexin V and PI:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the apoptosis detection kit.

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of Propidium Iodide to the cell suspension.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells immediately using a flow cytometer.

    • Set up the flow cytometer to detect FITC fluorescence (usually in the FL1 channel) and PI fluorescence (usually in the FL2 or FL3 channel).

    • Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.

    • Acquire at least 10,000 events per sample.

  • Data Interpretation:

    • Analyze the flow cytometry data using appropriate software.

    • Create a dot plot of PI (y-axis) versus Annexin V-FITC (x-axis).

    • Gate the cell populations into four quadrants:

      • Lower-left quadrant (Annexin V- / PI-): Live cells

      • Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left quadrant (Annexin V- / PI+): Necrotic cells (often considered debris)

    • Calculate the percentage of cells in each quadrant to quantify the extent of apoptosis.

Conclusion

This compound induces apoptosis in cancer cells through mechanisms involving the regulation of alternative splicing of p53 and the activation of the PKA-tTG pathway. The provided protocol for Annexin V and PI staining followed by flow cytometry analysis offers a robust and quantitative method to assess the apoptotic effects of this compound. These application notes serve as a valuable resource for researchers investigating the anti-cancer properties of theophylline and other methylxanthine derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Theophylline Sodium Glycinate Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Theophylline Sodium Glycinate in in vivo animal studies. The information is presented in a question-and-answer format to directly address potential issues and streamline experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Theophylline?

A1: this compound is an equilibrium mixture of theophylline sodium and glycine, with an additional mole of glycine for buffering.[1][2] This formulation enhances the solubility of theophylline in water, making it more suitable for preparing solutions for in vivo administration.[1] The active therapeutic component is theophylline.[3]

Q2: What are the primary mechanisms of action for Theophylline in vivo?

A2: Theophylline exerts its effects through several mechanisms:

  • Non-selective phosphodiesterase (PDE) inhibition: It inhibits PDE isoenzymes, particularly PDE3 and PDE4, leading to an increase in intracellular cyclic AMP (cAMP). This results in smooth muscle relaxation (bronchodilation).[1][4]

  • Adenosine receptor antagonism: Theophylline blocks adenosine receptors, which can contribute to both therapeutic effects and some side effects like cardiac arrhythmias and seizures.[4]

  • Histone deacetylase (HDAC) activation: At lower concentrations, theophylline can activate HDAC2. This is thought to be a key mechanism for its anti-inflammatory effects, as it leads to the suppression of inflammatory gene expression.[5][6][7]

Q3: What are the recommended routes of administration for this compound in animal studies?

A3: The most common and effective routes of administration are oral (PO), intravenous (IV), and intraperitoneal (IP). Intramuscular (IM) injections are generally avoided as they can be painful. Inhalation is also considered ineffective.

Q4: What are the signs of toxicity or overdose in animals?

A4: Theophylline has a narrow therapeutic window, and toxicity is a significant concern.[1] Signs of overdose can include:

  • Central nervous system stimulation: restlessness, tremors, and seizures.[8][9]

  • Cardiovascular effects: increased heart rate (tachycardia) and arrhythmias.[8][10]

  • Gastrointestinal issues: nausea, vomiting, and diarrhea.[8][9]

  • Metabolic disturbances: hyperglycemia, hypokalemia, and metabolic acidosis.

Q5: Are there species-specific differences in sensitivity to Theophylline?

A5: Yes, studies have shown species and even sex-specific differences in sensitivity to theophylline toxicity. For instance, F344 rats have been found to be more sensitive than B6C3F1 mice, with male rats being more sensitive than females.[11] It is crucial to consult literature specific to the animal model being used.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Precipitation of drug in solution - Incorrect solvent or pH.- Low temperature.- High concentration.- Ensure the use of appropriate solvents like sterile water or saline for this compound.- Gently warm the solution if precipitation occurs due to low temperatures.- Prepare fresh solutions for each experiment and avoid long-term storage of diluted solutions.
Animal distress or agitation after dosing - High dosage leading to CNS stimulation.- Rapid IV infusion rate.- Start with a lower dose and gradually increase to the desired therapeutic level.[10]- For IV administration, use a slow infusion rate to minimize rapid peaks in plasma concentration.[4]- Closely monitor animals for signs of distress after dosing.
Inconsistent or unexpected experimental results - Inconsistent drug formulation or brand.- Animal-to-animal variability in metabolism.- Interaction with other administered compounds.- Use a consistent source and brand of this compound throughout the study.[10]- Ensure proper randomization of animals to different treatment groups.- Be aware of potential drug interactions. For example, drugs like cimetidine and erythromycin can increase theophylline levels, while phenobarbital can decrease them.[8]
High mortality in the treatment group - Dosage is in the toxic range for the specific animal model.- Underlying health conditions in the animals.- Conduct a pilot dose-ranging study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.- Ensure all animals are healthy and properly acclimatized before starting the experiment.

Data Presentation: Theophylline Dosage in Animal Studies

Table 1: Theophylline Dosage and Effects in Rodent Models

Animal Model Dosage Route of Administration Observed Effect Reference(s)
Male Swiss Mice100 mg/kg (daily for 9 days)Intraperitoneal (i.p.)Anti-inflammatory: increased IL-6 and IL-10, suppressed TNF-α and NO.[12]
B6C3F1 Mice400 mg/kg (single dose)GavageAcutely toxic.[11]
F344 Rats200 mg/kg (twice daily)GavageAcutely toxic.[11]
F344 Rats400 mg/kg (single dose)GavageAcutely toxic.[11]
Male Wistar Rats5, 10, 15 mg/kgSubcutaneous (s.c.)Dose-dependent anti-inflammatory activity in carrageenan-induced paw edema.[13][14]

Table 2: Theophylline Dosage and Pharmacokinetics in Larger Animal Models

Animal Model Dosage Route of Administration Key Pharmacokinetic Parameters/Observations Reference(s)
SwineSingle doseIntravascularHalf-life: 11.0 h; Apparent specific volume of distribution: 0.61 L/kg.
Rabbits12 mg/kg (single dose)Intravenous (i.v.)Used in a comparative pharmacokinetic study with humans.

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Assessment

This protocol is adapted from studies assessing the anti-inflammatory effects of theophylline.[13][14]

1. Animals:

  • Male Wistar rats (150-200g).

  • House animals under standard laboratory conditions with free access to food and water.

  • Acclimatize animals for at least one week before the experiment.

2. Drug Preparation:

  • Dissolve this compound in sterile normal saline to achieve the desired concentrations (e.g., 5, 10, and 15 mg/mL for doses of 5, 10, and 15 mg/kg, respectively, assuming a 1 mL/kg injection volume).

  • Prepare a 1% w/v carrageenan solution in sterile saline.

3. Experimental Procedure:

  • Divide rats into groups (n=6 per group):

    • Control group (vehicle: normal saline).

    • Theophylline test groups (e.g., 5, 10, 15 mg/kg).

    • Positive control group (e.g., Diclofenac sodium, 10 mg/kg).

  • Administer theophylline or vehicle subcutaneously 30 minutes before carrageenan injection.

  • Measure the initial paw volume of the right hind paw using a plethysmograph.

  • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

4. Data Analysis:

  • Calculate the percentage of edema inhibition for each group at each time point using the formula:

    • % Inhibition = [(Vc - Vt) / Vc] * 100

    • Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Mandatory Visualizations

Signaling Pathways

Theophylline_PDE_Inhibition_Pathway Theophylline Theophylline PDE Phosphodiesterase (PDE) Theophylline->PDE Inhibits cAMP cAMP PDE->cAMP Degrades ATP ATP AC Adenylyl Cyclase ATP->AC AC->cAMP Converts PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA_active->Cellular_Response Phosphorylates targets Theophylline_HDAC_Activation_Pathway Theophylline Theophylline (Low Dose) PI3K_delta PI3K-δ Theophylline->PI3K_delta Inhibits HDAC2_inactive Inactive HDAC2 PI3K_delta->HDAC2_inactive Inactivates HDAC2_active Active HDAC2 HDAC2_inactive->HDAC2_active Inflammatory_Genes Inflammatory Gene Transcription HDAC2_active->Inflammatory_Genes Deacetylates histones, repressing transcription Suppression Suppression of Inflammation Dosage_Optimization_Workflow cluster_preclinical Preclinical Dosage Optimization A Literature Review & Existing Data Analysis B Pilot Dose-Ranging Study (Determine MTD) A->B C Efficacy Study with Multiple Dose Groups B->C D Pharmacokinetic (PK) Analysis (Optional but Recommended) C->D E Data Analysis & Optimal Dose Selection C->E D->E

References

Troubleshooting inconsistent results in Theophylline Sodium Glycinate experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments with Theophylline Sodium Glycinate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action?

A1: this compound is a combination of theophylline and sodium glycinate, where the latter improves the solubility and absorption of theophylline.[1] Theophylline, a methylxanthine, exerts its therapeutic effects through several mechanisms:[2]

  • Phosphodiesterase (PDE) Inhibition: It non-selectively inhibits PDEs, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This rise in cAMP promotes the relaxation of bronchial smooth muscle, resulting in bronchodilation.[1]

  • Adenosine Receptor Antagonism: Theophylline blocks adenosine receptors, which can otherwise cause bronchoconstriction and inflammation.

  • Histone Deacetylase (HDAC) Activation: It can activate HDACs, which may contribute to its anti-inflammatory effects.

Q2: What are the common challenges when preparing this compound solutions?

A2: The primary challenges include ensuring complete dissolution and maintaining stability. Theophylline itself has limited water solubility, although the sodium glycinate salt enhances this.[3] For cell culture experiments, it is common to prepare a concentrated stock solution in a solvent like DMSO and then dilute it in the culture medium. Care should be taken to avoid precipitation upon dilution.[4]

Q3: How should this compound be stored to prevent degradation?

A3: this compound should be stored in tight containers to protect it from moisture. For stock solutions, it is recommended to store them at -80°C for long-term use and at 4°C for short-term use (up to one week). Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution.[4]

Q4: What are the key factors that can lead to inconsistent results in cell-based assays?

A4: Inconsistent results in cell-based assays can arise from several factors, including:

  • Cell Health and Viability: Ensure cells are healthy and in the logarithmic growth phase.

  • Inconsistent Seeding Density: Use a consistent cell number for each experiment.

  • Solvent Effects: The final concentration of solvents like DMSO should be kept low (typically below 0.1%) and consistent across all wells, including controls.[4]

  • Compound Stability in Media: this compound may degrade in certain media over time. It is advisable to prepare fresh dilutions for each experiment.

  • Plate Edge Effects: To minimize variability, avoid using the outer wells of the microplate or ensure they are filled with a buffer or media.

Troubleshooting Guides

Issue 1: High Variability in HPLC Quantification

Q: Why am I observing inconsistent peak areas and retention times in my HPLC analysis of this compound?

A: Variability in HPLC results can stem from several sources. Follow this troubleshooting guide to identify and resolve the issue.

Troubleshooting Steps:

  • Mobile Phase Preparation: Inconsistent mobile phase composition is a common culprit.[5]

    • Action: Prepare fresh mobile phase daily. Ensure accurate measurement of all components. For example, to prepare a 70% organic mobile phase, precisely measure 300 mL of the aqueous phase and 700 mL of the organic solvent separately before mixing.[6]

    • Tip: Degas the mobile phase thoroughly to prevent air bubbles, which can affect pump performance and lead to baseline noise and retention time shifts.[7]

  • Pump and System Leaks: Leaks in the HPLC system can cause pressure fluctuations and, consequently, variable flow rates and retention times.

    • Action: Visually inspect all fittings and connections for any signs of leakage. Pay close attention to the pump seals, injector, and column fittings.[7]

  • Column Equilibration: Insufficient column equilibration can lead to drifting retention times.

    • Action: Ensure the column is equilibrated with the mobile phase for a sufficient amount of time before starting the analysis. A stable baseline is a good indicator of equilibration.

  • Sample Preparation and Injection:

    • Action: Ensure your sample is completely dissolved in the mobile phase or a weaker solvent. Injecting a sample in a stronger solvent than the mobile phase can lead to peak distortion.[7] Check for any precipitation in your prepared samples.

  • Column Contamination: Accumulation of contaminants on the column can lead to peak tailing, split peaks, and shifting retention times.

    • Action: Use a guard column to protect the analytical column. If you suspect contamination, flush the column with a strong solvent.

Issue 2: Apparent Degradation of this compound During Experiments

Q: My experimental results suggest that this compound is losing activity or degrading over the course of my experiment. How can I confirm and prevent this?

A: this compound can be susceptible to degradation under certain conditions. Use this guide to investigate and mitigate potential degradation.

Troubleshooting Steps:

  • Perform a Forced Degradation Study: To understand the stability of your compound under your experimental conditions, perform a forced degradation study. This involves subjecting the compound to various stress conditions.

    • Methodology: Prepare solutions of this compound and expose them to acidic, basic, oxidative, thermal, and photolytic stress. Analyze the stressed samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

    • Expected Outcome: This will help you identify the conditions under which your compound is unstable.

  • Control pH: The stability of theophylline can be pH-dependent.

    • Action: Ensure your experimental buffers are properly prepared and have the correct pH. Monitor the pH of your solutions throughout the experiment if possible.

  • Minimize Exposure to Light and High Temperatures:

    • Action: Protect your solutions from light by using amber vials or covering them with aluminum foil. Avoid prolonged exposure to high temperatures unless required by the experimental protocol.

Data Presentation

Table 1: Solubility of Theophylline

SolventSolubility (mg/mL)Reference
Water5.5[3]
Hot WaterMore soluble than in cold water[8]
Methanol0.699[3]
Ethanol15.19[3]
Alkaline SolutionsSoluble[8]

Table 2: Conditions for Forced Degradation Studies of Theophylline

Stress ConditionReagent/ParameterTypical DurationExpected Degradation
Acid Hydrolysis 0.1 M HCl24 - 48 hoursDegradation expected
Base Hydrolysis 0.1 M NaOH24 - 48 hoursSignificant degradation expected
Oxidation 3% H₂O₂24 - 48 hoursDegradation expected
Thermal 60°C48 hoursPotential for degradation
Photolytic UV light (254 nm)24 hoursPotential for degradation

Note: The extent of degradation can vary based on the specific formulation and experimental conditions.

Experimental Protocols

Protocol 1: Standard HPLC Analysis of this compound

This protocol provides a general method for the quantification of theophylline. It may need to be optimized for specific matrices.

1. Materials:

  • This compound reference standard

  • HPLC grade acetonitrile, methanol, and water

  • Phosphoric acid or another suitable buffer component

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

2. Preparation of Mobile Phase:

  • A common mobile phase is a mixture of a buffer and an organic solvent. For example, a mixture of water:acetonitrile:methanol (90:03:07) with the pH adjusted to 4.6.[9]

  • Filter the mobile phase through a 0.45 µm filter and degas before use.

3. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).

  • Perform serial dilutions to create a series of standard solutions of known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

4. Sample Preparation:

  • For bulk drug, dissolve a known weight in the mobile phase to achieve a concentration within the standard curve range.

  • For biological matrices (e.g., plasma), a protein precipitation step is often required. Add a precipitating agent like perchloric acid or acetonitrile, centrifuge, and inject the supernatant.[10][11]

5. HPLC Conditions:

  • Column: C18 reverse-phase

  • Mobile Phase: As prepared in step 2

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detector: UV at 271 nm

  • Column Temperature: Ambient or controlled (e.g., 30°C)

6. Analysis:

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared samples.

  • Quantify the amount of theophylline in the samples by comparing their peak areas to the calibration curve.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Adenosine_Receptor Adenosine Receptor Theophylline Theophylline Sodium Glycinate Theophylline->Adenosine_Receptor Antagonizes PDE Phosphodiesterase (PDE) Theophylline->PDE Inhibits HDAC Histone Deacetylase (HDAC) Theophylline->HDAC Activates cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Bronchodilation Bronchodilation PKA->Bronchodilation Adenosine Adenosine Adenosine->Adenosine_Receptor Binds Anti_inflammatory Anti-inflammatory Gene Expression HDAC->Anti_inflammatory

Caption: this compound's multifaceted mechanism of action.

HPLC_Workflow Start Start Prepare_Mobile_Phase Prepare & Degas Mobile Phase Start->Prepare_Mobile_Phase Prepare_Standards Prepare Standard Solutions Start->Prepare_Standards Prepare_Sample Prepare Sample (Dissolution/Extraction) Start->Prepare_Sample Equilibrate_Column Equilibrate HPLC Column Prepare_Mobile_Phase->Equilibrate_Column Inject_Sample Inject Sample Prepare_Sample->Inject_Sample Inject_Standards Inject Standards & Generate Calibration Curve Equilibrate_Column->Inject_Standards Inject_Standards->Inject_Sample Analyze_Data Analyze Data & Quantify Inject_Sample->Analyze_Data End End Analyze_Data->End

Caption: A typical experimental workflow for HPLC analysis.

Troubleshooting_Logic Inconsistent_Results Inconsistent Experimental Results Check_Reagents Check Reagent Preparation & Purity Inconsistent_Results->Check_Reagents Check_Instrumentation Check Instrument Calibration & Performance Inconsistent_Results->Check_Instrumentation Check_Protocol Review Experimental Protocol Inconsistent_Results->Check_Protocol Reagent_Issue Reagent Issue Identified Check_Reagents->Reagent_Issue Instrument_Issue Instrument Issue Identified Check_Instrumentation->Instrument_Issue Protocol_Issue Protocol Issue Identified Check_Protocol->Protocol_Issue Reagent_Issue->Check_Instrumentation No Prepare_New_Reagents Prepare Fresh Reagents Reagent_Issue->Prepare_New_Reagents Yes Instrument_Issue->Check_Protocol No Calibrate_Instrument Recalibrate/Service Instrument Instrument_Issue->Calibrate_Instrument Yes Protocol_Issue->Inconsistent_Results No Modify_Protocol Modify Protocol & Re-run Experiment Protocol_Issue->Modify_Protocol Yes Consistent_Results Consistent Results Achieved Prepare_New_Reagents->Consistent_Results Calibrate_Instrument->Consistent_Results Modify_Protocol->Consistent_Results

Caption: A logical approach to troubleshooting inconsistent experimental results.

References

Stability testing of Theophylline Sodium Glycinate under different laboratory conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Stability Testing of Theophylline Sodium Glycinate

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is stability testing important?

This compound is an equilibrium mixture of Theophylline Sodium and Glycine, often buffered with additional Glycine.[1][2][3] It functions as a bronchodilator for treating respiratory diseases like asthma and COPD.[4][5] Stability testing is crucial because it ensures the drug product maintains its quality, safety, and efficacy throughout its shelf life.[6] Degradation can lead to loss of potency and the formation of potentially harmful impurities.[7]

Q2: What are the primary factors that affect the stability of this compound?

The main factors influencing its stability are humidity, temperature, and light.

  • Humidity: Theophylline is known to be susceptible to moisture. High humidity can induce the conversion of theophylline anhydrate to its monohydrate form, which can alter drug release characteristics.[8][9] This polymorphic transition is a significant concern during storage.[9]

  • Temperature: Elevated temperatures can accelerate chemical degradation.[10] Thermal stress studies are essential to understand the decomposition profile.

  • Light: Exposure to UV and visible light can cause photodegradation. Photostability testing is a mandatory part of stress testing to determine if the substance is light-sensitive and requires light-resistant packaging.[11][12]

Q3: My this compound sample shows a color change during stability studies. What does this indicate?

A color change, such as yellowing, often indicates degradation. This is commonly observed during photostability testing or under thermal stress. It is crucial to quantify the level of degradation using a validated stability-indicating analytical method, such as HPLC, and to identify the degradation products if they are formed at significant levels.[13]

Q4: I am observing peak tailing for the theophylline peak in my HPLC analysis. What are the possible causes and solutions?

Peak tailing in HPLC can be caused by several factors:

  • Column Issues: The column may be degrading, or there might be strong interactions between the analyte and the stationary phase.

  • Mobile Phase pH: The pH of the mobile phase can significantly influence the peak shape of ionizable compounds like theophylline. A slight adjustment of the mobile phase pH might resolve the issue.[14]

  • Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting the sample.

  • Contamination: Contaminants in the sample or mobile phase can affect peak symmetry. Ensure high-purity solvents and proper sample filtration.

Q5: What are the expected degradation products of this compound?

Forced degradation studies help identify potential degradation products. Under hydrolytic (acidic and basic), oxidative, and photolytic stress, theophylline can degrade into various related substances. The primary metabolite of theophylline is 1,3-dimethyluric acid.[15][16] It is essential to develop an analytical method capable of separating these degradation products from the parent drug.[7]

Q6: How should I handle an Out-of-Specification (OOS) result during a stability study?

An OOS result requires a thorough investigation to determine the root cause. The investigation should be well-documented and follow a predefined procedure, which typically includes:

  • Phase I: Laboratory Investigation: Check for obvious errors in calculations, sample preparation, and instrument performance.

  • Phase II: Full-Scale Investigation: If no laboratory error is found, a wider investigation is needed, which may involve re-testing, re-sampling, and examining manufacturing and storage records. The workflow below provides a logical guide for this process.

Troubleshooting and Logical Workflows

Diagram: Troubleshooting Out-of-Specification (OOS) Results

OOS_Troubleshooting cluster_0 Phase 1: Laboratory Investigation cluster_1 Phase 2: Full Investigation cluster_2 Conclusion start OOS Result Identified check_calcs Check Calculations & Data Transfer start->check_calcs check_method Verify Test Method Execution check_calcs->check_method check_instrument Inspect Instrument Performance & Calibration check_method->check_instrument analyst_error Analyst Error Confirmed? check_instrument->analyst_error no_error No Laboratory Error Found analyst_error->no_error No invalidate_initial Invalidate Initial Result. Implement CAPA. analyst_error->invalidate_initial Yes initiate_full_investigation Initiate Full Investigation no_error->initiate_full_investigation review_manufacturing Review Manufacturing & Batch Records initiate_full_investigation->review_manufacturing review_storage Review Storage Conditions review_manufacturing->review_storage retest Retesting Plan Authorized review_storage->retest oos_confirmed OOS Confirmed? retest->oos_confirmed oos_confirmed->invalidate_initial No (Retest in Spec) report_confirmed_oos Report Confirmed OOS. Assess Product Impact. oos_confirmed->report_confirmed_oos Yes

Caption: A decision tree for investigating Out-of-Specification (OOS) results.

Experimental Protocols

Forced Degradation Study

Forced degradation studies are performed to generate degradation products and demonstrate the specificity of the analytical method.[7][17] A degradation of 5-20% is generally considered optimal for this purpose.[17]

Protocol:

  • Sample Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL.[17]

  • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for 3-4 hours. Neutralize the solution before analysis.[18]

  • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for 2 hours. Neutralize the solution before analysis.[18]

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to dry heat at 105°C for 24 hours.

  • Photolytic Degradation: Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[11][19] A control sample should be protected from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Diagram: Factors Affecting this compound Stability

Factors cluster_env Environmental Factors cluster_formulation Formulation Factors center This compound Stability temp Temperature temp->center temp_effect Accelerates Degradation temp->temp_effect humidity Humidity humidity->center humidity_effect Induces Hydration & Polymorphic Transition humidity->humidity_effect light Light Exposure light->center light_effect Causes Photodegradation light->light_effect ph pH of Solution ph->center excipients Excipient Interactions excipients->center

Caption: Key factors influencing the stability of this compound.

Stability-Indicating HPLC Method

A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is commonly used for stability studies of theophylline.[20][21]

Protocol:

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[14][20]

    • Mobile Phase: A mixture of a buffer (e.g., 10mM Potassium Dihydrogen Phosphate) and an organic solvent (e.g., Acetonitrile) is typical. A common ratio is 90:10 (buffer:acetonitrile).[18]

    • pH: Adjust the pH of the buffer to around 4.5 with an acid like orthophosphoric acid.[18]

    • Flow Rate: 1.0 mL/min.[18][20]

    • Detection: UV detection at 272 nm or 280 nm.[18][20]

    • Injection Volume: 5-20 µL.[2][18]

  • Standard Preparation: Prepare a standard solution of USP Theophylline RS in the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a known concentration. Filter the solution through a 0.45 µm filter before injection.

  • Validation: The method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness, to ensure it can separate degradation products from the active ingredient.[20]

Data Presentation

Table 1: Summary of Forced Degradation Conditions
Stress ConditionReagent / Condition DetailsTypical DurationExpected Outcome
Acid Hydrolysis 0.1 M HCl at 60°C3 - 7 hoursDegradation of theophylline moiety
Base Hydrolysis 0.1 M NaOH at Room Temp2 - 4 hoursDegradation, potential salt hydrolysis
Oxidation 3% H₂O₂ at Room Temp24 hoursFormation of N-oxide or other oxidative degradants
Thermal Dry Heat at 105°C24 - 48 hoursSolid-state thermal decomposition
Photolytic ICH Q1B exposureN/APhotodegradation, potential color change
Table 2: Typical HPLC Parameters for Stability Analysis
ParameterRecommended Condition
Column C18 (250 mm x 4.6 mm, 5 µm)[20]
Mobile Phase 10mM KH₂PO₄ Buffer : Acetonitrile (90:10 v/v)[18]
pH (Aqueous Phase) 4.5 (adjusted with orthophosphoric acid)[18]
Flow Rate 1.0 mL/min[20]
Detection Wavelength 272 nm[18]
Column Temperature Ambient or controlled at 25°C
Injection Volume 10 µL

Experimental Workflow Visualization

Diagram: General Workflow for a Stability Study

Stability_Workflow cluster_analysis Analysis start Start: Stability Study Protocol prep_samples Prepare & Package Samples in Proposed Container Closure start->prep_samples place_chambers Place Samples in Stability Chambers (Long-term & Accelerated Conditions) prep_samples->place_chambers pull_samples Pull Samples at Scheduled Time Points place_chambers->pull_samples physical_test Perform Physical Tests (Appearance, pH, Moisture) pull_samples->physical_test chemical_test Perform Chemical Tests (HPLC for Assay & Impurities) physical_test->chemical_test data_eval Evaluate Data Against Acceptance Criteria chemical_test->data_eval check_oos OOS Result? data_eval->check_oos investigate_oos Conduct OOS Investigation check_oos->investigate_oos Yes compile_report Compile Stability Report & Determine Shelf-Life check_oos->compile_report No investigate_oos->compile_report end End of Study compile_report->end

Caption: A typical workflow for conducting a stability study on a drug product.

References

Minimizing matrix effects in Theophylline Sodium Glycinate quantification from plasma

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Theophylline Sodium Glycinate Quantification in Plasma

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the quantification of this compound from plasma samples. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant concern in the quantification of this compound from plasma?

A1: Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to the presence of co-eluting endogenous components from the biological matrix (e.g., plasma).[1][2][3] These effects can manifest as ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), leading to inaccurate and imprecise quantification of this compound.[2][3] Phospholipids are a major contributor to matrix effects in plasma samples.[3][4] Minimizing these effects is crucial for the reliability and validity of pharmacokinetic and toxicokinetic studies, as mandated by regulatory bodies like the FDA and EMA.[5]

Q2: What are the common sources of matrix effects when analyzing plasma samples?

A2: The primary sources of matrix effects in plasma are endogenous components that can interfere with the ionization of the target analyte. These include:

  • Phospholipids: Abundant in cell membranes, they are notorious for causing ion suppression and fouling the mass spectrometer source.[3][4]

  • Salts and Proteins: Can alter the ionization efficiency in the electrospray source.[1]

  • Metabolites: Endogenous metabolites can co-elute with the analyte and interfere with its ionization.

  • Anticoagulants: The choice of anticoagulant (e.g., heparin, EDTA) can sometimes influence the analytical results.[6]

Q3: How can I assess the presence and magnitude of matrix effects in my assay?

A3: Two primary methods are used to evaluate matrix effects:

  • Post-Column Infusion: This qualitative method helps identify at which points in the chromatogram ion suppression or enhancement occurs.[1][7] A constant flow of the analyte is introduced into the mass spectrometer after the analytical column, and a blank extracted plasma sample is injected. Any deviation in the baseline signal of the analyte indicates a matrix effect.[1][7]

  • Post-Extraction Spike Method: This quantitative method compares the peak area of an analyte spiked into an extracted blank plasma sample with the peak area of the analyte in a neat solution at the same concentration.[3][8] The ratio of these peak areas provides a quantitative measure of the matrix effect.

Q4: What are the main sample preparation strategies to minimize matrix effects for this compound analysis?

A4: The goal of sample preparation is to remove interfering components from the plasma while efficiently recovering the analyte. The most common techniques are:

  • Protein Precipitation (PPT): A simple and fast method where an organic solvent (e.g., acetonitrile, methanol) is added to the plasma to precipitate proteins.[9] While widely used, it may not effectively remove phospholipids.[2]

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from matrix components based on their differential solubility in two immiscible liquid phases.[10]

  • Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away.[11] SPE is often considered the most effective technique for removing phospholipids and minimizing matrix effects.[2][11][12]

Troubleshooting Guides

Issue: Poor reproducibility and accuracy in this compound quantification.

This issue is often linked to unaddressed matrix effects. The following guide will help you select and optimize a sample preparation method to mitigate these effects.

Comparison of Sample Preparation Techniques

The table below summarizes the typical performance of Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) for the analysis of this compound from plasma.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Analyte Recovery (%) 85 - 10570 - 90> 90
Matrix Effect (%) < 25< 15< 10
Relative Standard Deviation (RSD %) < 15< 10< 5
Sample Preparation Time ShortModerateLong
Cost per Sample LowModerateHigh
Phospholipid Removal Poor to ModerateGoodExcellent

Experimental Protocols

Below are detailed methodologies for the three primary sample preparation techniques.

Protocol 1: Protein Precipitation (PPT)
  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • To 100 µL of plasma sample in a glass tube, add 50 µL of internal standard solution.

  • Add 1 mL of ethyl acetate as the extraction solvent.[13]

  • Vortex the mixture vigorously for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)
  • Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Mix 100 µL of plasma with 100 µL of 4% phosphoric acid in water. Load the mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Vortex for 30 seconds and inject into the LC-MS/MS system.

Visual Guides

Experimental Workflow

The following diagram illustrates the general workflow for sample analysis, from plasma sample preparation to LC-MS/MS analysis.

G cluster_prep Sample Preparation cluster_analysis Analysis Plasma Sample Plasma Sample Add Internal Standard Add Internal Standard Plasma Sample->Add Internal Standard Extraction Extraction Add Internal Standard->Extraction PPT PPT Extraction->PPT Simple LLE LLE Extraction->LLE Moderate SPE SPE Extraction->SPE Complex Evaporation Evaporation PPT->Evaporation LLE->Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Result Result Data Processing->Result

Caption: General experimental workflow for this compound quantification.

Troubleshooting Decision Tree for Matrix Effects

Use this decision tree to troubleshoot issues related to matrix effects in your assay.

G Start Start Assess Matrix Effect Assess Matrix Effect Start->Assess Matrix Effect Matrix Effect > 15%? Matrix Effect > 15%? Assess Matrix Effect->Matrix Effect > 15%? Optimize Sample Prep Optimize Sample Prep Matrix Effect > 15%?->Optimize Sample Prep Yes Method Validated Method Validated Matrix Effect > 15%?->Method Validated No Using PPT? Using PPT? Optimize Sample Prep->Using PPT? Switch to LLE or SPE Switch to LLE or SPE Using PPT?->Switch to LLE or SPE Yes Optimize Chromatography Optimize Chromatography Using PPT?->Optimize Chromatography No Switch to LLE or SPE->Assess Matrix Effect Optimize Chromatography->Assess Matrix Effect

Caption: Decision tree for troubleshooting matrix effects.

Relationship Between Analytical Parameters

This diagram illustrates the interconnectedness of various analytical parameters in achieving accurate quantification.

G Accurate Quantification Accurate Quantification Sample Prep Sample Prep Accurate Quantification->Sample Prep Chromatography Chromatography Accurate Quantification->Chromatography MS Detection MS Detection Accurate Quantification->MS Detection Matrix Effects Matrix Effects Sample Prep->Matrix Effects Chromatography->Matrix Effects Matrix Effects->MS Detection Internal Standard Internal Standard Internal Standard->Sample Prep Internal Standard->MS Detection

Caption: Interrelationship of key analytical parameters.

References

Addressing cross-reactivity of Theophylline Sodium Glycinate with caffeine in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the cross-reactivity of Theophylline Sodium Glycinate with caffeine in various assays.

Frequently Asked Questions (FAQs)

Q1: Why does caffeine interfere with my theophylline assay?

A1: Caffeine interferes with some theophylline assays due to the structural similarity between the two molecules. Both theophylline (1,3-dimethylxanthine) and caffeine (1,3,7-trimethylxanthine) are methylxanthines and share a common core structure.[1][2][3] This similarity can lead to cross-reactivity, particularly in immunoassays where antibodies may not be able to distinguish perfectly between the two compounds, causing caffeine to be incorrectly measured as theophylline.[4][5][6]

Q2: Which assay types are most susceptible to caffeine interference?

A2: Immunoassays, such as fluorescence polarization immunoassays (FPIA) and some enzyme immunoassays (EIA), are particularly prone to caffeine interference.[4][5][6] Chromatographic methods like High-Performance Liquid Chromatography (HPLC) are generally more specific and can effectively separate theophylline from caffeine and other related compounds.[7]

Q3: What is the expected magnitude of interference from caffeine in a theophylline immunoassay?

A3: The degree of interference can vary significantly depending on the specific assay and its antibody specificity. For example, in one chemiluminescent immunoassay (CLIA), the interference from caffeine within the therapeutic drug level was found to cause a variance of less than 1%.[8] However, other immunoassays may exhibit higher levels of cross-reactivity. It is crucial to consult the package insert or technical data sheet for your specific assay to understand its cross-reactivity profile.

Q4: Can I use a correction factor to account for caffeine interference?

A4: Using a correction factor is generally not recommended. The level of cross-reactivity can be non-linear and may depend on the relative concentrations of both theophylline and caffeine. A more reliable approach is to use a more specific analytical method, such as HPLC, to confirm results when significant caffeine interference is suspected.

Q5: Are there any other compounds that can interfere with my theophylline assay?

A5: Yes, other methylxanthines like theobromine and paraxanthine (a major metabolite of caffeine) can also potentially cross-react with theophylline assays.[9] The specificity of the assay for these and other structurally related compounds should be detailed in the manufacturer's documentation.

Troubleshooting Guides

Issue: Suspected Caffeine Interference in an Immunoassay

If you suspect that caffeine is interfering with your theophylline immunoassay results, follow this troubleshooting workflow:

Caption: Troubleshooting workflow for suspected caffeine interference.

Quantitative Data on Cross-Reactivity

The following table summarizes available data on the cross-reactivity of various compounds in theophylline assays.

Assay TypeInterfering CompoundTheophylline ConcentrationInterferent ConcentrationObserved Interference/Cross-Reactivity
Chemiluminescent Immunoassay (CLIA)CaffeineTherapeutic RangeTherapeutic Range< 1% variance[8]
Chemiluminescent Immunoassay (CLIA)TheobromineTherapeutic RangeTherapeutic Range< 1% variance[8]
Chemiluminescent Immunoassay (CLIA)1,3-Dimethyluric AcidTherapeutic RangeTherapeutic Range< 1% variance[8]
Apoenzyme Reactivation Immunoassay (ARIS)CaffeineNot specifiedNot specifiedInvestigated, but quantitative data not provided in abstract[9]
Fluorescence Polarization Immunoassay (FPIA)CaffeineNot specifiedNot specifiedInterference noted[4][6]

Experimental Protocols

Protocol: Confirmation of Theophylline Levels and Separation from Caffeine using HPLC

This protocol provides a general method for the separation and quantification of theophylline and caffeine in serum or plasma samples.

1. Principle:

Reverse-phase HPLC is used to separate theophylline and caffeine based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. Detection is typically performed using a UV detector.

2. Reagents and Materials:

  • Theophylline standard

  • Caffeine standard

  • Internal standard (e.g., 8-chlorotheophylline)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

  • Sample preparation materials (e.g., protein precipitation reagents, solid-phase extraction cartridges)

3. Sample Preparation (Protein Precipitation Method):

  • To 100 µL of serum or plasma, add 200 µL of acetonitrile containing the internal standard.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and inject a portion into the HPLC system.

4. HPLC Conditions:

ParameterValue
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Methanol:Water:Acetic Acid (20:75:5, v/v/v)[7]
Flow Rate 0.7 mL/min[7]
Detection UV at 273 nm[7]
Injection Volume 20 µL

5. Analysis:

  • Run a series of theophylline and caffeine standards to generate a calibration curve.

  • Inject the prepared patient samples.

  • Identify and quantify the theophylline and caffeine peaks based on their retention times and peak areas relative to the internal standard.

Signaling Pathways

The mechanisms of action for theophylline and caffeine involve distinct signaling pathways, which are important to understand in the context of their physiological effects.

G Theophylline Theophylline PDE Phosphodiesterase (PDE) Theophylline->PDE Inhibits cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Inflammation Reduced Inflammation & Innate Immunity PKA->Inflammation

Caption: Theophylline's primary mechanism of action via phosphodiesterase inhibition.[10]

G Caffeine Caffeine AdenosineReceptor Adenosine Receptor Caffeine->AdenosineReceptor Blocks (Antagonist) G_Protein G-Protein AdenosineReceptor->G_Protein Activates Adenosine Adenosine Adenosine->AdenosineReceptor Binds & Activates Downstream Downstream Signaling (e.g., reduced neuronal inhibition) G_Protein->Downstream

Caption: Caffeine's mechanism as an antagonist of the adenosine receptor.[11][12][13]

References

Optimizing incubation times for Theophylline Sodium Glycinate in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation times when using Theophylline Sodium Glycinate in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in cells?

A1: this compound primarily acts through two main mechanisms:

  • Phosphodiesterase (PDE) Inhibition: It inhibits PDE enzymes, which are responsible for breaking down cyclic adenosine monophosphate (cAMP). This inhibition leads to an increase in intracellular cAMP levels.[1][2][3][4][5][6]

  • Adenosine Receptor Antagonism: It blocks adenosine receptors, preventing the binding of adenosine and subsequent downstream signaling.[5][7][8][9][10][11]

Additionally, it has been shown to activate histone deacetylases (HDACs), which can play a role in its anti-inflammatory effects.[5][12][13][14]

Q2: I am not seeing the expected effect of this compound in my assay. What could be the issue with my incubation time?

A2: The incubation time is a critical parameter. If you are not observing the expected effect, consider the following:

  • Insufficient Incubation Time: The drug may not have had enough time to exert its biological effects. Cellular processes such as enzyme inhibition, receptor antagonism, and downstream signaling pathway modulation take time. Some effects might be observable within minutes, while others, like changes in gene expression or apoptosis, may require hours or even days.[5][15]

  • Excessive Incubation Time: Prolonged exposure to this compound can lead to secondary effects, cytotoxicity, or cellular adaptation, which may mask the primary outcome of your experiment.[16][17] In some cell lines, theophylline has been shown to induce apoptosis or senescence after 24 hours of treatment.[18][19]

Q3: How can I determine the optimal incubation time for my specific cell line and assay?

A3: The optimal incubation time is cell line and assay-dependent. A time-course experiment is the most effective method to determine this. This involves treating your cells with a fixed concentration of this compound and measuring the desired endpoint at multiple time points. For example, you could measure cAMP levels at 15, 30, 60 minutes, and 2, 4, 6, 12, and 24 hours post-treatment.

Q4: What are typical starting concentrations and incubation times for this compound in cell-based assays?

A4: Based on published literature, a wide range of concentrations and incubation times have been used. A good starting point would be to test concentrations ranging from 1 µM to 1 mM.[5][15] Incubation times can vary from 30 minutes for signaling pathway studies to 24 hours or longer for proliferation or cytotoxicity assays.[5][15][18][19][20][21] For instance, inhibition of NF-κB activation has been observed at 2 hours, while induction of apoptosis has been seen at 24 hours.[5][15]

Q5: Could the observed cytotoxicity in my assay be due to this compound?

A5: Yes, this compound can induce cytotoxicity, particularly at higher concentrations and with longer incubation times.[16][17][22] It is crucial to perform a cytotoxicity assay (e.g., MTT, LDH) in parallel with your primary assay to distinguish between a specific biological effect and a general cytotoxic response. Studies have shown that theophylline can cause cytotoxicity in various cell lines.[16][17]

Troubleshooting Guides

Issue 1: High Variability Between Replicates
  • Possible Cause: Inconsistent incubation timing.

  • Troubleshooting Steps:

    • Ensure precise and consistent timing for adding this compound to each well.

    • When stopping the assay, process the plates in the same order they were treated.

    • Use a multichannel pipette for simultaneous addition of reagents where possible.

    • Minimize temperature fluctuations during incubation.

Issue 2: No Dose-Dependent Response Observed
  • Possible Cause: The selected incubation time is not optimal for observing a dose-response.

  • Troubleshooting Steps:

    • Shorten Incubation Time: The effect may be rapid and transient. Try earlier time points.

    • Lengthen Incubation Time: The effect may be slow to develop. Extend the incubation period.

    • Perform a Time-Course Experiment: Test a range of time points with a mid-range concentration of this compound to identify the optimal window for observing a dose-dependent effect.

Issue 3: Unexpected or Contradictory Results
  • Possible Cause: The incubation time is leading to off-target or secondary effects.

  • Troubleshooting Steps:

    • Review the Mechanism: this compound has multiple mechanisms of action. Your observed effect might be a combination of PDE inhibition, adenosine receptor antagonism, and other cellular responses.

    • Shorten Incubation Time: Focus on earlier time points to capture the primary mechanism of interest before secondary effects dominate.

    • Use Controls: Include controls to isolate the specific pathway you are studying (e.g., use other PDE inhibitors or adenosine receptor antagonists).

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time
  • Cell Seeding: Plate your cells at the desired density in a multi-well plate and allow them to adhere and stabilize overnight.

  • Treatment: Prepare a working solution of this compound at a concentration known to elicit a response (e.g., a mid-point from a preliminary dose-response curve).

  • Time Points: Add the this compound solution to the cells and incubate for a series of time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours).

  • Assay: At each time point, terminate the experiment and perform your specific cell-based assay (e.g., measure cAMP levels, gene expression, or cell viability).

  • Analysis: Plot the assay signal against the incubation time to identify the point of maximal response or the time window that provides the most robust and reproducible results.

Protocol 2: Assessing Cytotoxicity
  • Cell Seeding: Plate cells as in Protocol 1.

  • Treatment: Prepare a serial dilution of this compound.

  • Incubation: Treat the cells with the different concentrations for the intended duration of your main experiment (e.g., 24 hours).

  • Cytotoxicity Assay: Perform a standard cytotoxicity assay, such as MTT, XTT, or LDH release assay, according to the manufacturer's instructions.

  • Analysis: Plot cell viability against the concentration of this compound to determine the cytotoxic threshold.

Data Presentation

Table 1: Example Time-Course Experiment Data for cAMP Assay

Incubation Time (hours)Mean cAMP Level (nM)Standard Deviation
01.20.2
0.255.80.5
0.512.31.1
115.11.3
214.81.5
411.51.0
87.90.8
124.20.4
242.10.3

Table 2: Example Cytotoxicity Data (24-hour incubation)

This compound (µM)% Cell ViabilityStandard Deviation
0 (Control)1004.5
1098.25.1
5095.64.8
10091.35.5
25082.16.2
50065.47.1
100040.28.3

Visualizations

Theophylline_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Adenosine_Receptor Adenosine Receptor Theophylline Theophylline Sodium Glycinate Theophylline->Adenosine_Receptor Antagonizes PDE Phosphodiesterase (PDE) Theophylline->PDE Inhibits Adenosine Adenosine Adenosine->Adenosine_Receptor Binds ATP ATP PDE->ATP Breaks down cAMP to AMP cAMP cAMP ATP->cAMP Adenylate Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets Optimization_Workflow start Start: Define Assay Endpoint prepare_cells Prepare and Plate Cells start->prepare_cells dose_response Preliminary Dose-Response (e.g., 24h incubation) prepare_cells->dose_response select_conc Select Mid-Point Concentration dose_response->select_conc time_course Time-Course Experiment (Multiple Time Points) select_conc->time_course perform_assay Perform Assay at Each Time Point time_course->perform_assay analyze_data Analyze Data: Plot Response vs. Time perform_assay->analyze_data optimal_time Identify Optimal Incubation Time analyze_data->optimal_time cytotoxicity Run Cytotoxicity Assay at Optimal Time optimal_time->cytotoxicity validate Validate with Full Dose-Response at Optimal Time cytotoxicity->validate end End: Optimized Protocol validate->end

References

Improving the reproducibility of Theophylline Sodium Glycinate bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of Theophylline Sodium Glycinate bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a combination of theophylline and sodium glycinate, where the latter improves the solubility and absorption of theophylline.[1] Theophylline is a methylxanthine drug used in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[2] Its primary mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3, leading to an increase in intracellular cyclic AMP (cAMP).[3] This rise in cAMP results in the relaxation of bronchial smooth muscles, causing bronchodilation.[1] Additionally, theophylline acts as an adenosine receptor antagonist and an activator of histone deacetylase (HDAC), contributing to its anti-inflammatory effects.[2][3]

Q2: What are the common bioassay methods for quantifying this compound?

Commonly used bioassay methods include High-Performance Liquid Chromatography (HPLC), immunoassays (such as Chemiluminescent Immunoassay - CLIA), and Thin-Layer Chromatography (TLC).[4][5][6] HPLC is widely used for its high precision and sensitivity.[4] Immunoassays offer a competitive binding format for quantification, while TLC provides a simpler, lower-cost alternative.[5][7]

Q3: What is the therapeutic range for theophylline, and why is it important to monitor its concentration?

The therapeutic range for theophylline is typically between 10-20 µg/mL in serum.[5] However, for children, the range is often cited as 5-10 µg/mL, and for adults, 5-15 µg/mL.[8] It is crucial to monitor theophylline levels because it has a narrow therapeutic index, meaning the concentrations at which it is effective are close to those at which it can be toxic.[8][9] Side effects can occur even at concentrations below 10mg/L, with more serious toxicity, including cardiac arrhythmias and seizures, appearing at levels above 20 mg/L.[9]

Q4: What are some key validation parameters to consider for a theophylline bioassay?

According to the International Conference on Harmonisation (ICH) guidelines, key validation parameters for a bioassay include:[10]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Assays
ProblemPossible Cause(s)Troubleshooting Steps
Peak Tailing 1. Blocked guard or column frit.[11] 2. Column contamination.[11] 3. Secondary interactions with residual silanols.[12]1. Replace the guard cartridge or frit.[11] 2. Reverse flush the column (if permissible by the manufacturer).[11] 3. Reduce the mobile phase pH to minimize silanol interactions.[12]
Inconsistent Retention Times 1. Poor temperature control.[13] 2. Incorrect mobile phase composition.[13] 3. Air bubbles in the system.[13]1. Use a column oven to maintain a stable temperature.[13] 2. Prepare fresh mobile phase and ensure proper mixing for gradient methods.[13] 3. Degas the mobile phase and purge the system.[13]
High Backpressure 1. Blockage in the system (e.g., injector, tubing, column).[14] 2. Precipitated buffer in the mobile phase.[11]1. Systematically isolate and check each component for blockage.[14] 2. Ensure buffer solubility in the mobile phase and wash the system with a high aqueous solution if precipitation is suspected.[11]
No Peaks or Very Small Peaks 1. Incorrect injection volume. 2. Detector issue (e.g., lamp off or failing).[13] 3. Sample degradation.1. Verify the injection volume and syringe/autosampler functionality. 2. Check the detector settings and lamp status.[13] 3. Prepare fresh sample and standards.
Immunoassays (e.g., CLIA)
ProblemPossible Cause(s)Troubleshooting Steps
High Background Signal 1. Insufficient washing. 2. Non-specific binding of conjugate.1. Increase the number of wash steps or the volume of wash buffer. 2. Add a blocking agent (e.g., BSA) to the assay buffer.
Low Signal 1. Inactive enzyme conjugate. 2. Incorrect substrate addition. 3. Improper incubation times or temperatures.1. Use a fresh batch of enzyme conjugate. 2. Ensure the correct substrate is used and added at the appropriate step. 3. Verify and optimize incubation parameters.
High Coefficient of Variation (CV%) 1. Pipetting errors. 2. Inconsistent plate washing. 3. Temperature gradients across the plate.1. Calibrate pipettes and use proper pipetting techniques. 2. Ensure uniform washing across all wells. 3. Incubate plates in a temperature-controlled environment.
Thin-Layer Chromatography (TLC) Assays
ProblemPossible Cause(s)Troubleshooting Steps
Streaking of Spots 1. Sample overload. 2. Inappropriate solvent system.1. Apply a smaller volume or a more dilute sample. 2. Adjust the polarity of the developing solvent.
Irregular Spot Shapes 1. Uneven solvent front migration. 2. Contaminated TLC plate.1. Ensure the developing chamber is saturated with solvent vapor and the plate is placed evenly. 2. Use a fresh, clean TLC plate.
Poor Separation (Rf values too close) 1. Inappropriate mobile phase polarity.1. Systematically vary the solvent composition to achieve better separation.

Quantitative Data Summary

Table 1: Comparison of Validation Parameters for Different Theophylline Bioassay Methods

ParameterHPLC Method 1[4]HPLC Method 2[15]CLIA Method[5]TLC Method[6]
Linearity Range 0.1–25 µg/mL[16]1-20 µg/mL0.51–40 mg/LNot Specified
Recovery 63.1-69.7%[16]98.28-101.02%102.3%~85%
Intra-day Precision (RSD%) <10%[16]0.41–0.70%3.20%<4.4%
Inter-day Precision (RSD%) <10%[16]Not Specified3.57%<7.8%
Limit of Quantitation (LOQ) 1.1 µg/mL (urine)[4]0.219 ppmNot Specified200 ng/mL

Experimental Protocols

Detailed Methodology for HPLC Bioassay

This protocol is a synthesized example based on common practices.[4][16]

  • Preparation of Mobile Phase: Prepare a mobile phase consisting of a mixture of water and acetonitrile (e.g., 96:4 v/v).[16] Filter through a 0.45 µm filter and degas for 10 minutes by sonication.

  • Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase. Perform serial dilutions to create working standard solutions with concentrations spanning the expected sample range.

  • Sample Preparation (Plasma):

    • To a 1 mL plasma sample, add an internal standard (e.g., hydroxyethyl theophylline).[16]

    • Perform a protein precipitation step by adding a suitable solvent like acetonitrile.

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[16]

    • Flow Rate: 1 mL/min.[16]

    • Detection Wavelength: 272 nm or 280 nm.[10][17]

    • Injection Volume: 20 µL.

  • Analysis: Inject the prepared standards and samples into the HPLC system. Quantify the theophylline concentration by comparing the peak area of the sample to the standard curve.

Detailed Methodology for Chemiluminescent Immunoassay (CLIA)

This protocol is based on a competitive binding immunoassay principle.[5]

  • Reagent Preparation: Prepare all reagents, including wash buffer, substrate, and calibrators according to the manufacturer's instructions. Calibrators typically range from 0 to 40 mg/L.[5]

  • Assay Procedure:

    • Add the sample, a mouse monoclonal antibody to theophylline, and a theophylline-alkaline phosphatase (ALP) conjugate to a reaction vessel.

    • Add paramagnetic particles coated with a goat anti-mouse capture antibody.

    • Theophylline in the sample competes with the theophylline-ALP conjugate for binding to the anti-theophylline antibody.

    • The resulting antigen-antibody complexes bind to the goat anti-mouse antibody on the solid phase.

  • Washing and Detection:

    • Separate the bound and unbound components using a magnetic field and wash away unbound materials.

    • Add a chemiluminescent substrate (e.g., AMPPD).

    • Measure the light generated by the reaction using a luminometer. The light intensity is inversely proportional to the theophylline concentration in the sample.

  • Quantification: Determine the theophylline concentration in the sample using a stored multi-point calibration curve.

Visualizations

Theophylline_Signaling_Pathway Theophylline Theophylline PDE Phosphodiesterase (PDE) Theophylline->PDE Inhibits AdenosineReceptor Adenosine Receptor Theophylline->AdenosineReceptor Antagonizes HDAC Histone Deacetylase (HDAC) Theophylline->HDAC Activates AMP AMP PDE->AMP Converts InflammatoryGenes Inflammatory Gene Transcription HDAC->InflammatoryGenes Suppresses cAMP cAMP cAMP->PDE BronchialSmoothMuscle Bronchial Smooth Muscle Relaxation cAMP->BronchialSmoothMuscle Promotes AntiInflammatoryEffect Anti-inflammatory Effect InflammatoryGenes->AntiInflammatoryEffect

Caption: Theophylline's multifaceted mechanism of action.

HPLC_Workflow Start Start: Sample Collection SamplePrep Sample Preparation (Protein Precipitation, Extraction) Start->SamplePrep StandardPrep Standard Preparation (Serial Dilutions) Start->StandardPrep HPLC HPLC Analysis (C18 Column, UV Detection) SamplePrep->HPLC StandardPrep->HPLC DataAcquisition Data Acquisition (Peak Area Measurement) HPLC->DataAcquisition Quantification Quantification (Comparison to Standard Curve) DataAcquisition->Quantification End End: Report Results Quantification->End

Caption: A typical workflow for Theophylline bioanalysis using HPLC.

References

Validation & Comparative

A Comparative Guide to the In Vitro Potency of Theophylline Sodium Glycinate and Aminophylline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of Theophylline Sodium Glycinate and Aminophylline, focusing on their potency as bronchodilators. The information presented is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for future studies.

Executive Summary

This compound and Aminophylline are both derivatives of theophylline, a methylxanthine used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Their primary mechanism of action is the non-selective inhibition of phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in the relaxation of bronchial smooth muscle. Aminophylline is a combination of theophylline and ethylenediamine, the latter of which enhances solubility. This compound is a salt of theophylline with sodium glycinate, which also serves to improve solubility.

While both compounds rely on theophylline as the active moiety, their in vitro potency can be influenced by their respective formulations. This guide synthesizes available in vitro data to compare their effectiveness.

Data Presentation: In Vitro Potency

Direct comparative in vitro potency studies between this compound and Aminophylline are limited in publicly available literature. However, by examining the inhibitory concentrations (IC50) of their active component, theophylline, and aminophylline itself against phosphodiesterases, we can infer their relative potencies.

CompoundTargetIC50 ValueSource
Aminophylline Non-selective Phosphodiesterase (PDE)0.12 mM[1]
Theophylline Non-selective Phosphodiesterase (PDE)665 µM (0.665 mM)[2]
Theophylline PI3K-δ~2.1 µM (in H2O2-treated cells)[3]

Note: The IC50 value for PI3K-δ is provided for informational purposes but is not the primary mechanism for bronchodilation. Lower IC50 values indicate greater potency. Based on the available data for non-selective PDE inhibition, aminophylline appears to be more potent in vitro than theophylline alone. No specific IC50 value for this compound was found in the searched literature; however, its activity is expected to be comparable to theophylline.

Mechanism of Action: Signaling Pathway

The bronchodilatory effects of both this compound and Aminophylline are primarily mediated through the inhibition of phosphodiesterases (PDEs), particularly isoforms PDE3 and PDE4, in airway smooth muscle cells. This inhibition leads to an accumulation of intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets to promote muscle relaxation.

cluster_cell Airway Smooth Muscle Cell Theophylline Theophylline (from Aminophylline or This compound) PDE Phosphodiesterase (PDE) Theophylline->PDE Inhibition cAMP cAMP PDE->cAMP Degradation ATP ATP AC Adenylyl Cyclase AC->cAMP Conversion PKA Protein Kinase A (PKA) (Inactive) cAMP->PKA Activation PKA_active Protein Kinase A (PKA) (Active) Relaxation Smooth Muscle Relaxation PKA_active->Relaxation Phosphorylation of downstream targets cluster_workflow In Vitro Potency Comparison Workflow start Start prep Prepare Stock Solutions (this compound & Aminophylline) start->prep pde_assay Phosphodiesterase (PDE) Inhibition Assay prep->pde_assay organ_bath Isolated Organ Bath (Bronchodilation Assay) prep->organ_bath ic50 Determine IC50 Values pde_assay->ic50 ec50 Determine EC50 Values organ_bath->ec50 compare Compare Potency (IC50 and EC50) ic50->compare ec50->compare end End compare->end

References

A Researcher's Guide to Quantitative Analysis of Theophylline Sodium Glycinate in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological samples is a cornerstone of pharmacokinetic, toxicokinetic, and bioequivalence studies. This guide provides a comprehensive comparison of validated analytical methods for the determination of theophylline, the active component of Theophylline Sodium Glycinate, in various biological matrices. We will delve into the performance characteristics of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Immunoassays, supported by experimental data to inform your selection of the most appropriate analytical technique.

This compound is a bronchodilator used in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Upon administration, it readily dissociates to release theophylline. Therefore, the quantitative assays focus on the measurement of theophylline in biological fluids like plasma, serum, urine, and saliva.

Comparative Analysis of Quantitative Methods

The choice of an analytical method hinges on a balance of sensitivity, specificity, throughput, and cost. Below is a summary of the performance of the three most common techniques for theophylline quantification.

ParameterHPLC-UVLC-MS/MSImmunoassay (FPIA/CLIA)
Principle Chromatographic separation followed by UV detection.Chromatographic separation followed by mass-based detection.Antigen-antibody binding with signal detection.
Linearity Range 5 - 25 µg/mL[1]0.01 - 10 µg/mL[2]0.51 - 40 mg/L (CLIA)[3]
Limit of Quantification (LOQ) 1.1 µg/mL (urine), 1.9 µg/mL (saliva), 3.1 µg/mL (plasma)[4]0.2 ng/mL[2]0.51 mg/L (CLIA)[3]
Precision (%RSD) Intra-day: 0.22–2.33%, Inter-day: 3.17-13.12%[4]< 10%[2]Intra-CV: 3.20%, Inter-CV: 3.57% (CLIA)[3]
Accuracy (% Recovery) 94.85% (plasma), 100.45% (saliva), 101.39% (urine)[4]86.7–111.3%[2]102.3% (CLIA)[3]
Specificity Good, but can be susceptible to interference from structurally similar compounds.Excellent, highly specific due to mass-based detection.Can be subject to cross-reactivity with metabolites or other compounds.[5]
Throughput ModerateHighHigh
Cost Low to moderateHighModerate

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of any quantitative assay. Below are representative protocols for each of the discussed methods.

High-Performance Liquid Chromatography (HPLC-UV)

This method is widely used due to its robustness and cost-effectiveness.

Sample Preparation (Plasma):

  • To 200 µL of plasma, add a known concentration of an internal standard (e.g., β-hydroxyethyltheophylline).

  • Perform a liquid-liquid extraction with a suitable organic solvent mixture, such as dichloromethane:isopropanol (90:10, v/v).[6]

  • Vortex the mixture and centrifuge to separate the layers.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 5 µm, 4.6 x 250 mm).

  • Mobile Phase: A mixture of sodium acetate buffer and acetonitrile (e.g., 90:10, v/v).[6]

  • Flow Rate: 1 mL/min.[6]

  • Detection: UV detector at 280 nm.[1][6]

  • Temperature: 60°C.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and specificity, making it the gold standard for bioanalytical studies.[2]

Sample Preparation (Plasma):

  • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled theophylline).

  • Perform protein precipitation by adding a solvent like methanol or acetonitrile.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • The supernatant can be directly injected or further purified using solid-phase extraction (SPE).

LC-MS/MS Conditions:

  • LC Column: A suitable C18 column (e.g., Poroshell 120 EC-C18).[7]

  • Mobile Phase: A gradient of methanol and an aqueous buffer like ammonium acetate.[8]

  • Ionization: Electrospray ionization (ESI) in positive or negative mode.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[8]

Immunoassay (Fluorescence Polarization Immunoassay - FPIA / Chemiluminescent Immunoassay - CLIA)

Immunoassays are well-suited for high-throughput screening in clinical settings.

General Procedure:

  • Patient serum or plasma is mixed with a reagent containing theophylline-specific antibodies and a fluorescently or chemiluminescently labeled theophylline tracer.

  • The patient's unlabeled theophylline competes with the labeled tracer for binding to the antibody.

  • The amount of bound tracer is inversely proportional to the concentration of theophylline in the sample.

  • The signal (fluorescence polarization or chemiluminescence) is measured and converted to a concentration using a calibration curve.[3]

Mandatory Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Theophylline_Signaling_Pathway Theophylline Theophylline PDE Phosphodiesterase (PDE) (e.g., PDE3, PDE4) Theophylline->PDE Inhibition AdenosineReceptor Adenosine A1/A2 Receptors Theophylline->AdenosineReceptor Antagonism HDAC2 Histone Deacetylase 2 (HDAC2) Theophylline->HDAC2 Activation cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activation Bronchodilation Bronchodilation PKA->Bronchodilation Bronchoconstriction Bronchoconstriction AdenosineReceptor->Bronchoconstriction Adenosine Adenosine Adenosine->AdenosineReceptor Anti_inflammatory Anti-inflammatory effects HDAC2->Anti_inflammatory Experimental_Workflow_HPLC cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection onto HPLC Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (280 nm) Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Theophylline Calibration_Curve->Quantification Logical_Relationship_Method_Selection Requirement Analytical Requirement High_Sensitivity High Sensitivity (<1 ng/mL) Requirement->High_Sensitivity High_Specificity High Specificity Requirement->High_Specificity High_Throughput High Throughput Requirement->High_Throughput Low_Cost Low Cost Requirement->Low_Cost LC_MSMS LC-MS/MS High_Sensitivity->LC_MSMS High_Specificity->LC_MSMS High_Throughput->LC_MSMS Immunoassay Immunoassay High_Throughput->Immunoassay HPLC_UV HPLC-UV Low_Cost->HPLC_UV Method Recommended Method

References

A Comparative Analysis of the Phosphodiesterase Inhibition Profile of Theophylline Sodium Glycinate and Other Methylxanthines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the phosphodiesterase (PDE) inhibition profile of Theophylline Sodium Glycinate against other common methylxanthines, namely theophylline, caffeine, and theobromine. The information is intended to assist researchers and drug development professionals in understanding the nuanced differences in the mechanism of action of these compounds. This document summarizes quantitative inhibitory activities, details experimental methodologies for assessing PDE inhibition, and illustrates the relevant signaling pathways.

Executive Summary

This compound, a salt of theophylline, functions as a non-selective phosphodiesterase inhibitor. Its pharmacological activity is attributable to the theophylline moiety. Theophylline and its related methylxanthines, including caffeine and theobromine, exert their physiological effects in part by inhibiting the PDE superfamily of enzymes. However, the potency and selectivity of this inhibition vary among these compounds. Theophylline is generally considered a more potent PDE inhibitor than caffeine, with a notable effect on PDE3 and PDE4 isoenzymes.[1][2] At physiological concentrations, caffeine's primary mechanism of action is considered to be the antagonism of adenosine receptors, with PDE inhibition being a secondary effect.[3] Theobromine is an even weaker PDE inhibitor.[4] Aminophylline, a combination of theophylline and ethylenediamine, exhibits a PDE inhibition profile reflective of its theophylline content.[1][5][6]

Data Presentation: Comparative Phosphodiesterase Inhibition

The following table summarizes the available quantitative data (IC50 values) for the inhibition of various phosphodiesterase isoenzymes by theophylline, caffeine, and theobromine. It is important to note that IC50 values can vary between studies due to different experimental conditions. Therefore, these values should be considered as indicative rather than absolute.

CompoundPDE1 (μM)PDE2 (μM)PDE3 (μM)PDE4 (μM)PDE5 (μM)
Theophylline >100>100~100-300~100-300>100
Caffeine >1000>1000>1000>1000>1000
Theobromine Weak inhibitionWeak inhibitionWeak inhibitionWeak inhibitionWeak inhibition
Aminophylline Non-selective, IC50 ≈ 120 µM[6]

Note: Data is compiled from multiple sources and direct comparison should be made with caution. The IC50 value for Aminophylline represents its non-selective PDE inhibition.

Signaling Pathway of Phosphodiesterase Inhibition

Methylxanthines exert their effects by preventing the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in cellular signaling. Phosphodiesterases are the enzymes responsible for hydrolyzing cAMP and cGMP to their inactive forms, 5'-AMP and 5'-GMP, respectively. By inhibiting PDEs, methylxanthines lead to an accumulation of intracellular cAMP and cGMP, which in turn activates downstream protein kinases, primarily Protein Kinase A (PKA) and Protein Kinase G (PKG). This leads to a cascade of phosphorylation events that ultimately result in various physiological responses, including smooth muscle relaxation, reduced inflammation, and central nervous system stimulation.[7]

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Hormone/Neurotransmitter Hormone/Neurotransmitter Receptor Receptor Hormone/Neurotransmitter->Receptor Binds to AC_GC Adenylyl Cyclase (AC) / Guanylyl Cyclase (GC) Receptor->AC_GC Activates cAMP_cGMP cAMP / cGMP AC_GC->cAMP_cGMP Catalyzes conversion of ATP/GTP to cAMP/cGMP ATP_GTP ATP / GTP PDE Phosphodiesterase (PDE) cAMP_cGMP->PDE Substrate PKA_PKG Protein Kinase A (PKA) / Protein Kinase G (PKG) cAMP_cGMP->PKA_PKG Activates AMP_GMP 5'-AMP / 5'-GMP PDE->AMP_GMP Hydrolyzes to Cellular_Response Physiological Response (e.g., Smooth Muscle Relaxation) PKA_PKG->Cellular_Response Leads to Methylxanthines This compound (Methylxanthines) Methylxanthines->PDE Inhibits

Caption: Signaling pathway of methylxanthine-mediated phosphodiesterase inhibition.

Experimental Protocols for Phosphodiesterase Inhibition Assays

The determination of the inhibitory activity of compounds like this compound on phosphodiesterases is typically performed using in vitro enzyme assays. Two common methods are the radioenzymatic assay and the fluorescence polarization assay.

Radioenzymatic Assay

This traditional method measures the activity of PDEs by quantifying the conversion of a radiolabeled cyclic nucleotide (e.g., [3H]-cAMP or [3H]-cGMP) to its corresponding 5'-monophosphate.

Workflow Diagram:

cluster_workflow Radioenzymatic PDE Inhibition Assay Workflow A Incubate PDE enzyme with radiolabeled substrate ([3H]-cAMP/cGMP) and test compound (Methylxanthine) B Stop the reaction A->B C Add 5'-nucleotidase (e.g., snake venom) B->C D Separation of radiolabeled nucleoside from nucleotide (e.g., ion-exchange chromatography) C->D E Quantify radioactivity of the nucleoside product via liquid scintillation counting D->E F Calculate % inhibition and IC50 value E->F cluster_workflow Fluorescence Polarization PDE Inhibition Assay Workflow A Incubate PDE enzyme with fluorescently labeled substrate (e.g., FAM-cAMP/cGMP) and test compound (Methylxanthine) B Add a binding agent that specifically binds to the fluorescent monophosphate product A->B C Measure the change in fluorescence polarization B->C D Calculate % inhibition and IC50 value C->D

References

A Comparative In Vitro Analysis of Theophylline Sodium Glycinate and Theobromine Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a detailed in vitro comparison of the efficacy of Theophylline Sodium Glycinate and theobromine, two methylxanthine compounds with known physiological effects. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds for further investigation. This document summarizes key quantitative data, outlines detailed experimental protocols for the cited assays, and provides visual representations of the relevant signaling pathways.

Core Mechanisms of Action

Both this compound and theobromine exert their effects primarily through two key mechanisms: the inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine receptors. These actions lead to a cascade of downstream cellular responses, including smooth muscle relaxation and modulation of inflammatory processes.

This compound is recognized as a potent, non-selective phosphodiesterase inhibitor, with a notable inhibitory effect on the PDE3 isozyme.[1][2][3] It also functions as an adenosine receptor antagonist and an activator of histone deacetylases (HDACs).[1][2]

Theobromine , a naturally occurring alkaloid, also acts as a phosphodiesterase inhibitor, with a particular affinity for the PDE4 isozyme.[4] Similar to theophylline, it is an antagonist of adenosine receptors, although its potency in this regard is reported to be less than that of theophylline.[5][6]

Quantitative Comparison of In Vitro Efficacy

The following table summarizes the available quantitative data for this compound and theobromine from various in vitro studies. It is important to note that the data presented are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

ParameterThis compound / TheophyllineTheobromineReference
Phosphodiesterase (PDE) Inhibition
Non-selective PDE IC50665 µM (Theophylline)Not directly reported, noted as a PDE4 inhibitor with minor overall PDE inhibition.[4][5][7]
PDE Isozyme TargetPrimarily PDE3[1][2][3]Primarily PDE4[4][1][2][3][4]
Adenosine Receptor Antagonism
A1 Receptor Kᵢ7 µM (Theophylline)934 µM (equine tissue)[8]
A2A Receptor Kᵢ16 µM (Theophylline)>10,000 µM (equine tissue)[8]
A1 Receptor IC50Not directly reported105,000 nM (105 µM)[6]
A2a Receptor IC50Not directly reported105,000 nM (105 µM)[6]
Anti-inflammatory Effects
TNF-α ModulationInhibitionConflicting data: some studies report inhibition, others report increased production.[9][10][9][10]
IL-6 ModulationDecreased levels (0-500 µM)[1][2][11]Conflicting data: some studies report inhibition, others report increased production.[9][10][1][2][9][10][11]
IL-10 ModulationIncreased levels[1][2][11]Not reported[1][2][11]

Signaling Pathways

The inhibition of phosphodiesterases and antagonism of adenosine receptors by this compound and theobromine initiate distinct signaling cascades within the cell.

Phosphodiesterase Inhibition Pathway

Both compounds, by inhibiting PDE, prevent the degradation of cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of target genes involved in various cellular processes, including inflammation and smooth muscle relaxation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Theophylline This compound PDE Phosphodiesterase (PDE) Theophylline->PDE inhibits Theobromine Theobromine Theobromine->PDE inhibits cAMP cAMP PDE->cAMP degrades PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Transcription CREB->Gene promotes

Caption: Phosphodiesterase Inhibition Pathway
Adenosine Receptor Antagonism Pathway

By blocking adenosine receptors (primarily A1 and A2A), this compound and theobromine prevent the binding of adenosine, an endogenous inhibitory neuromodulator. This antagonism disinhibits adenylyl cyclase, leading to an increase in cAMP production. The subsequent signaling cascade mirrors that of PDE inhibition, ultimately influencing gene transcription.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AdenosineReceptor Adenosine Receptor AdenylylCyclase Adenylyl Cyclase AdenosineReceptor->AdenylylCyclase inhibits cAMP cAMP AdenylylCyclase->cAMP produces Theophylline This compound Theophylline->AdenosineReceptor blocks Theobromine Theobromine Theobromine->AdenosineReceptor blocks Adenosine Adenosine Adenosine->AdenosineReceptor binds PKA Protein Kinase A (PKA) cAMP->PKA activates

Caption: Adenosine Receptor Antagonism Pathway

Experimental Protocols

The following are generalized protocols for the key in vitro assays cited in this guide. Specific details may vary between laboratories and studies.

Phosphodiesterase (PDE) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of phosphodiesterases.

Workflow:

cluster_workflow PDE Inhibition Assay Workflow Step1 1. Prepare PDE enzyme and substrate (cAMP or cGMP) solution. Step2 2. Add test compound (Theophylline or Theobromine) at various concentrations. Step1->Step2 Step3 3. Incubate at 37°C to allow for enzymatic reaction. Step2->Step3 Step4 4. Terminate the reaction (e.g., by boiling or adding a stop solution). Step3->Step4 Step5 5. Quantify the remaining substrate or the product (AMP or GMP) using methods like radioimmunoassay, HPLC, or a coupled enzyme assay. Step4->Step5 Step6 6. Calculate the percentage of inhibition and determine the IC50 value. Step5->Step6

Caption: PDE Inhibition Assay Workflow

Detailed Steps:

  • Reagent Preparation: Prepare a purified PDE enzyme solution and a substrate solution containing either cAMP or cGMP.

  • Compound Dilution: Prepare serial dilutions of this compound and theobromine in a suitable buffer.

  • Reaction Incubation: In a microplate, combine the PDE enzyme, substrate, and the test compound at various concentrations. Incubate the plate at 37°C for a specified period.

  • Reaction Termination: Stop the enzymatic reaction by adding a termination solution (e.g., a strong acid) or by heat inactivation.

  • Quantification: Measure the amount of remaining cAMP/cGMP or the formed AMP/GMP. This can be achieved through various detection methods, including radioimmunoassays (RIA), high-performance liquid chromatography (HPLC), or commercially available assay kits that utilize fluorescence or luminescence.

  • Data Analysis: Calculate the percentage of PDE inhibition for each compound concentration relative to a control without the inhibitor. Plot the percentage of inhibition against the compound concentration to determine the half-maximal inhibitory concentration (IC50).

Adenosine Receptor Binding Assay

This assay determines the affinity of a compound for adenosine receptors.

Workflow:

cluster_workflow Adenosine Receptor Binding Assay Workflow Step1 1. Prepare cell membranes expressing the adenosine receptor subtype of interest (e.g., A1 or A2A). Step2 2. Incubate membranes with a radiolabeled ligand specific for the receptor. Step1->Step2 Step3 3. Add increasing concentrations of the test compound (Theophylline or Theobromine) to compete with the radioligand. Step2->Step3 Step4 4. Separate bound from unbound radioligand by rapid filtration. Step3->Step4 Step5 5. Measure the radioactivity of the bound ligand on the filter using a scintillation counter. Step4->Step5 Step6 6. Determine the inhibition constant (Ki) from the IC50 value. Step5->Step6 cluster_workflow Cytokine ELISA Workflow Step1 1. Culture immune cells (e.g., PBMCs or macrophages) and stimulate them with an inflammatory agent (e.g., LPS). Step2 2. Treat the cells with various concentrations of the test compound (Theophylline or Theobromine). Step1->Step2 Step3 3. Collect the cell culture supernatant after a specific incubation period. Step2->Step3 Step4 4. Quantify the concentration of a specific cytokine (e.g., TNF-α, IL-6, IL-10) in the supernatant using an ELISA kit. Step3->Step4 Step5 5. Compare cytokine levels in treated vs. untreated cells to determine the compound's effect. Step4->Step5

References

Confirming the enhanced bioavailability of Theophylline Sodium Glycinate over Theophylline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Theophylline Sodium Glycinate and Theophylline, with a focus on bioavailability. Theophylline, a methylxanthine derivative, is a widely used bronchodilator for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). However, its narrow therapeutic index and variable absorption can pose clinical challenges. This compound, a salt of theophylline, was developed to improve upon the parent drug's physicochemical properties. The addition of sodium glycinate is intended to enhance the drug's solubility and absorption, potentially leading to improved patient outcomes.[1]

I. Comparative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for Theophylline and a sustained-release formulation of this compound, extracted from separate studies. This data highlights the differences in their absorption and disposition profiles.

Pharmacokinetic ParameterTheophylline (Oral Solution)Theophylline (Uncoated Tablet)This compound (Sustained-Release Tablet - Asymmetric Dosing)
Peak Plasma Concentration (Cmax) 14.6 +/- 0.6 µg/mL15.3 +/- 0.7 µg/mLMorning Dose: 10.68 +/- 1.80 µg/mL Evening Dose: 9.72 +/- 1.56 µg/mL
Time to Peak Concentration (Tmax) 1.4 +/- 0.3 hours2.0 +/- 0.3 hoursNot explicitly stated
Area Under the Curve (AUC) Data not available for direct comparisonData not available for direct comparisonData not available for direct comparison
Minimum Plasma Concentration (Cmin) Not applicable for single doseNot applicable for single dose4.97 +/- 1.60 µg/mL (over a.m. dosing interval)

Note: The data for Theophylline is from a study comparing an oral solution and an uncoated tablet to intravenous administration. The data for this compound is from a study on a sustained-release formulation with an asymmetric dosing regimen (a lower dose in the morning and a higher dose in the evening). Direct comparison of Cmax and Tmax values should be interpreted with caution due to the differences in formulation and dosing schedules.

II. Experimental Protocols

To determine the bioavailability of oral dosage forms of theophylline, a randomized, crossover study design is typically employed. Below is a generalized experimental protocol based on common methodologies cited in the literature.

Objective: To compare the rate and extent of absorption of two formulations of theophylline.

Study Design:

  • Design: A single-dose, two-treatment, two-period, crossover study.

  • Subjects: Healthy, non-smoking adult volunteers. A sufficient number of subjects should be enrolled to ensure statistical power.

  • Washout Period: A washout period of at least 7 days between the two treatment periods to ensure complete elimination of the drug from the previous phase.

Procedure:

  • Inclusion/Exclusion Criteria: Subjects undergo a screening process to ensure they meet the health criteria for the study.

  • Drug Administration: Subjects are randomly assigned to receive either the test formulation or the reference formulation in the first period. After the washout period, they receive the other formulation. The drug is typically administered with a standardized volume of water after an overnight fast.

  • Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).

  • Plasma Analysis: Plasma is separated from the blood samples and the concentration of theophylline is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated from the plasma concentration-time data for each subject and formulation:

    • Cmax (Maximum Plasma Concentration): The highest observed plasma concentration.

    • Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is observed.

    • AUC (Area Under the Plasma Concentration-Time Curve): A measure of the total drug exposure over time. This is calculated from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf).

  • Statistical Analysis: The pharmacokinetic parameters are statistically analyzed to determine if there are any significant differences between the two formulations. Bioequivalence is typically concluded if the 90% confidence intervals for the ratio of the geometric means (test/reference) for Cmax and AUC fall within the predetermined range (e.g., 80-125%).

III. Bioavailability Study Workflow

The following diagram illustrates the typical workflow of a clinical bioavailability study.

Bioavailability_Workflow cluster_0 Pre-Study Phase cluster_1 Clinical Phase cluster_2 Analytical & Data Analysis Phase Protocol Protocol Design Ethics Ethics Committee Approval Protocol->Ethics Subject Subject Recruitment & Screening Ethics->Subject Dosing_A Period 1: Dosing (Formulation A/B) Subject->Dosing_A Sampling_A Blood Sampling Dosing_A->Sampling_A Washout Washout Period Sampling_A->Washout Dosing_B Period 2: Dosing (Formulation B/A) Washout->Dosing_B Sampling_B Blood Sampling Dosing_B->Sampling_B Analysis Bioanalytical Method (HPLC) Sampling_B->Analysis PK_Calc Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) Analysis->PK_Calc Stats Statistical Analysis PK_Calc->Stats Report Final Report Stats->Report

Caption: Workflow of a typical crossover bioavailability study.

IV. Signaling Pathways and Mechanism of Action

The primary mechanism of action of theophylline is the non-selective inhibition of phosphodiesterases (PDEs), particularly PDE3 and PDE4. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in various cells, including airway smooth muscle cells and inflammatory cells. The elevated cAMP levels result in bronchodilation. Theophylline also acts as an antagonist at adenosine receptors, which contributes to its bronchodilatory and anti-inflammatory effects.

The enhanced bioavailability of this compound is primarily attributed to its improved solubility, which facilitates more rapid and complete dissolution in the gastrointestinal tract, leading to faster absorption into the systemic circulation.

The following diagram illustrates the proposed mechanism for enhanced absorption.

Enhanced_Absorption cluster_0 Oral Administration cluster_1 Gastrointestinal Tract cluster_2 Systemic Circulation TSG This compound Dissolution_TSG Rapid & Complete Dissolution TSG->Dissolution_TSG Theo Theophylline Dissolution_Theo Slower/Incomplete Dissolution Theo->Dissolution_Theo Absorption_TSG Enhanced Absorption Dissolution_TSG->Absorption_TSG Absorption_Theo Variable Absorption Dissolution_Theo->Absorption_Theo Bioavailability_TSG Higher Bioavailability Absorption_TSG->Bioavailability_TSG Bioavailability_Theo Lower/Variable Bioavailability Absorption_Theo->Bioavailability_Theo

Caption: Proposed mechanism for enhanced bioavailability.

References

Inter-laboratory Validation of an Analytical Method for Theophylline Sodium Glycinate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the inter-laboratory validation of an analytical method for Theophylline Sodium Glycinate, a compound widely used for its bronchodilator properties. While a formal, publicly available inter-laboratory study dedicated solely to this compound is not readily found in the literature, this document synthesizes information from established pharmacopeial methods and published single-laboratory validation studies for theophylline. This approach offers a robust framework for researchers to understand the expected performance of analytical methods for this compound and to benchmark their own in-house method validations.

The primary analytical method detailed here is based on the United States Pharmacopeia (USP), which provides a standardized and widely accepted High-Performance Liquid Chromatography (HPLC) procedure for the assay of this compound. The performance data presented is a composite from various studies on theophylline, illustrating the typical validation parameters achieved in practice.

Experimental Protocol: HPLC Assay of this compound (Based on USP)

This section details the experimental protocol for the determination of this compound content.

1. Materials and Reagents:

  • This compound reference standard

  • USP Theophylline Reference Standard (RS)

  • Acetonitrile (HPLC grade)

  • Sodium acetate

  • Glacial acetic acid

  • Water (HPLC grade)

  • Internal standard (if applicable, as per specific laboratory procedure)

2. Chromatographic Conditions:

  • Column: A suitable reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A filtered and degassed mixture of a suitable buffer (e.g., 0.05 M sodium acetate, pH adjusted with acetic acid) and acetonitrile. The exact ratio should be optimized to achieve appropriate retention and resolution. A common starting point is a ratio in the range of 85:15 to 90:10 (buffer:acetonitrile).[1]

  • Flow Rate: Typically 1.0 to 1.5 mL/min.

  • Detection: UV spectrophotometer at a wavelength of approximately 272 nm or 280 nm.[1][2]

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).

3. Standard Solution Preparation:

  • An accurately weighed quantity of USP Theophylline RS is dissolved in the mobile phase to obtain a solution of known concentration.

4. Sample Solution Preparation:

  • An accurately weighed quantity of this compound is dissolved in the mobile phase to obtain a solution of a suitable concentration for analysis.

5. System Suitability:

  • Before analysis, the chromatographic system must meet certain suitability requirements. This typically includes parameters such as:

    • Tailing factor: Not more than 2.0 for the theophylline peak.

    • Relative standard deviation (RSD): Not more than 2.0% for replicate injections of the standard solution.

    • Theoretical plates: A minimum number of theoretical plates for the theophylline peak (e.g., >2000).

6. Analysis:

  • Equal volumes of the standard and sample solutions are injected into the chromatograph.

  • The peak areas for theophylline are recorded.

  • The concentration of theophylline in the sample is calculated by comparing the peak area of the sample to the peak area of the standard.

Data Presentation: Comparison of Validation Parameters

The following table summarizes typical validation parameters for HPLC methods used for the determination of theophylline. These values are derived from various single-laboratory validation studies and provide a benchmark for expected method performance. It is important to note that these are representative values and may vary between laboratories and specific method conditions.

Validation ParameterTypical Performance DataSource(s)
Linearity (R²) ≥ 0.999[3]
Accuracy (% Recovery) 98.0 - 102.0%[4][5]
Precision (RSD)
- Repeatability (Intra-day)≤ 2.0%[4][5]
- Intermediate Precision (Inter-day)≤ 3.0%[4]
Limit of Detection (LOD) 0.1 - 1.0 µg/mL[3]
Limit of Quantitation (LOQ) 0.5 - 3.0 µg/mL[3]
Specificity No interference from excipients or degradation products[6]
Robustness Unaffected by minor changes in mobile phase composition, pH, flow rate, and column temperature[6]

Mandatory Visualization

The following diagrams illustrate the key workflows involved in the inter-laboratory validation of the analytical method for this compound.

experimental_workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing A Standard & Sample Preparation C HPLC System Setup A->C B Mobile Phase Preparation B->C D System Suitability Testing C->D E Sample Analysis D->E If Suitability Passes F Peak Integration & Quantification E->F G Calculation of Results F->G

Experimental Workflow for this compound HPLC Analysis.

validation_workflow cluster_labs Participating Laboratories cluster_validation Validation Parameters Assessed cluster_comparison Data Comparison & Analysis Lab1 Laboratory 1 Accuracy Accuracy Precision Precision (Repeatability & Reproducibility) Linearity Linearity Specificity Specificity Robustness Robustness Compare Comparison of Results Lab1->Compare Lab2 Laboratory 2 Lab2->Compare Lab3 Laboratory 3 Lab3->Compare Stats Statistical Analysis (e.g., ANOVA) Compare->Stats Report Final Validation Report Stats->Report

Logical Workflow for an Inter-laboratory Method Validation Study.

Conclusion

The analytical method for this compound, particularly the HPLC method outlined in the USP, is a robust and reliable technique for the quantification of the active pharmaceutical ingredient. While this guide does not present data from a formal inter-laboratory validation study specifically for this compound, the compilation of data from single-laboratory studies on theophylline demonstrates that the method consistently meets the rigorous standards for accuracy, precision, and linearity required for pharmaceutical quality control. Researchers and drug development professionals can use the information presented here as a strong foundation for implementing and validating their own analytical procedures for this compound, ensuring the quality and consistency of this important medication.

References

Assessing Antibody Specificity in Immunoassays for Theophylline Sodium Glycinate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of antibody specificity in various immunoassays for the quantification of Theophylline Sodium Glycinate. Accurate measurement of theophylline, a bronchodilator with a narrow therapeutic window, is critical for effective and safe patient management. The specificity of the antibodies used in immunoassays is a key determinant of their reliability, as cross-reactivity with structurally related compounds can lead to inaccurate therapeutic drug monitoring.

This compound is a salt complex of theophylline and glycine.[1][2][3] In solution, it dissociates into theophylline and glycine. Immunoassays for this compound are designed to detect the theophylline molecule. Given the distinct chemical structures of theophylline and glycine, significant cross-reactivity of anti-theophylline antibodies with glycine is highly improbable. Therefore, the primary specificity concerns for these immunoassays relate to other xanthine derivatives and metabolites that may be present in biological samples.

Comparative Analysis of Immunoassay Performance

Various immunoassay technologies are employed for theophylline quantification, each with its own performance characteristics. The choice of antibody, whether monoclonal or polyclonal, significantly impacts the specificity of these assays. Monoclonal antibodies, due to their single-epitope binding nature, generally offer higher specificity and lot-to-lot consistency compared to polyclonal antibodies.[4]

Below is a summary of performance data for different theophylline immunoassay methods, highlighting their precision and correlation with reference methods like High-Performance Liquid Chromatography (HPLC).

Immunoassay MethodAntibody TypeKey Performance MetricsReference
Chemiluminescent Immunoassay (CLIA) MonoclonalLinear range: 0.51-40 mg/L; Intra- and inter-assay CVs: 3.20% and 3.57% respectively; Good correlation with FPIA (r=0.993).[5][5]
Fluorescence Polarization Immunoassay (FPIA) MonoclonalHigh precision (mean CV of 6.4% for Abbott TDX). Good agreement with reference methods.[6][6][7]
Enzyme Multiplied Immunoassay Technique (EMIT) Information not availableWidely used, but performance can be variable.
Apoenzyme Reactivation Immunoassay System (ARIS) MonoclonalCVs ranging from 3.8% to 6.3% (within-run) and 2.8% to 6.9% (day-to-day). Good correlation with EMIT and FPIA.
Latex Particle Counting Immunoassay MonoclonalDose range: 2-64 mg/L; CVs from 3.9% to 9.5%; Good correlation with FPIA (r=0.96).
Radioimmunoassay (RIA) PolyclonalCan be less accurate, with a reported bias of -9.9%.[6][6]

Antibody Specificity and Cross-Reactivity

The specificity of an anti-theophylline antibody is determined by its ability to bind exclusively to theophylline and not to other structurally similar molecules. The most common cross-reactants for theophylline immunoassays are other methylxanthines such as caffeine, theobromine, and their metabolites.

The following table summarizes the reported cross-reactivity of various theophylline immunoassays with common interfering substances. Low cross-reactivity percentages indicate higher specificity.

Interfering CompoundCLIA (Monoclonal)Latex Particle Counting (Monoclonal)Other Monoclonal Assays
Caffeine <1%0.3%<5%
Theobromine <1%0.2%<30%
1,3-Dimethyluric acid <1%--
3-Methylxanthine -0.7%<5%
8-Chlorotheophylline -2%-
Enprofylline --No significant cross-reactivity
Paraxanthine (1,7-dimethylxanthine) Can interfere in some assays--

Data compiled from multiple sources. Dashes indicate data not available.

Experimental Protocols

Protocol for Assessing Antibody Specificity (Cross-Reactivity)

This protocol outlines a standard method for determining the cross-reactivity of an anti-theophylline antibody in a competitive immunoassay format.

Objective: To quantify the percentage of cross-reactivity of potentially interfering compounds with the anti-theophylline antibody.

Materials:

  • Anti-theophylline antibody

  • Theophylline standard solutions (for calibration curve)

  • Solutions of potential cross-reactants (e.g., caffeine, theobromine, paraxanthine) at various concentrations

  • Theophylline-enzyme conjugate (or other labeled theophylline)

  • Assay buffer

  • Substrate for the enzyme conjugate

  • Microplate reader

  • 96-well microplates

Procedure:

  • Prepare a Theophylline Calibration Curve:

    • Perform serial dilutions of the theophylline standard to create a range of concentrations that cover the therapeutic range of the drug.

    • Run the competitive immunoassay with these standards to generate a standard curve (e.g., absorbance vs. theophylline concentration).

    • From the standard curve, determine the concentration of theophylline that causes 50% inhibition of the maximum signal (IC50).

  • Test for Cross-Reactivity:

    • Prepare serial dilutions of each potential cross-reactant.

    • For each cross-reactant, perform the competitive immunoassay using the prepared dilutions in place of the theophylline standard.

    • Generate a dose-response curve for each cross-reactant.

    • Determine the concentration of each cross-reactant that causes 50% inhibition of the maximum signal (IC50).

  • Calculate Percentage Cross-Reactivity:

    • Use the following formula to calculate the percent cross-reactivity for each compound:

      % Cross-Reactivity = (IC50 of Theophylline / IC50 of Cross-reactant) x 100

Interpretation of Results: A low percentage of cross-reactivity indicates high specificity of the antibody for theophylline.

Visualizing Experimental Workflows and Logical Relationships

To facilitate a clearer understanding of the processes involved in assessing antibody specificity and the principles of competitive immunoassays, the following diagrams are provided.

Competitive_Immunoassay_Principle cluster_reactants Reactants in Sample Well cluster_binding Competitive Binding Free Theophylline Free Theophylline Bound Complex 1 Antibody-Theophylline Complex Free Theophylline->Bound Complex 1 Binds to antibody Labeled Theophylline Labeled Theophylline Bound Complex 2 Antibody-Labeled Theophylline Complex Labeled Theophylline->Bound Complex 2 Binds to antibody Antibody Antibody Antibody->Bound Complex 1 Antibody->Bound Complex 2 Signal Generation Signal Generation Bound Complex 1->Signal Generation No Signal Bound Complex 2->Signal Generation Generates Signal Result Interpretation Result Interpretation Signal Generation->Result Interpretation Inverse relationship to Theophylline concentration

Caption: Principle of a competitive immunoassay for theophylline.

Specificity_Testing_Workflow Start Start Prepare Theophylline\nStandard Curve Prepare Theophylline Standard Curve Start->Prepare Theophylline\nStandard Curve Prepare Cross-Reactant\nDilutions Prepare Cross-Reactant Dilutions Start->Prepare Cross-Reactant\nDilutions Determine Theophylline\nIC50 Determine Theophylline IC50 Prepare Theophylline\nStandard Curve->Determine Theophylline\nIC50 Calculate % Cross-Reactivity Calculate % Cross-Reactivity Determine Theophylline\nIC50->Calculate % Cross-Reactivity Run Immunoassay with\nCross-Reactants Run Immunoassay with Cross-Reactants Prepare Cross-Reactant\nDilutions->Run Immunoassay with\nCross-Reactants Determine Cross-Reactant\nIC50 Determine Cross-Reactant IC50 Run Immunoassay with\nCross-Reactants->Determine Cross-Reactant\nIC50 Determine Cross-Reactant\nIC50->Calculate % Cross-Reactivity End End Calculate % Cross-Reactivity->End

Caption: Workflow for determining antibody cross-reactivity.

Alternative Methodologies for Theophylline Quantification

While immunoassays are widely used for their speed and convenience, chromatographic methods are considered the gold standard for specificity.

  • High-Performance Liquid Chromatography (HPLC): HPLC offers high specificity and can separate theophylline from its metabolites and other structurally related compounds.[6] However, it is more labor-intensive and requires specialized equipment and expertise.

  • Gas Chromatography (GC): GC is another highly specific method for theophylline quantification but is less commonly used in clinical settings compared to HPLC.

Conclusion

The specificity of the antibody is a critical factor in the performance of immunoassays for this compound. Monoclonal antibody-based assays, such as CLIA and FPIA, generally demonstrate superior specificity with low cross-reactivity to common interferents like caffeine and theobromine. When selecting an immunoassay, it is essential to review the manufacturer's data on cross-reactivity with relevant compounds. For research applications or in cases where high specificity is paramount, confirmatory analysis using a chromatographic method like HPLC is recommended. The experimental protocols and workflows provided in this guide offer a framework for the in-house validation of antibody specificity, ensuring the generation of accurate and reliable data in the therapeutic monitoring of theophylline.

References

A Comparative Study on the Metabolic Stability of Theophylline Sodium Glycinate and Aminophylline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic stability of Theophylline Sodium Glycinate and Aminophylline. Both are prodrugs designed to deliver theophylline, a methylxanthine derivative widely used for its bronchodilator effects in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The primary focus of this comparison is the metabolic fate of the active therapeutic agent, theophylline, upon its release from these respective salt forms.

Introduction to Theophylline Formulations

Theophylline itself has low aqueous solubility. To overcome this, various salt forms have been developed. Aminophylline is a combination of theophylline and ethylenediamine in a 2:1 ratio, which enhances solubility for parenteral administration.[1] this compound is another salt form, combining theophylline with sodium glycinate, also to improve solubility and absorption.[2] Once administered, both compounds dissociate to release theophylline, which is then responsible for the therapeutic effects.[1][2] Therefore, a comparative study of their metabolic stability is fundamentally a study of the metabolism of theophylline.

Metabolic Pathways of Theophylline

The metabolism of theophylline is extensive, with approximately 90% of a dose being metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[3][4] The major metabolic pathways are:

  • 8-Hydroxylation: This is the principal metabolic route, converting theophylline to 1,3-dimethyluric acid. This reaction is primarily catalyzed by CYP1A2 at therapeutic concentrations, with contributions from CYP2E1 and CYP3A4 at higher concentrations.[5][6]

  • N-Demethylation: This pathway leads to the formation of 1-methylxanthine and 3-methylxanthine. CYP1A2 is the key enzyme responsible for N-demethylation.[3][5] 3-methylxanthine is an active metabolite, but its pharmacological activity is significantly less than that of theophylline.[4]

  • N-Methylation: A minor pathway involves the N-methylation of theophylline to form caffeine.[3]

The primary metabolites, 1,3-dimethyluric acid and 1-methylxanthine, are further metabolized by xanthine oxidase.[3]

Theophylline_Metabolism Theophylline Theophylline DMU 1,3-Dimethyluric Acid (Inactive) Theophylline->DMU CYP1A2, CYP2E1, CYP3A4 (8-Hydroxylation) oneMX 1-Methylxanthine Theophylline->oneMX CYP1A2 (N-Demethylation) threeMX 3-Methylxanthine (Active) Theophylline->threeMX CYP1A2 (N-Demethylation) Caffeine Caffeine (Active) Theophylline->Caffeine (N-Methylation) oneMU 1-Methyluric Acid (Inactive) oneMX->oneMU Xanthine Oxidase

Caption: Metabolic Pathway of Theophylline.

Comparative Pharmacokinetics and Metabolic Stability

Direct comparative studies on the in vitro metabolic stability of this compound versus Aminophylline are scarce in published literature. The comparison is therefore largely based on in vivo pharmacokinetic studies, which assess the overall disposition of theophylline following the administration of each prodrug.

Several studies have concluded that the pharmacokinetic profiles of theophylline are nearly identical regardless of whether it is administered as aminophylline or a theophylline salt.[7] This suggests that once dissociated, the metabolic fate of theophylline is the same.

However, one study using radiolabeled theophylline found that when administered as aminophylline, theophylline was metabolized more rapidly and extensively than when given as theophylline alone.[8] The recovery of the radiolabel in urine was also significantly higher after aminophylline administration.[8] In contrast, another study found no significant differences in the mean increase in blood theophylline concentrations after intravenous administration of a theophylline preparation and aminophylline.[9]

The available data suggests that while the metabolic pathways are identical, there may be subtle differences in the rate and extent of metabolism between the two forms, which could be attributed to the different salt moieties and their potential influence on drug absorption and distribution.

Pharmacokinetic Parameters of Theophylline

The following table summarizes the key pharmacokinetic parameters of theophylline, which are generally representative for both this compound and Aminophylline.

ParameterValueReference
Bioavailability Rapid and complete absorption after oral administration of immediate-release forms.[10]
Volume of Distribution 0.3 - 0.7 L/kg[1]
Protein Binding Approximately 40%, mainly to albumin.[11]
Metabolism ~90% hepatic metabolism via CYP1A2, CYP2E1, and CYP3A4.[3][4][11]
Elimination Half-life 7-9 hours in non-smoking adults.[1]
Excretion Primarily renal, with about 10% of the drug excreted unchanged in the urine in adults.[4][11]

Experimental Protocols for Metabolic Stability Assessment

The metabolic stability of a compound is typically assessed using in vitro methods that measure the rate of its disappearance when incubated with liver fractions.[12][13] These assays are crucial in early drug development to predict a drug's in vivo pharmacokinetic profile.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This is a common method to evaluate phase I metabolism, particularly by CYP enzymes.[13][14]

Objective: To determine the intrinsic clearance (Clint) of a test compound.

Materials:

  • Test compounds (this compound, Aminophylline)

  • Liver microsomes (human, rat, etc.)

  • NADPH regenerating system (cofactor for CYP enzymes)

  • Phosphate buffer

  • Positive control compounds (compounds with known metabolic rates)

  • Quenching solution (e.g., acetonitrile)

  • LC-MS/MS system for analysis

Procedure:

  • Incubation: The test compound is incubated with liver microsomes in the presence of the NADPH regenerating system at 37°C.

  • Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The metabolic reaction in each aliquot is stopped by adding a quenching solution.

  • Analysis: The concentration of the remaining parent compound is quantified using LC-MS/MS.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and the intrinsic clearance.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Compound Test Compound (e.g., Theophylline derivative) Incubate Incubate Mixture Compound->Incubate Microsomes Liver Microsomes Microsomes->Incubate NADPH NADPH System NADPH->Incubate Timepoints Sample at Time Points (0, 5, 15, 30, 60 min) Incubate->Timepoints Quench Quench Reaction Timepoints->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data Data Analysis LCMS->Data Results Calculate t½ and Clint Data->Results

Caption: Workflow for In Vitro Metabolic Stability Assay.

Conclusion

The metabolic stability of this compound and Aminophylline is fundamentally determined by the metabolism of their active moiety, theophylline. Both are extensively metabolized in the liver, primarily by CYP1A2. While pharmacokinetic studies suggest largely equivalent metabolic profiles, some evidence points to potentially faster and more extensive metabolism of theophylline when administered as aminophylline. For a definitive comparison of their intrinsic metabolic stability, a head-to-head in vitro study using human liver microsomes or hepatocytes would be required. Such a study would provide valuable data for drug development professionals in optimizing theophylline delivery and dosage regimens.

References

Safety Operating Guide

Navigating the Safe Disposal of Theophylline Sodium Glycinate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Theophylline Sodium Glycinate, a bronchodilator used in pharmaceutical research and development, requires careful handling and disposal to prevent potential environmental contamination and ensure compliance with regulatory standards. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.

Core Principles of Pharmaceutical Waste Management

The disposal of pharmaceutical waste, including this compound, is governed by a framework of regulations designed to protect public health and the environment.[1][2] In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies that regulate pharmaceutical waste.[2][3] The Resource Conservation and Recovery Act (RCRA) provides the authority for the EPA to control hazardous waste from its generation to its ultimate disposal.[2] Many states have their own regulations that can be more stringent than federal laws.[1]

A key principle is the prohibition of disposing of hazardous waste pharmaceuticals down the drain.[3][4] This practice can lead to the contamination of water supplies.[1]

Step-by-Step Disposal Procedures for this compound

Adherence to the following procedural steps will ensure the safe and compliant disposal of this compound.

Step 1: Waste Identification and Classification

The first crucial step is to determine if the this compound waste is classified as hazardous. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste according to US EPA guidelines listed in 40 CFR 261.3.[5] While this compound is not specifically listed as a P- or U-listed hazardous waste by the EPA, it is essential to consult state and local regulations, as they may have different classifications.[6] Factors that could render the waste hazardous include exhibiting characteristics of ignitability, corrosivity, reactivity, or toxicity.

Step 2: Segregation of Waste

Proper segregation of chemical waste is fundamental to safe disposal. This compound waste should be collected in a designated, properly labeled, and sealed container. This container should be separate from other laboratory waste streams to prevent accidental mixing and reactions.

Step 3: Personal Protective Equipment (PPE)

When handling this compound for disposal, it is imperative to wear appropriate personal protective equipment. This includes:

  • Chemical-resistant gloves

  • Safety goggles or a face shield

  • A lab coat or other protective clothing[7]

Avoid creating dust, and ensure adequate ventilation to prevent inhalation of any airborne particles.[5][8]

Step 4: Selection of a Compliant Disposal Method

The recommended and most secure method for disposing of this compound is through an approved and licensed hazardous waste disposal company.[5][9] These companies are equipped to handle and treat chemical waste in accordance with all federal, state, and local regulations.

Incineration at a permitted treatment facility is a common method for the disposal of pharmaceutical waste.[2][3] The product may be burned in an incinerator equipped with an afterburner and scrubber.[9]

Step 5: Documentation and Record-Keeping

Maintain meticulous records of the disposal process. This documentation should include:

  • The name and quantity of the disposed chemical.

  • The date of disposal.

  • The name and contact information of the licensed waste disposal company.

  • Copies of all waste manifests and certificates of destruction.

These records are essential for regulatory compliance and internal safety audits.

Regulatory and Disposal Method Summary

CategoryKey Considerations & Recommendations
Regulatory Agencies Environmental Protection Agency (EPA), Drug Enforcement Administration (DEA), State and Local Environmental Agencies.[1][2][3]
Governing Legislation Resource Conservation and Recovery Act (RCRA).[1][2]
Waste Classification Determine if hazardous based on federal (40 CFR 261.3), state, and local regulations.[5]
Recommended Disposal Engage a licensed hazardous waste disposal company.[5][9]
Approved Treatment Incineration in a permitted facility with an afterburner and scrubber.[2][3][9]
Prohibited Actions Do not flush down the drain or dispose of in regular trash.[3][4]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Start: Theophylline Sodium Glycinate Waste B Step 1: Classify Waste (Hazardous vs. Non-Hazardous) A->B C Step 2: Segregate in Labeled, Sealed Container B->C  Hazardous or  Uncertain J Consult State & Local Regulations B->J  Non-Hazardous (Verify Locally) D Step 3: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C->D E Step 4: Select Disposal Method D->E F Engage Licensed Hazardous Waste Disposal Company E->F G Incineration at Permitted Facility F->G H Step 5: Document Disposal (Manifests, Certificates) G->H I End: Compliant Disposal H->I

Caption: Workflow for the compliant disposal of this compound.

By adhering to these procedures, research professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling Theophylline Sodium Glycinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Theophylline Sodium Glycinate in a laboratory setting. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a methylxanthine derivative that requires careful handling to avoid potential health risks. While specific occupational exposure limits (OELs) from bodies like OSHA, NIOSH, or ACGIH have not been established for this compound, it is imperative to handle it as a potent pharmaceutical compound. One source for Theophylline mentions an ACGIH Threshold Limit Value (TWA) of 10 mg/m³, however, its direct applicability to this compound is not confirmed. Therefore, minimizing exposure through a combination of engineering controls and a comprehensive PPE program is essential.

Recommended Personal Protective Equipment:

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, tested to ASTM D6978 for chemotherapy gloves) should be worn. Double gloving is recommended for compounding and handling.[1]
Eye Protection Safety glasses with side shields or chemical splash goggles are mandatory to prevent eye contact.[2][3]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder outside of a containment system to prevent inhalation of dust particles.[4][5]
Body Protection A lab coat or a disposable gown should be worn to protect the skin and clothing.[1][3]

Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling this compound from receipt to disposal is critical for safety and regulatory compliance. The following procedural steps provide a clear workflow for laboratory personnel.

Experimental Protocol: Safe Handling Workflow

  • Receiving and Inspection:

    • Upon receipt, inspect the container for any damage or leaks.

    • Wear appropriate PPE (gloves and eye protection) during inspection.

    • Verify that the container is properly labeled.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

    • Keep away from incompatible materials such as strong oxidizing agents.

    • Ensure the storage area is clearly marked and access is restricted to authorized personnel.

  • Preparation and Handling:

    • All handling of this compound powder should be conducted in a designated area, preferably within a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.[2]

    • Avoid the generation of dust. If weighing the powder, do so carefully within a containment system.

    • Use dedicated equipment (spatulas, weigh boats, etc.) and clean it thoroughly after use.

    • Do not eat, drink, or smoke in the handling area.[4]

  • Spill Management:

    • In case of a spill, evacuate the area if necessary.

    • Wear appropriate PPE, including respiratory protection, before cleaning up the spill.

    • For small spills, gently sweep up the powder, avoiding dust generation, and place it in a sealed container for disposal.

    • For larger spills, follow your institution's hazardous material spill response protocol.

  • Disposal:

    • Dispose of this compound waste in accordance with local, state, and federal regulations for pharmaceutical waste.

    • Do not dispose of it down the drain.[2]

    • Place waste in a clearly labeled, sealed container.

Visualizing the Workflow

To further clarify the procedural steps for handling this compound, the following diagrams illustrate the logical relationships and workflows.

Handling Workflow for this compound cluster_pre_handling Receiving & Storage cluster_handling Handling Operations cluster_post_handling Post-Handling Receiving Receiving Inspection Inspection Receiving->Inspection Inspect for damage Storage Secure Storage Inspection->Storage Store appropriately Preparation Preparation in Fume Hood Storage->Preparation Retrieve for use Handling Handling & Weighing Preparation->Handling Decontamination Decontamination of Surfaces & Equipment Handling->Decontamination Disposal Waste Disposal Handling->Disposal Dispose of waste Decontamination->Disposal Personal Protective Equipment for Handling this compound center Theophylline Sodium Glycinate gloves Chemical-Resistant Gloves center->gloves Hand Protection goggles Safety Goggles/ Face Shield center->goggles Eye/Face Protection respirator NIOSH-Approved Respirator center->respirator Respiratory Protection lab_coat Lab Coat/ Gown center->lab_coat Body Protection

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.